DPTIP hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H19ClN2O3S |
|---|---|
分子量 |
414.9 g/mol |
IUPAC名 |
2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C21H18N2O3S.ClH/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17;/h3-12,24H,1-2H3,(H,22,23);1H |
InChIキー |
JXCSNAONSJHTTR-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
DPTIP Hydrochloride: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3] Its mechanism of action centers on the non-competitive inhibition of nSMase2, an enzyme pivotal in the biosynthesis of extracellular vesicles (EVs), thereby modulating intercellular communication in various pathological conditions.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanism, downstream signaling effects, and key experimental data related to DPTIP hydrochloride.
Core Mechanism of Action: Allosteric Inhibition of nSMase2
This compound's primary molecular target is neutral sphingomyelinase 2 (nSMase2), a key enzyme in sphingolipid metabolism.[5][6] nSMase2 catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[7][8] This enzymatic activity is crucial for the biogenesis of a specific population of extracellular vesicles.[7]
DPTIP acts as a non-competitive inhibitor of nSMase2 with respect to sphingomyelin.[3][4] Computational studies and site-directed mutagenesis have identified an allosteric binding site for DPTIP on the nSMase2 enzyme.[8][9] This binding is proposed to lock the enzyme in an inactive conformation by interfering with the "DK switch" (formed by residues Asp430 and Lys435), which is essential for catalytic activity.[8] Histidine 463 (His463) has been identified as a crucial residue for the binding of DPTIP.[9]
The inhibition of nSMase2 by DPTIP is highly potent, with a reported half-maximal inhibitory concentration (IC50) of 30 nM .[1][2][3]
Signaling Pathway: Disruption of Extracellular Vesicle Biogenesis
The inhibition of nSMase2 by DPTIP directly impacts the signaling pathway responsible for the formation and release of EVs, particularly exosomes.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs [mdpi.com]
- 7. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
DPTIP Hydrochloride: A Technical Guide to its Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPTIP hydrochloride (2,6-dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]-phenol, monohydrochloride) is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3] This document provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and protocols for its use in research settings. Its ability to inhibit the secretion of extracellular vesicles (EVs) positions it as a valuable tool for studying the roles of EVs in various pathological processes and as a potential therapeutic agent for neurodegenerative diseases and cancer.[4]
Core Mechanism of Action
This compound is a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme responsible for the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[4][5] This enzymatic activity is a critical step in the biogenesis of extracellular vesicles.[5] By inhibiting nSMase2, this compound effectively blocks the formation and release of these vesicles.[6]
The signaling pathway initiated by inflammatory stimuli, such as interleukin-1β (IL-1β), involves the activation of nSMase2. This leads to an increase in ceramide production, which in turn promotes the formation of intraluminal vesicles within multivesicular bodies and the subsequent release of EVs from cells like astrocytes.[7] These EVs can then travel to peripheral tissues, such as the liver, and trigger a secondary inflammatory response, including the release of cytokines that mobilize immune cells to the brain.[8] this compound disrupts this cascade by preventing the initial nSMase2-mediated step.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy and properties of this compound.
| Parameter | Value | Source |
| IC₅₀ (nSMase2) | 30 nM | [1][2][3] |
| Selectivity (vs. ALP & aSMase) | >100 µM | [2] |
| Brain Penetrance (AUCbrain/AUCplasma) | 0.26 | [4][8] |
| In Vitro Efficacy | EC₅₀ | Cell Line |
| West Nile Virus Inhibition | 0.26 µM | Vero |
| 2.81 µM | HeLa | |
| Zika Virus Inhibition | 1.56 µM | Vero |
| 1.84 µM | HeLa |
| In Vivo Efficacy (Mouse Model of Brain Inflammation) | Value | Dosage |
| Inhibition of Astrocyte-Derived EV Release | 51 ± 13% | 10 mg/kg (IP) |
| Reduction of Neutrophil Infiltration to the Brain | 80 ± 23% | 10 mg/kg (IP) |
Experimental Protocols
In Vitro nSMase2 Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of this compound on human nSMase2.
Methodology:
-
Cell Lysate Preparation: Human embryonic kidney (HEK293) cells overexpressing human nSMase2 are cultured to confluency. The cells are then harvested and lysed in a buffer containing protease inhibitors to obtain a cell lysate containing the active enzyme.[7]
-
Assay Reaction: The assay is performed in a 1536-well plate format. The cell lysate is incubated with varying concentrations of this compound. The reaction is initiated by the addition of sphingomyelin as a substrate. The Amplex Red system is used for detection, where the product of the nSMase2 reaction, phosphorylcholine, is enzymatically converted to the fluorescent product resorufin.[7]
-
Data Analysis: The fluorescence is measured at an excitation of 540 nm and an emission of 590 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
In Vivo Mouse Model of Brain Inflammation
This protocol describes the use of this compound in a mouse model of IL-1β-induced brain inflammation.
Methodology:
-
Animal Model: GFAP-GFP mice are used, which express green fluorescent protein (GFP) under the control of the glial fibrillary acidic protein (GFAP) promoter, allowing for the tracking of astrocyte-derived EVs.
-
DPTIP Administration: this compound is administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.[6][8]
-
Induction of Inflammation: Thirty minutes after DPTIP administration, brain inflammation is induced by a stereotactic intrastriatal injection of IL-1β.
-
Sample Collection and Analysis: At specified time points post-injection, blood and brain tissue are collected.
-
EV Analysis: Astrocyte-derived EVs (GFP-positive) in the plasma are quantified using flow cytometry.
-
Cytokine Analysis: Levels of cytokines such as CCL2, TNF-α, IL-6, and IL-1β in the liver are measured by ELISA or multiplex assay.[2]
-
Neutrophil Infiltration: The infiltration of neutrophils into the brain is assessed by immunohistochemistry or flow cytometry of brain tissue.
-
Pharmacokinetics and Prodrug Development
While this compound is a potent inhibitor, it exhibits poor oral bioavailability and a short half-life.[9][10] To address these limitations, prodrug strategies have been explored. By masking the phenolic hydroxyl group of DPTIP, researchers have successfully developed prodrugs with improved pharmacokinetic profiles, demonstrating enhanced plasma and brain exposure in animal models.[9] One such prodrug, P18, with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety, showed a significant increase in the half-life and exposure of DPTIP in mice.[9]
Therapeutic Potential
The ability of this compound to inhibit nSMase2 and subsequent EV release has significant therapeutic implications.
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, the spread of pathogenic proteins via EVs is a proposed mechanism of disease progression.[11] By blocking EV release, DPTIP could potentially slow this process.
-
Oncology: EVs play a role in cancer progression, metastasis, and drug resistance. Inhibition of their formation by DPTIP is a promising therapeutic strategy.[4]
-
Neuroinflammation: As demonstrated in preclinical models, DPTIP can attenuate the inflammatory cascade following brain injury by reducing the communication between the brain and peripheral immune system mediated by EVs.[8]
-
Antiviral Activity: DPTIP has shown efficacy against flaviviruses such as West Nile Virus and Zika Virus in cell culture, suggesting a role for nSMase2 in the viral life cycle.[2]
Conclusion
This compound is a powerful research tool for investigating the roles of nSMase2 and extracellular vesicles in health and disease. Its potent and selective inhibitory activity, combined with its brain-penetrant nature, makes it particularly valuable for studies of the central nervous system. While its pharmacokinetic properties present a challenge for clinical development, ongoing research into prodrug formulations holds promise for translating the therapeutic potential of DPTIP into clinical applications for a range of diseases, including neurodegenerative disorders, cancer, and neuroinflammatory conditions.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
DPTIP Hydrochloride: A Technical Guide to a Potent nSMase2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase-2 (nSMase2).[1][2][3] nSMase2 is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine.[4][5] This enzymatic activity is implicated in a variety of physiological and pathological processes, including inflammation, extracellular vesicle (EV) biogenesis, and viral infections, making nSMase2 a compelling target for therapeutic intervention.[6][7] DPTIP hydrochloride has emerged as a valuable research tool and a potential therapeutic lead due to its high potency and favorable pharmacokinetic properties. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Physicochemical Properties and Quantitative Data
This compound is a solid compound with the molecular formula C21H18N2O3S · HCl and a molecular weight of 414.9 g/mol .[8][9] It is sparingly soluble in DMSO and slightly soluble in acetonitrile.[4][8]
Table 1: Inhibitory and Antiviral Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| nSMase2 IC50 | 30 nM | Human recombinant nSMase2 | [1][2][3][4][8][9][10][11] |
| Selectivity (IC50) | |||
| Alkaline Phosphatase (ALP) | >100 µM | Not specified | [4][8][9] |
| Acid Sphingomyelinase (aSMase) | >100 µM | Not specified | [4][8][9] |
| Antiviral Activity (EC50) | |||
| West Nile Virus (WNV) | 0.26 µM | Vero cells | [4][8][9] |
| West Nile Virus (WNV) | 2.81 µM | HeLa cells | [4][8][9] |
| Zika Virus (ZIKV) | 1.56 µM | Vero cells | [4][8][9] |
| Zika Virus (ZIKV) | 1.84 µM | HeLa cells | [4][8][9] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Brain Inflammation
| Parameter | Dosage | Effect | Reference |
| Inhibition of IL-1β-induced astrocyte-derived EV release | 10 mg/kg (IP) | 51 ± 13% reduction | [2] |
| Attenuation of immune cell infiltration into the brain | 10 mg/kg (IP) | 80 ± 23% reduction | [2] |
| Reduction of hepatic cytokine upregulation (Ccl2, Tnf-α, Il-6, Il-1β) | 10 mg/kg (IP) | Significant reduction | [8][9] |
Mechanism of Action
This compound acts as a non-competitive or allosteric inhibitor of nSMase2. This means it does not compete with the enzyme's natural substrate, sphingomyelin, for the active site. Instead, it is believed to bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity.
Signaling Pathways
nSMase2 plays a crucial role in various signaling pathways, particularly those related to inflammation and cellular stress. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are potent activators of nSMase2.[5]
Caption: nSMase2 signaling pathway activated by pro-inflammatory cytokines.
Experimental Protocols
In Vitro nSMase2 Inhibition Assay (Fluorescence-based)
This protocol is adapted from methods utilizing the Amplex™ Red Sphingomyelinase Assay Kit.
Materials:
-
This compound
-
Amplex™ Red Sphingomyelinase Assay Kit (containing Amplex™ Red reagent, horseradish peroxidase (HRP), choline (B1196258) oxidase, alkaline phosphatase, sphingomyelin, and reaction buffer)
-
Recombinant human nSMase2
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence excitation and emission at ~571/585 nm
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 1X working solution of the reaction buffer as per the kit instructions.
-
Prepare stock solutions of Amplex™ Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin according to the kit manual.
-
Prepare a stock solution of this compound in DMSO. Further dilute in 1X reaction buffer to desired concentrations for the assay.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
1X Reaction Buffer
-
Recombinant nSMase2 enzyme
-
This compound solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a working solution of Amplex™ Red reagent containing HRP, choline oxidase, and alkaline phosphatase in 1X reaction buffer.
-
Initiate the reaction by adding the sphingomyelin substrate to each well.
-
Immediately add the Amplex™ Red working solution to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at various time points using a microplate reader (Excitation: ~571 nm, Emission: ~585 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Plot the rate of reaction against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: In Vitro nSMase2 Inhibition Assay Workflow.
In Vivo Administration and Analysis in a Mouse Model of Brain Inflammation
This protocol is a generalized workflow based on published studies.
Materials:
-
This compound
-
Sterile saline
-
Vehicle solution (e.g., 5% DMSO, 10% Tween-80 in saline)
-
IL-1β
-
GFAP-GFP mice (or other appropriate strain)
-
Standard surgical and injection equipment
-
Tissue collection and processing reagents (for histology, qPCR, etc.)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the housing conditions for at least one week.
-
Randomly assign mice to experimental groups (e.g., Saline control, IL-1β + Vehicle, IL-1β + DPTIP).
-
-
This compound Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administer this compound or vehicle via intraperitoneal (IP) injection 30 minutes prior to the induction of brain inflammation.
-
-
Induction of Brain Inflammation:
-
Induce brain inflammation by intracerebral injection of IL-1β.
-
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., 2 hours post-IL-1β injection), collect blood samples for the analysis of astrocyte-derived EVs.
-
At a later time point (e.g., 24 hours), euthanize the animals and collect brain and liver tissues.
-
Process brain tissue for immunohistochemical analysis of immune cell infiltration.
-
Process liver tissue for qPCR analysis of cytokine expression.
-
-
Data Analysis:
-
Quantify the number of GFP-positive EVs in plasma.
-
Quantify the number of infiltrated immune cells in brain sections.
-
Determine the relative expression levels of inflammatory cytokines in the liver.
-
Perform statistical analysis to compare the different experimental groups.
-
Caption: In Vivo Experimental Workflow for this compound.
Conclusion
This compound is a highly valuable tool for studying the roles of nSMase2 in health and disease. Its potency, selectivity, and in vivo efficacy make it a strong candidate for further investigation in preclinical models of inflammatory and neurological disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound to aid researchers and drug development professionals in their endeavors.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Whitepaper on the Therapeutic Potential of DPTIP Hydrochloride in Neurology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in neuroscience have highlighted the critical role of extracellular vesicles (EVs) in intercellular communication and the pathogenesis of various neurological disorders. Neutral sphingomyelinase 2 (nSMase2) has been identified as a key enzyme in the biogenesis of a specific population of EVs. Its inhibition presents a novel therapeutic strategy for diseases involving pathological EV-mediated signaling, such as neuroinflammation and the propagation of proteinopathies. This document provides a comprehensive technical overview of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a highly potent and selective nSMase2 inhibitor. We detail its mechanism of action, preclinical pharmacology, and its demonstrated therapeutic potential in neurological models. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a resource for researchers in the field.
Introduction to DPTIP and its Target, nSMase2
Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a pivotal enzyme in cellular lipid metabolism, primarily localized to the inner leaflet of the plasma membrane and the Golgi apparatus.[1] It catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1] The generation of ceramide by nSMase2 is not merely a metabolic process; it plays a crucial role in regulating cellular signaling, largely by modulating the biophysical properties of cellular membranes and promoting the formation of highly ordered membrane microdomains known as lipid rafts.[1]
A critical function of nSMase2-generated ceramide is its role in the biogenesis and release of extracellular vesicles (EVs).[1][2] These small, membrane-bound vesicles are shed from cells and act as carriers for a diverse cargo of proteins, nucleic acids, and lipids, facilitating intercellular communication.[1][3] In pathological states, EVs can transport misfolded proteins (e.g., tau) and inflammatory mediators, thereby contributing to disease progression.[2][4][5] Consequently, inhibiting nSMase2 to suppress the release of pathogenic EVs has emerged as a promising therapeutic strategy for a range of neurological disorders.[2][3]
Through a high-throughput screening of over 365,000 compounds, DPTIP was identified as a novel, potent, and selective inhibitor of human nSMase2.[3][6] This document will explore the preclinical data supporting its therapeutic potential.
Mechanism of Action
DPTIP exerts its therapeutic effect by directly inhibiting the enzymatic activity of nSMase2.[7] This inhibition is characterized as non-competitive, meaning DPTIP does not compete with the sphingomyelin substrate for the enzyme's active site.[7] The primary downstream effect of this inhibition is a reduction in the production of ceramide.[7][8] This lack of available ceramide disrupts the budding of intraluminal vesicles within multivesicular bodies (MVBs), a critical step in the formation of exosomes, a type of EV.[6][7][8] The ultimate result is a significant decrease in the release of EVs from cells, particularly astrocytes, under inflammatory conditions.[3][6][7] By blocking this pathway, DPTIP can interrupt the transmission of pathological signals between cells in the central nervous system and between the brain and the periphery.[3][7][8]
Signaling Pathway Visualization
The following diagram illustrates the nSMase2-mediated EV biogenesis pathway and the point of intervention by DPTIP.
Caption: DPTIP inhibits nSMase2, blocking ceramide production and subsequent EV release.
Preclinical Pharmacology
DPTIP has undergone evaluation for its in vitro potency, pharmacokinetic properties, and in vivo efficacy in relevant neurological models.
In Vitro Potency
DPTIP is one of the most potent inhibitors of nSMase2 identified to date.[1][9] Its potency is significantly greater than previously known inhibitors like GW4869 and cambinol.[6]
| Parameter | Value | Source |
| IC₅₀ (Human nSMase2) | 30 nM | [1][3][6][9] |
Pharmacokinetics
While DPTIP itself exhibits rapid clearance, its ability to penetrate the brain has been established.[3][6] To overcome its pharmacokinetic limitations, prodrug strategies have been successfully employed.[1][9]
Table 3.2.1: Pharmacokinetic Parameters of DPTIP in Mice (Following a single 10 mg/kg intraperitoneal (IP) dose)
| Parameter | Plasma | Brain |
| Cₘₐₓ | 11.6 ± 0.5 µM | 2.5 µM |
| Tₘₐₓ | 0.5 h | 0.5 h |
| AUC₀₋∞ | 10 ± 1 µMh | 2.6 ± 0.5 µMh |
| t₁/₂ | < 0.5 h | N/A |
| AUCbrain/AUCplasma Ratio | \multicolumn{2}{c | }{0.26} |
| Data sourced from references[3][6]. |
Table 3.2.2: Improved DPTIP Exposure with Oral Prodrug P18 in Mice
| Parameter | DPTIP (equimolar) | DPTIP from Prodrug P18 | Fold Increase |
| Plasma AUC₀₋ₜ | 270 pmol·h/mL | 1047 pmol·h/mL | ~4x |
| Brain AUC₀₋ₜ | 52.8 pmol·h/g | 247 pmol·h/g | ~4.7x |
| Apparent t₁/₂ | < 0.5 h | ~2 h | >4x |
| Data sourced from references[1][9]. |
In Vivo Efficacy
DPTIP has demonstrated significant efficacy in a mouse model of acute brain inflammation. In this model, intracerebral injection of interleukin-1 beta (IL-1β) triggers the release of astrocyte-derived EVs, which travel to the liver, induce cytokine upregulation, and promote the infiltration of peripheral immune cells into the brain, causing secondary damage.[3][7]
Table 3.3.1: Efficacy of DPTIP in a Mouse Model of Neuroinflammation
| Endpoint | Treatment | Result |
| Astrocyte-derived EV Release | DPTIP (10 mg/kg IP) | 51 ± 13% inhibition (p < 0.001) |
| Immune Cell Infiltration into Brain | DPTIP (10 mg/kg IP) | 80 ± 23% attenuation (p < 0.01) |
| Data sourced from reference[3]. |
Furthermore, a dendrimer-conjugated prodrug of DPTIP (D-DPTIP) has shown efficacy in a mouse model of tauopathy, where it significantly inhibited brain nSMase2 activity and blocked the spread of pathological tau from one brain hemisphere to the other.[4][5]
Visualizing the Neuroinflammatory Cascade
The following diagram illustrates the inflammatory cascade initiated by IL-1β and the therapeutic intervention by DPTIP.
Caption: DPTIP blocks nSMase2, preventing EV release and breaking the inflammatory link.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Human nSMase2 Enzyme Activity Assay
This fluorescence-based assay was developed in a 1536-well format for high-throughput screening.[6]
-
Principle: The assay quantifies nSMase2 activity by measuring one of its products, phosphorylcholine.[6][7] Phosphorylcholine is stoichiometrically converted through a series of enzyme-coupled reactions to the fluorescent product resorufin (B1680543), with the signal being directly proportional to nSMase2 activity.[6][7]
-
Reagents: Human nSMase2 enzyme, sphingomyelin (substrate), alkaline phosphatase, choline (B1196258) oxidase, horseradish peroxidase, and Amplex Red.[6][7]
-
Procedure:
-
Dispense test compounds (e.g., DPTIP) at various concentrations into 1536-well plates.
-
Add human nSMase2 enzyme lysate.
-
Initiate the reaction by adding the substrate and the coupled enzyme system (Amplex Red, etc.).
-
Incubate and measure fluorescence to determine the rate of resorufin production.
-
Calculate IC₅₀ values from the dose-response curves.
-
Primary Astrocyte EV Release Assay
This assay quantifies the inhibitory effect of DPTIP on EV release from primary cells.[6]
-
Cell Culture: Primary astrocytes are cultured. To stimulate nSMase2-dependent EV release, cells are often cultured in the absence of Fetal Bovine Serum (FBS), which mimics trophic factor withdrawal.[6]
-
Procedure:
-
Treat astrocyte cultures with DPTIP at a range of concentrations (e.g., 0.03 to 10 µM) or vehicle control (DMSO).[6]
-
After a set incubation period (e.g., 2 hours), collect the culture media.[6]
-
Perform a low-speed centrifugation (e.g., 2700 x g for 15 min) to remove cells and large debris.[6]
-
Collect the supernatant containing the EVs.
-
Quantify the number and size of EVs using Nanoparticle Tracking Analysis (NTA), for example, with a ZetaView instrument.[6]
-
Mouse Model of IL-1β-Induced Neuroinflammation
This in vivo model assesses the ability of DPTIP to modulate the brain-periphery inflammatory axis.[3]
-
Animal Model: GFAP-EGFP mice are often used, in which astrocytes express Green Fluorescent Protein (GFP), allowing for the specific tracking of astrocyte-derived EVs in the plasma.[3][7]
-
Procedure:
-
Administer DPTIP (e.g., 10 mg/kg, IP) or vehicle to the mice.[3][7]
-
After a short period (e.g., 30 minutes), induce neuroinflammation via a single intracerebral injection of IL-1β.[3][7]
-
At a specified time point (e.g., 2 hours post-IL-1β), collect blood to isolate plasma for EV analysis. Analyze liver tissue for cytokine expression.
-
For immune infiltration studies, a second dose of DPTIP may be given (e.g., 12 hours post-IL-1β), with brain tissue collected at a later time point (e.g., 24 hours) for analysis of neutrophil infiltration via immunohistochemistry or flow cytometry.[3][7]
-
Experimental Workflow Visualization
Caption: Experimental timeline for the DPTIP neuroinflammation mouse model study.
Challenges and Future Directions
The primary challenge for the clinical development of DPTIP has been its poor oral pharmacokinetics and rapid clearance.[1][2][9] However, this limitation has been effectively addressed through the design of prodrugs.[1][9] The prodrug P18, for instance, masks the phenolic hydroxyl group of DPTIP, leading to significantly improved oral absorption and a more than four-fold increase in both plasma and brain exposure of the active DPTIP molecule.[1][9] Another advanced strategy involves conjugating DPTIP to a brain-targeting dendrimer (D-DPTIP), which not only improves pharmacokinetics but also enhances delivery to the central nervous system.[5]
Future research will likely focus on:
-
Clinical Trials: Advancing optimized DPTIP prodrugs into clinical trials for neurological indications such as Alzheimer's disease, traumatic brain injury, or other neuroinflammatory conditions.[10][11]
-
Chronic Dosing Studies: Evaluating the long-term safety and efficacy of DPTIP prodrugs in chronic models of neurodegeneration.
-
Biomarker Development: Identifying and validating biomarkers (e.g., specific EV cargo) to monitor target engagement and therapeutic response in clinical settings.
Conclusion
DPTIP is a first-in-class, potent, and selective inhibitor of nSMase2 with clear therapeutic potential in neurology. By inhibiting the nSMase2-ceramide-EV biogenesis pathway, DPTIP effectively reduces the release of astrocyte-derived extracellular vesicles that drive neuroinflammatory processes.[3][6] Preclinical studies have demonstrated its ability to attenuate the damaging cascade of brain inflammation and to block the propagation of pathological tau.[3][4][5] While the parent molecule has pharmacokinetic limitations, the development of innovative, orally bioavailable prodrugs has paved the way for its potential clinical translation.[1][9] DPTIP and its derivatives represent a promising and novel therapeutic strategy, targeting a fundamental mechanism of disease pathogenesis in the nervous system.
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASENT 2023 Annual Meeting Abstracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 3 Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of DNTH103 in Adults with Chronic Inflammatory Demyelinating Polyneuropathy (CAPTIVATE) [hss.edu]
- 11. Clinical and Translational Resources | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
An In-depth Technical Guide on the Brain-Penetrant nSMase2 Inhibitor DPTIP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol hydrochloride (DPTIP hydrochloride), a potent and selective brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2). DPTIP has emerged as a critical pharmacological tool for investigating the role of nSMase2 in various physiological and pathological processes, particularly in the central nervous system (CNS). Its ability to inhibit the production of the second messenger ceramide and subsequent formation of extracellular vesicles (EVs) makes it a promising candidate for therapeutic intervention in neurodegenerative diseases and other conditions associated with aberrant EV signaling. This document details the mechanism of action, chemical properties, and experimental data related to DPTIP and its prodrugs. It also provides detailed experimental protocols for its synthesis, in vitro analysis, and in vivo evaluation, alongside visualizations of key signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in sphingolipid metabolism.[1] It catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[2] Ceramide is a bioactive lipid that acts as a second messenger in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cell growth arrest, inflammation, and the biogenesis of extracellular vesicles (EVs).[1][2]
DPTIP is a potent, non-competitive inhibitor of human nSMase2 with an IC50 of 30 nM.[1][3] Its inhibitory action leads to a reduction in ceramide production, which in turn suppresses the formation and release of EVs.[1][4] This is particularly relevant in the context of neurological diseases, where EVs are implicated in the propagation of pathogenic proteins like tau.[5]
The inhibition of nSMase2 by DPTIP has been shown to have several downstream effects, including the attenuation of neuroinflammation. In a mouse model of brain injury, DPTIP treatment led to a reduction in the release of astrocyte-derived EVs, which consequently decreased the upregulation of pro-inflammatory cytokines in the liver and attenuated the infiltration of neutrophils into the brain.[1][6]
The nSMase2 Signaling Pathway
The activation of nSMase2 is triggered by various stimuli, including pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[7] This activation leads to the production of ceramide, which promotes the budding of intraluminal vesicles within multivesicular bodies (MVBs), ultimately leading to the release of exosomes upon the fusion of MVBs with the plasma membrane.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-derived extracellular vesicles as serologic markers of brain injury following cardiac arrest: a pilot feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]
- 6. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
DPTIP Hydrochloride: A Technical Guide to its Selective Inhibition of Neutral Sphingomyelinase 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPTIP hydrochloride, chemically known as 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol hydrochloride, has emerged as a highly potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).[1] nSMase2 is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1] This enzymatic activity is implicated in a multitude of physiological and pathological processes, including the biogenesis of extracellular vesicles (EVs), inflammation, neurodegeneration, and cancer metastasis.[2] The potent and selective nature of DPTIP makes it an invaluable chemical probe for elucidating the precise roles of nSMase2 and a promising candidate for therapeutic development. This guide provides an in-depth overview of the selectivity, mechanism of action, and experimental protocols related to this compound.
Selectivity and Potency of this compound
DPTIP is distinguished by its nanomolar potency against human nSMase2.[1][3] It operates via a non-competitive mode of inhibition, meaning it does not compete with the substrate (sphingomyelin) for the enzyme's active site.[1] This characteristic suggests that DPTIP binds to an allosteric site on the enzyme. While literature consistently refers to DPTIP as a "selective" inhibitor, specific quantitative data on its activity against other sphingomyelinase isoforms (e.g., nSMase1, nSMase3, acid sphingomyelinase) is not extensively detailed in publicly available research.
Table 1: Potency of this compound against nSMase2
| Target Enzyme | Inhibitor | IC50 Value | Mode of Inhibition |
| Human nSMase2 | This compound | 30 nM | Non-competitive |
| Wild-Type (WT) nSMase2 | This compound | 1.35 µM | Non-competitive |
| H463A mutant nSMase2 | This compound | 3.22 µM | Non-competitive |
*Note: IC50 values can vary between studies depending on the specific assay conditions, enzyme source, and substrate concentration. The 30 nM value is the most frequently cited potency from the initial high-throughput screening. The higher values were determined in a separate study validating the binding site through mutagenesis.
The significant increase in the IC50 value for the H463A mutant strongly supports the proposed allosteric binding site and the importance of the His463 residue in the interaction with DPTIP.
Mechanism of Action: Allosteric Inhibition
Computational modeling and experimental validation have elucidated that DPTIP binds to a novel allosteric pocket on nSMase2. This binding is proposed to interfere with the "DK switch," a conformational change involving residues Asp430 and Lys435 that is essential for the enzyme's catalytic activity. The interaction of DPTIP with residues within this allosteric pocket, particularly His463, stabilizes a catalytically inactive conformation of the enzyme, thereby preventing the hydrolysis of sphingomyelin.
nSMase2 Signaling and Modulation by DPTIP
nSMase2 plays a critical role in ceramide-mediated signaling pathways. Upon activation by various stimuli such as inflammatory cytokines (e.g., IL-1β) or cellular stress, nSMase2 hydrolyzes sphingomyelin at the Golgi or the inner leaflet of the plasma membrane. The resulting increase in local ceramide concentration alters membrane biophysics, promoting the inward budding of multivesicular bodies (MVBs) and the subsequent formation and release of extracellular vesicles (EVs), also known as exosomes.[1] These EVs can transport a variety of bioactive cargo to other cells, influencing recipient cell function. DPTIP, by inhibiting nSMase2, effectively blocks this cascade at an early stage, preventing ceramide production and the subsequent release of EVs.[1][4]
Caption: nSMase2 signaling pathway and its inhibition by this compound.
Experimental Protocols
In Vitro nSMase2 Activity Assay (Fluorescence-Based)
This protocol is adapted from methods utilizing the Amplex™ Red Sphingomyelinase Assay Kit. It measures nSMase2 activity by detecting phosphorylcholine, one of the products of sphingomyelin hydrolysis, through a series of coupled enzymatic reactions that generate the fluorescent product resorufin.
Materials:
-
Recombinant human nSMase2 (e.g., from cell lysates of overexpressing cells)
-
This compound stock solution (in DMSO)
-
Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase (HRP), choline (B1196258) oxidase, alkaline phosphatase, and sphingomyelin)
-
Reaction Buffer: 0.1 M Tris-HCl, 10 mM MgCl2, pH 7.4
-
Black, solid-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Enzyme Preparation: Dilute the recombinant nSMase2 enzyme preparation in cold reaction buffer to the desired concentration.
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in reaction buffer to achieve a range of final assay concentrations. Include a vehicle control (DMSO).
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted nSMase2 enzyme. b. Add 50 µL of the diluted DPTIP solution (or vehicle control) to the respective wells. c. Pre-incubate the plate at 37°C for 15 minutes. d. Prepare the Amplex™ Red reaction mixture according to the kit manufacturer's instructions. This typically involves mixing sphingomyelin, Amplex™ Red reagent, HRP, choline oxidase, and alkaline phosphatase in reaction buffer. e. To initiate the reaction, add 100 µL of the Amplex™ Red reaction mixture to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis: a. For each concentration of DPTIP, calculate the rate of reaction (slope of the fluorescence vs. time curve). b. Normalize the rates relative to the vehicle control (defined as 100% activity). c. Plot the percent inhibition against the logarithm of the DPTIP concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the in vitro nSMase2 activity assay.
Cell-Based Assay for Inhibition of Extracellular Vesicle (EV) Release
This protocol describes a method to assess the effect of DPTIP on EV release from primary astrocytes, a cell type where nSMase2 is prominently expressed.
Materials:
-
Primary astrocyte cultures (e.g., from rat cortex or GFAP-GFP mice)
-
Astrocyte growth medium (e.g., DMEM/F12 with supplements)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for EV isolation (e.g., differential ultracentrifugation equipment or precipitation-based kits)
-
Reagents for EV quantification (e.g., Nanoparticle Tracking Analysis (NTA), anti-GFP antibody-coupled magnetic beads for GFAP-GFP model, or protein quantification assays like BCA)
Procedure:
-
Cell Culture: Seed primary astrocytes in 6-well plates and grow to confluence.
-
Induction of EV Release: a. Wash the cells with PBS to remove serum proteins. b. Replace the growth medium with serum-free medium. The absence of serum acts as a stimulus for nSMase2-dependent EV release.
-
Inhibitor Treatment: Treat the astrocytes with various concentrations of DPTIP (e.g., 0.03 µM to 30 µM) or vehicle control (DMSO) in the serum-free medium.
-
Conditioned Media Collection: Incubate the cells for a defined period (e.g., 24 hours) at 37°C. Afterward, collect the conditioned medium from each well.
-
EV Isolation: a. Centrifuge the collected media at low speeds (e.g., 300 x g for 10 min, then 2,000 x g for 15 min) to remove cells and large debris. b. Isolate EVs from the cleared supernatant using a chosen method (e.g., ultracentrifugation at 100,000 x g or a commercial precipitation kit).
-
EV Quantification: a. Resuspend the EV pellet in a known volume of PBS. b. Quantify the EVs. For example, use NTA to determine the particle concentration and size distribution. Alternatively, if using astrocytes from GFAP-GFP mice, use anti-GFP beads to capture and quantify astrocyte-derived EVs.
-
Data Analysis: a. Normalize the EV count for each condition to the number of cells or total protein content of the parent cells. b. Compare the EV release in DPTIP-treated samples to the vehicle control to determine the dose-dependent inhibition of EV release.
Caption: Logical relationship of DPTIP's selective inhibition of nSMase2.
Conclusion
This compound is a potent, selective, and non-competitive allosteric inhibitor of nSMase2. Its ability to effectively block the production of ceramide and the subsequent release of extracellular vesicles makes it an indispensable tool for investigating the roles of nSMase2 in health and disease. The detailed protocols provided herein offer a framework for researchers to quantitatively assess its inhibitory activity and cellular effects. As research continues, DPTIP will undoubtedly play a crucial role in validating nSMase2 as a therapeutic target for a range of pathologies, including neuroinflammatory disorders and cancer.
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of neutral sphingomyelinase 2 exerts antitumor effect on metastatic castration resistant prostate cancer cells and promotes tumor regression when combined with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Non-competitive Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP Hydrochloride
This guide provides a comprehensive overview of the non-competitive inhibition of neutral sphingomyelinase 2 (nSMase2) by the potent, brain-penetrant inhibitor, 2,6-dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]-phenol hydrochloride (DPTIP hydrochloride). It is intended for researchers, scientists, and drug development professionals working in areas where nSMase2 is a therapeutic target.
Introduction to nSMase2 and its Inhibition
Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in sphingolipid metabolism. It catalyzes the hydrolysis of sphingomyelin (B164518) to generate ceramide and phosphorylcholine.[1] This enzymatic activity is crucial for various cellular processes, including the regulation of membrane fluidity, signal transduction, and the biogenesis of extracellular vesicles (EVs).[2][3] Dysregulation of nSMase2 activity has been implicated in a range of pathologies, including neuroinflammatory diseases, cancer, and viral infections, making it an attractive target for therapeutic intervention.[2][3][4]
DPTIP has emerged as one of the most potent non-competitive inhibitors of nSMase2 discovered to date.[2] Its ability to penetrate the brain and its high selectivity make it a valuable chemical probe for studying the physiological and pathological roles of nSMase2, as well as a promising scaffold for drug development.[5][6]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against nSMase2 has been characterized in multiple studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of DPTIP against nSMase2
| Compound | IC50 Value (nM) | Enzyme Source | Assay Method | Reference |
| DPTIP | 30 | Human recombinant nSMase2 | Fluorescence-based | [2][5][7][8][9] |
| DPTIP | 1350 | Wild-type nSMase2 (cell lysate) | Fluorescence-based | [1][10] |
| DPTIP | 3220 | H463A mutant nSMase2 (cell lysate) | Fluorescence-based | [1][10] |
Note: The variation in IC50 values can be attributed to differences in the enzyme source (recombinant vs. cell lysate) and assay conditions.
Table 2: Selectivity Profile of DPTIP
| Enzyme | IC50 Value (µM) | Reference |
| Acid Sphingomyelinase (aSMase) | >100 | [7] |
| Alkaline Phosphatase (ALP) | >100 | [7] |
Table 3: Antiviral Activity of DPTIP
| Virus | Cell Line | EC50 Value (µM) | Reference |
| West Nile Virus (WNV) | Vero | 0.26 | [1][7] |
| West Nile Virus (WNV) | HeLa | 2.81 | [1][7] |
| Zika Virus (ZIKV) | Vero | 1.56 | [1][7] |
| Zika Virus (ZIKV) | HeLa | 1.84 | [1][7] |
Mechanism of Non-competitive Inhibition
DPTIP exhibits a non-competitive mode of inhibition against nSMase2.[6] This indicates that DPTIP does not bind to the active site of the enzyme but rather to an allosteric site.[1][11] Computational and experimental studies have revealed that DPTIP binds to a novel allosteric pocket that blocks the "DK switch," a conformational change involving residues Asp430 and Lys435 that is essential for the catalytic activity of nSMase2.[1][12] Mutagenesis studies have identified His463 as a crucial residue for the binding of DPTIP to this allosteric site.[1][10]
Signaling Pathways Modulated by DPTIP
By inhibiting nSMase2, DPTIP effectively reduces the production of ceramide, a critical second messenger in several signaling pathways.
One of the most well-characterized roles of nSMase2 is in the biogenesis of extracellular vesicles (EVs).[3] In response to stimuli such as inflammation, nSMase2-mediated ceramide production at the endosomal membrane promotes the inward budding of multivesicular bodies, leading to the formation of intraluminal vesicles that are subsequently released as exosomes.[3][13] DPTIP has been shown to dose-dependently inhibit the secretion of EVs from astrocytes.[7][9]
The nSMase2/ceramide pathway is also a key component of the cellular response to inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6][14][15] Activation of their respective receptors leads to the recruitment and activation of nSMase2, resulting in ceramide production that mediates downstream inflammatory signaling.[3][13] DPTIP has been demonstrated to attenuate these inflammatory responses by blocking nSMase2 activity.[6][7]
Experimental Protocols
The following sections detail common experimental protocols for assessing the inhibitory activity of compounds like DPTIP against nSMase2.
This assay relies on a coupled enzymatic reaction that results in the production of a fluorescent product, resorufin, which is proportional to nSMase2 activity.[10]
Materials:
-
Recombinant human nSMase2 or cell lysates containing nSMase2
-
Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase (HRP), choline (B1196258) oxidase, alkaline phosphatase, and sphingomyelin)
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2
-
This compound or other test compounds
-
96-well, black, solid bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare serial dilutions of the test compound (e.g., DPTIP) in the assay buffer.
-
In a 96-well plate, add the nSMase2 enzyme preparation.
-
Add the test compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the Amplex™ Red reaction mixture according to the kit manufacturer's instructions. This mixture typically contains sphingomyelin, Amplex™ Red reagent, HRP, choline oxidase, and alkaline phosphatase.
-
Initiate the reaction by adding the Amplex™ Red reaction mixture to all wells.
-
Immediately begin monitoring the fluorescence intensity at 37°C in a microplate reader.
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Materials:
-
Cultured cells (e.g., 293T cells transfected with nSMase2)
-
Lysis buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2
-
Cell scraper
-
Sonicator
-
Bradford assay reagent
Procedure:
-
Harvest cells using a cell scraper.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Sonicate the cell suspension on ice (e.g., 3 cycles of 30 seconds).
-
Determine the total protein concentration of the lysate using the Bradford assay.
-
The cell lysate is now ready for use in the nSMase2 activity assay.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing a novel nSMase2 inhibitor.
References
- 1. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs | MDPI [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
DPTIP Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme pivotal in the biogenesis of extracellular vesicles (EVs).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of DPTIP and its prodrugs. It details the experimental protocols utilized in its evaluation and presents key quantitative data in a structured format. Visual diagrams of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential, particularly in neurodegenerative and oncologic diseases where EV-mediated communication is pathogenic.[1]
Discovery
DPTIP was identified through an extensive high-throughput screening campaign of over 365,000 compounds from the National Center for Advancing Chemical Sciences (NCATS) chemical library.[1][3] The screening was conducted against human nSMase2, revealing DPTIP as a highly potent inhibitor.[1][3]
Mechanism of Action
DPTIP functions as a non-competitive inhibitor of nSMase2.[1] The enzyme nSMase2 is a key regulator of EV biogenesis.[4] It catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[5] The resulting increase in ceramide concentration within the multivesicular bodies (MVBs) is crucial for the formation of intraluminal vesicles (IVs) and the subsequent budding of EVs.[6][7] By inhibiting nSMase2, DPTIP effectively blocks this pathway, leading to a reduction in EV release.[6][7] This mechanism is particularly relevant in pathological conditions such as brain injury and inflammation, where astrocyte-derived EVs can carry signaling molecules that exacerbate the inflammatory response.[3][6]
Signaling Pathway
Caption: DPTIP's mechanism of action in inhibiting nSMase2-mediated EV biogenesis.
Pharmacokinetics and Prodrug Development
Despite its high potency, DPTIP exhibited poor pharmacokinetic properties, including a short half-life of less than 30 minutes and low oral bioavailability of less than 5% in mice.[8][9] These limitations hindered its potential for clinical development. To address this, a series of prodrugs were synthesized by masking the phenolic hydroxyl group of DPTIP.[4][10] This strategy aimed to improve metabolic stability, oral absorption, and brain penetration.[4]
One of the most successful prodrugs, designated P18, features a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety.[4][10] When administered orally, P18 demonstrated a more than four-fold increase in both plasma and brain exposure compared to DPTIP.[4][10] It also significantly extended the half-life of DPTIP to approximately 2 hours.[4][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for DPTIP and its prodrug, P18.
Table 1: In Vitro Activity of DPTIP
| Parameter | Value | Reference |
| nSMase2 IC50 | 30 nM | [2][4][10][11] |
| Acid Sphingomyelinase IC50 | >100 µM | [12] |
| Alkaline Phosphatase IC50 | >100 µM | [12] |
| West Nile Virus EC50 (Vero cells) | 0.26 µM | [12] |
| West Nile Virus EC50 (HeLa cells) | 2.81 µM | [12] |
| Zika Virus EC50 (Vero cells) | 1.56 µM | [12] |
| Zika Virus EC50 (HeLa cells) | 1.84 µM | [12] |
Table 2: Pharmacokinetic Parameters of DPTIP and Prodrug P18 in Mice
| Compound | Dose & Route | t1/2 | AUC0-t (plasma) | AUC0-t (brain) | Brain/Plasma Ratio (AUC) | Reference |
| DPTIP | 10 mg/kg IP | <0.5 h | - | - | 0.26 | [1][3] |
| DPTIP | 10 mg/kg PO | ~0.5 h | - | - | - | [4] |
| Prodrug P18 | 10 mg/kg PO | ~2 h | 1047 pmol·h/mL | 247 pmol·h/g | - | [4][10][13] |
Experimental Protocols
Human Recombinant nSMase2 Enzyme Activity Assay
This cell-free assay was developed for the high-throughput screening that led to the discovery of DPTIP.
-
Enzyme Preparation: Cells expressing human nSMase2 are grown to confluency, harvested, and lysed via sonication in a buffer containing Tris-HCl, EDTA, sucrose, and protease inhibitors.[6] The protein concentration of the cell lysate is determined using a bicinchoninic acid (BCA) assay.[6]
-
Assay Procedure: The assay is performed in a 1536-well plate format. The reaction mixture includes the enzyme lysate, a fluorescent substrate (e.g., Amplex Red), and the test compound (DPTIP or other potential inhibitors). The reaction is initiated by the addition of sphingomyelin.
-
Detection: The fluorescence generated by the enzymatic reaction is measured over time using a plate reader. The rate of reaction is calculated, and the inhibitory activity of the test compounds is determined by comparing the reaction rates in the presence and absence of the compound.
In Vivo Mouse Model of Brain Injury and Inflammation
This model is used to evaluate the in vivo efficacy of DPTIP and its prodrugs.
-
Animal Model: GFAP-GFP mice are used, which express Green Fluorescent Protein (GFP) under the control of the glial fibrillary acidic protein (GFAP) promoter. This allows for the specific tracking of astrocyte-derived EVs.
-
Induction of Inflammation: A localized brain inflammation is induced by a stereotactic intrastriatal injection of interleukin-1β (IL-1β).[3]
-
Drug Administration: DPTIP (10 mg/kg) or its prodrug is administered via intraperitoneal (IP) or oral (PO) route prior to the IL-1β injection.[3][11]
-
Sample Collection: At specified time points (e.g., 2 and 24 hours post-injection), blood and brain tissue are collected.
-
Analysis:
-
EV Quantification: GFP-labeled EVs in the plasma are quantified to measure the extent of astrocyte-derived EV release.[4]
-
nSMase2 Activity: nSMase2 activity in brain tissue lysates is measured to assess target engagement.[4]
-
Cytokine Levels: Levels of inflammatory cytokines in the liver are measured to evaluate the systemic inflammatory response.[12]
-
Immune Cell Infiltration: The infiltration of immune cells (e.g., neutrophils) into the brain is quantified to assess the extent of secondary tissue damage.[3][12]
-
Experimental Workflow Diagram
Caption: Workflow for the discovery and in vivo evaluation of DPTIP.
Conclusion
DPTIP hydrochloride is a first-in-class, potent, and selective inhibitor of nSMase2. While its inherent pharmacokinetic properties present a challenge for clinical development, the successful design of orally bioavailable and brain-penetrant prodrugs has revitalized its therapeutic potential. The data presented in this guide underscore the promise of DPTIP and its derivatives as novel therapeutic agents for a range of diseases driven by pathological EV signaling. Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profiles in various disease models.
References
- 1. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
DPTIP Hydrochloride: A Technical Guide to its Role in Modulating Astrocyte Communication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DPTIP hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme pivotal in the biogenesis of extracellular vesicles (EVs).[1][2][3][4] This technical guide delineates the critical role of this compound in modulating astrocyte communication, primarily through the inhibition of astrocyte-derived EV release. By downregulating the production of these vesicles, this compound disrupts the signaling cascade that links central nervous system inflammation to peripheral immune responses, presenting a promising therapeutic avenue for neuroinflammatory disorders. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Mechanism of Action
This compound exerts its effects by targeting nSMase2, a key enzyme in the sphingomyelin (B164518) metabolic pathway. nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1] Ceramide is an essential lipid component for the inward budding of multivesicular bodies, which leads to the formation of intraluminal vesicles that are subsequently released as EVs.[5]
In the context of neuroinflammation, pro-inflammatory stimuli such as interleukin-1β (IL-1β) activate nSMase2 in astrocytes. This activation triggers a surge in ceramide production, leading to an increased release of EVs carrying various bioactive molecules, including proteins and microRNAs.[2][5] These astrocyte-derived EVs can cross the blood-brain barrier and communicate with peripheral organs, such as the liver, inducing a systemic inflammatory response that includes cytokine upregulation and recruitment of peripheral immune cells to the brain.[2][5] This secondary wave of immune cell infiltration can exacerbate neuroinflammation and contribute to tissue damage.[2]
This compound, with a half-maximal inhibitory concentration (IC50) of 30 nM for nSMase2, effectively blocks this pathway.[1][2][3][4] By inhibiting nSMase2, this compound reduces ceramide production, thereby decreasing the release of EVs from astrocytes.[1][5] This disruption of astrocyte-to-peripheral immune system communication mitigates the downstream inflammatory cascade.[1][2][5]
This compound signaling pathway in astrocytes.
Quantitative Data
The efficacy of this compound has been quantified in several key studies. The following tables summarize the critical data regarding its inhibitory activity and in vivo effects.
| Parameter | Value | Reference(s) |
| IC50 for nSMase2 Inhibition | 30 nM | [1][2][3][4] |
| Brain Penetrability (AUCbrain/AUCplasma) | 0.26 | [2][5] |
| In Vitro Effect | Concentration | Result | Reference(s) |
| Inhibition of EV release in primary astrocyte cultures | 0.03 - 30 µM | Dose-dependent | [3] |
| 30 µM | 50% decrease | [3] |
| In Vivo Effect (Mouse Model of Brain Inflammation) | Dosage | Result | Reference(s) |
| Inhibition of IL-1β-induced astrocyte-derived EV release | 10 mg/kg (IP) | 51 ± 13% reduction | [2] |
| Attenuation of immune cell infiltration into the brain | 10 mg/kg (IP) | 80 ± 23% reduction | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the effects of this compound on astrocyte communication.
Primary Astrocyte Culture
This protocol is adapted from established methods for isolating and culturing primary astrocytes from neonatal mouse cortices.
Materials:
-
DMEM with high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated T75 flasks
-
Trypsin-EDTA
-
DNase I
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Coat T75 flasks with 50 µg/ml PDL for at least 1 hour at 37°C. Rinse twice with sterile water and let dry.
-
Euthanize neonatal mouse pups (P1-P4) and dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with trypsin and a small amount of DNase I at 37°C for 15-20 minutes.
-
Inactivate trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in astrocyte culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin), and plate onto the PDL-coated flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Once confluent (typically 7-10 days), purify the astrocyte culture by shaking the flasks on an orbital shaker to remove microglia and oligodendrocytes.
Extracellular Vesicle (EV) Isolation from Astrocyte Culture
This protocol describes the isolation of EVs from conditioned media of primary astrocyte cultures using differential ultracentrifugation.
Materials:
-
Conditioned astrocyte culture medium
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes (50 mL and ultracentrifuge tubes)
-
0.22 µm filter
-
Ultracentrifuge
Procedure:
-
Culture primary astrocytes in medium containing exosome-depleted FBS for 48 hours.
-
Collect the conditioned medium and centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and debris.
-
Filter the supernatant through a 0.22 µm filter to remove larger vesicles.
-
Ultracentrifuge the filtered supernatant at 100,000 x g for 70-90 minutes at 4°C to pellet EVs.
-
Carefully discard the supernatant and resuspend the EV pellet in sterile PBS.
-
Perform a second ultracentrifugation wash step at 100,000 x g for 70-90 minutes at 4°C.
-
Discard the supernatant and resuspend the final EV pellet in PBS for downstream analysis.
In Vivo Mouse Model of Brain Inflammation
This protocol outlines the induction of localized brain inflammation in mice via stereotactic injection of IL-1β.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Recombinant murine IL-1β
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
Procedure:
-
Anesthetize the mouse and mount it on the stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small burr hole over the target brain region (e.g., striatum or hippocampus).
-
Slowly lower a Hamilton syringe needle to the desired depth.
-
Inject a small volume (e.g., 1-2 µL) of IL-1β solution (e.g., 10-100 ng) over several minutes.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Administer this compound (e.g., 10 mg/kg, IP) at a specified time before or after the IL-1β injection, depending on the experimental design.
-
At the desired time point post-injection, sacrifice the animals and collect brain and blood samples for analysis of EV release, cytokine levels, and immune cell infiltration.
nSMase2 Activity Assay
This is a fluorescence-based assay to measure nSMase2 activity in cell lysates.
Materials:
-
Amplex™ Red Sphingomyelinase Assay Kit (or similar)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates from primary astrocytes treated with or without this compound.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Prepare the reaction mixture containing sphingomyelin, horseradish peroxidase, choline (B1196258) oxidase, alkaline phosphatase, and Amplex™ Red reagent according to the manufacturer's instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
The fluorescence intensity is proportional to the nSMase2 activity.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for studying this compound and the logical framework for its therapeutic rationale.
Experimental workflow for evaluating this compound.
Therapeutic rationale for this compound.
Conclusion
This compound is a well-characterized small molecule inhibitor of nSMase2 that demonstrates significant potential in the modulation of astrocyte-mediated communication in the context of neuroinflammation. Its ability to dose-dependently reduce the release of extracellular vesicles from astrocytes, thereby disrupting the crosstalk between the central nervous system and the peripheral immune system, has been established through both in vitro and in vivo studies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and similar nSMase2 inhibitors for a range of neurological disorders characterized by an inflammatory component. Further investigation into its long-term efficacy, safety profile, and potential off-target effects will be crucial for its clinical translation.
References
- 1. EV isolation from cell media [bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdn.origene.com [cdn.origene.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the separation of extracellular vesicles by ultracentrifugation from in vitro cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
DPTIP Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DPTIP hydrochloride, a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2). This document consolidates key chemical properties, pharmacological data, experimental protocols, and mechanistic insights to support ongoing and future research in neurodegenerative diseases, oncology, and virology.
Core Chemical and Pharmacological Properties
This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies due to its metabolic stability and ability to penetrate the blood-brain barrier.[1][2][3]
Chemical Properties
The fundamental chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2361799-64-4 | [1][4][5] |
| Parent CAS Number | 351353-48-5 | [1][6] |
| Chemical Name | 2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride | [1] |
| Molecular Formula | C₂₁H₁₈N₂O₃S · HCl | [1][4][5] |
| Molecular Weight | 414.91 g/mol | [1][7] |
| Appearance | Solid | [4][5] |
| Solubility | Soluble in Water, DMSO, and EtOH.[1] Sparingly soluble in Acetonitrile (0.1-1 mg/mL).[4][5] | [1][4][5] |
| Purity | ≥97% (HPLC) | [8] |
| Storage | Store at -20°C | [8] |
Pharmacological and Biological Activity
This compound is characterized by its potent and selective inhibition of nSMase2, an enzyme critical in the biogenesis of extracellular vesicles (EVs).[2][9][10] Its activity has been documented in various in vitro and in vivo models.
| Parameter | Value | System/Assay | Source |
| Target | Neutral Sphingomyelinase 2 (nSMase2) | Human recombinant enzyme | [2][9] |
| IC₅₀ | 30 nM | Cell-free human nSMase2 activity assay | [1][2][4][5][9] |
| Mechanism of Action | Non-competitive, allosteric inhibitor | Enzyme kinetics | [3][11][12] |
| Selectivity | IC₅₀ >100 µM for Alkaline Phosphatase (ALP) and Acid Sphingomyelinase | Enzyme activity assays | [4][5] |
| EC₅₀ (Antiviral) | West Nile Virus: 0.26 µM (Vero cells), 2.81 µM (HeLa cells). Zika Virus: 1.56 µM (Vero cells), 1.84 µM (HeLa cells). | Viral yield assays | [4][5] |
| In Vivo Efficacy | 10 mg/kg (IP) reduces IL-1β-induced astrocyte-derived EV release and neutrophil infiltration in the brain in mice. | Mouse model of brain inflammation | [4][5][9] |
| Brain Penetration | AUCbrain/AUCplasma = 0.26 | Pharmacokinetic studies in mice | [2][3] |
Mechanism of Action: nSMase2 Inhibition
This compound functions as a non-competitive, allosteric inhibitor of nSMase2.[11][12] In response to inflammatory stimuli such as IL-1β, nSMase2 is activated and catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide.[2][12] This increase in ceramide concentration at the multivesicular body (MVB) is a key step in the formation of intraluminal vesicles and the subsequent release of extracellular vesicles (EVs) from cells like astrocytes.[2] By inhibiting nSMase2, DPTIP reduces ceramide production, thereby blocking the release of these EVs, which can carry pathogenic cargo and mediate communication between the brain and the periphery, for instance, during neuroinflammation.[2][11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summaries of key experimental protocols associated with this compound.
Synthesis of DPTIP
The synthesis of DPTIP has been previously reported.[13] Prodrugs of DPTIP have been synthesized in a single-step reaction from DPTIP, indicating its availability as a starting material for further chemical modification.[13] A general procedure involves the reaction of appropriate precursors in the presence of a base.[13]
Protocol: Synthesis of DPTIP Prodrugs (Example) [13]
-
Dissolve DPTIP in dichloroethane at 0 °C.
-
Add triphosgene (B27547) and Hünig's base (DIPEA).
-
Stir the reaction mixture for 1 hour.
-
Introduce the respective amine starting material to form the desired ester or carbamate (B1207046) prodrug.
-
Purify the resulting product.
Note: This is a generalized protocol for prodrug synthesis; the specific synthesis of DPTIP itself involves a multi-step process detailed in the primary literature.
nSMase2 Enzyme Activity Assay
A cell-free human recombinant nSMase2 enzyme activity assay was developed for high-throughput screening, which led to the identification of DPTIP.[2]
Protocol: nSMase2 Activity Assay [2]
-
Lysate Preparation:
-
Grow cells expressing human nSMase2 to confluency.
-
Wash cells with cold PBS and harvest in a lysis buffer (pH 7.5, 100 mM Tris-HCl, 1 mM EDTA, 100 mM sucrose, 100 µM PMSF, 1X protease inhibitor cocktail).
-
Lyse cells by sonication on ice.
-
Determine protein concentration using a BCA assay.
-
Store aliquots of cell lysate at -80°C.
-
-
Enzyme Assay:
-
Conduct the assay in a 1536-well plate format.
-
Incubate the cell lysate (containing nSMase2) with a suitable substrate (e.g., sphingomyelin).
-
Add this compound at varying concentrations to determine inhibitory activity.
-
Measure the product formation (e.g., ceramide or phosphorylcholine) using an appropriate detection method to calculate enzyme activity and IC₅₀ values.
-
In Vivo Brain Inflammation Model
The in vivo efficacy of DPTIP was tested in a mouse model of inflammation-induced brain injury.[4][5]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. DPTIP (hydrochloride) | CAS 2361799-64-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. medkoo.com [medkoo.com]
- 7. DPTIP (hydrochloride) | C21H19ClN2O3S | CID 145887598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DPTIP Hydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPTIP hydrochloride is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme involved in the biosynthesis of exosomes and the generation of the second messenger ceramide.[1][2][3] With a half-maximal inhibitory concentration (IC50) of 30 nM for nSMase2, this compound serves as a valuable pharmacological tool for investigating the roles of nSMase2 and exosomes in various physiological and pathological processes.[2][4][5] This document provides detailed in vitro experimental protocols for the application of this compound, guidance on data interpretation, and a summary of its known effects on cellular signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the non-competitive inhibition of nSMase2.[6] This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine. The resulting increase in ceramide levels within the late endosome/multivesicular body (MVB) is a critical step in the biogenesis of exosomes, which are small extracellular vesicles involved in intercellular communication. By inhibiting nSMase2, this compound effectively reduces the secretion of exosomes.[1][7] This mechanism makes it a powerful agent for studying the downstream consequences of impaired exosome signaling in various contexts, including neuroinflammation, cancer progression, and viral infections.[4][6]
Signaling Pathway
The signaling pathway affected by this compound is centered on the nSMase2-mediated generation of ceramide and the subsequent formation of exosomes.
Caption: this compound inhibits nSMase2, blocking ceramide production and exosome release.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cell lines and enzyme assays.
| Parameter | Cell Line / System | Value | Reference(s) |
| IC50 (nSMase2) | Recombinant human nSMase2 | 30 nM | [2][4][5] |
| IC50 (nSMase2) | Wild-type nSMase2 cell lysate | 1.35 µM | |
| EC50 (Antiviral) | Vero cells (West Nile Virus) | 0.26 µM | |
| EC50 (Antiviral) | HeLa cells (West Nile Virus) | 2.81 µM | |
| EC50 (Antiviral) | Vero cells (Zika Virus) | 1.56 µM | |
| EC50 (Antiviral) | HeLa cells (Zika Virus) | 1.84 µM | |
| CC50 (Cytotoxicity) | Vero cells | 54.83 µM | |
| CC50 (Cytotoxicity) | HeLa cells | 15.11 µM |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound.
Experimental Workflow Overview
Caption: General workflow for in vitro experiments with this compound.
Cell Viability Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Extracellular Vesicle (EV) Isolation
This protocol describes a common method for isolating EVs from cell culture supernatant by differential ultracentrifugation.
Materials:
-
Conditioned cell culture medium (from this compound-treated and control cells)
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge and appropriate rotors/tubes
Protocol:
-
Culture cells in medium supplemented with exosome-depleted fetal bovine serum.
-
Treat cells with this compound for the desired duration.
-
Collect the conditioned medium and centrifuge at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes to remove dead cells.
-
Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes to remove cell debris and larger vesicles.
-
Filter the supernatant through a 0.22 µm filter.
-
Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes to pellet exosomes.
-
Discard the supernatant and resuspend the exosome pellet in PBS.
-
Repeat the ultracentrifugation step to wash the exosomes.
-
Resuspend the final exosome pellet in PBS or a suitable lysis buffer for downstream analysis.
Western Blot Analysis
This protocol is for the detection of nSMase2 in cell lysates and exosomal markers in EV lysates.
Materials:
-
Cell and EV lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-nSMase2, anti-CD63, anti-CD81, anti-Alix, anti-TSG101)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of cell and EV lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and acquire the image using an appropriate imaging system. For exosome markers like CD9, CD63, and CD81, perform the electrophoresis under non-reducing conditions.
Conclusion
This compound is a critical tool for elucidating the complex roles of nSMase2 and exosomes in cellular biology. The protocols provided herein offer a standardized approach to investigate its effects in vitro. Careful experimental design, including appropriate controls and concentration ranges, is essential for obtaining robust and reproducible data. The provided signaling pathway and workflow diagrams, along with the quantitative data summary, serve as a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DPTIP Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of DPTIP hydrochloride, a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), in mouse models. This compound has emerged as a critical tool for investigating the role of nSMase2-mediated signaling in various pathological processes, particularly in neuroinflammation and cancer.[1][2] This document outlines detailed protocols for its administration, pharmacokinetic profiles, and its effects on relevant signaling pathways, supported by data from preclinical studies.
Introduction
2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) is a brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2) with a half-maximal inhibitory concentration (IC50) of 30 nM.[1][3][4] nSMase2 is a key enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide, a critical step in the biogenesis of extracellular vesicles (EVs).[5][6] Dysregulation of nSMase2 activity and subsequent EV release is implicated in various diseases, including neuroinflammatory conditions and cancer.[2][7] this compound offers a powerful means to probe these pathways in vivo, demonstrating efficacy in reducing astrocyte-derived EV release, cytokine upregulation, and immune cell infiltration in a mouse model of brain inflammation.[1][7] While DPTIP itself has a short half-life, prodrug strategies have been explored to improve its pharmacokinetic properties for oral administration.[5][8]
Mechanism of Action
This compound acts as a non-competitive inhibitor of nSMase2.[6] By inhibiting nSMase2, DPTIP blocks the production of ceramide, which is essential for the budding of intraluminal vesicles within multivesicular bodies, the precursors to exosomes.[1] This ultimately leads to a reduction in the release of EVs from cells, such as astrocytes, thereby modulating intercellular communication in pathological states.[1]
Pharmacokinetic Profile in Mice
Understanding the pharmacokinetic properties of DPTIP is crucial for designing effective in vivo experiments. The following tables summarize key parameters following a single administration.
Intraperitoneal (IP) Administration
| Parameter | Value | Units | Reference |
| Dose | 10 | mg/kg | [1] |
| Cmax (plasma) | 11.6 ± 0.5 | µM | [1] |
| Cmax (brain) | 2.5 | µM | [1] |
| Tmax (plasma & brain) | 0.5 | hours | [1] |
| AUC0-∞ (plasma) | 10 ± 1 | µMh | [1] |
| AUC0-∞ (brain) | 2.6 ± 0.5 | µMh | [1] |
| AUCbrain/AUCplasma | 0.26 | - | [1] |
| Half-life (t1/2) | < 0.5 | hours | [8] |
Oral (PO) Administration
| Compound | Dose (DPTIP equivalent) | AUC0-t (plasma) | AUC0-t (brain) | Half-life (t1/2) | Reference |
| DPTIP | 10 mg/kg | 270 pmol·h/mL | 52.8 pmol·h/g | ~0.5 hours | [5][8] |
| Prodrug 7 | 10 mg/kg | 1047 pmol·h/mL | - | - | [8] |
| Prodrug 18 | 10 mg/kg | 1047 pmol.h/mL | 247 pmol.h/g | ~2 hours | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Dosing
-
Formulation for IP Injection: this compound can be formulated in a vehicle of 5% DMSO, 10% Tween 80, and 85% saline (v/v/v).[8]
-
Formulation for Oral Gavage: For oral administration, DPTIP or its prodrugs can be prepared in a similar vehicle.[8][9] Another described vehicle for oral DPTIP is 5% DMSO and 10% Tween-80 in saline.[9]
-
Dose Preparation: Prepare fresh on the day of dosing. The dosing volume for IP injection is typically 10 mL/kg.[1]
In Vivo Dosing and Experimental Workflow for a Brain Inflammation Model
The following protocol is based on a study investigating the effects of DPTIP in an IL-1β-induced brain inflammation mouse model.[1][10]
-
Animal Model: GFAP-GFP mice are utilized to track astrocyte-derived EVs.[1]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, DPTIP, IL-1β + Vehicle, IL-1β + DPTIP).
-
Dosing:
-
Inflammatory Challenge: Induce brain inflammation via intrastriatal injection of IL-1β.[1]
-
Sample Collection and Analysis:
-
2-hour endpoint: Sacrifice mice and collect blood to measure plasma levels of GFP-labeled EVs. Liver tissue can be collected to analyze cytokine expression.[1][10]
-
24-hour endpoint: Sacrifice mice and perfuse with saline. Collect brains for immunohistochemical analysis of neutrophil infiltration.[1][10]
-
Pharmacokinetic Analysis
-
Dosing: Administer DPTIP (e.g., 10 mg/kg, IP) to mice.[1]
-
Sample Collection: Collect blood and brain tissue at various time points (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours) post-dosing.[1]
-
Sample Processing:
-
Analysis: Quantify DPTIP concentrations in plasma and brain homogenates using LC-MS/MS.[1]
Concluding Remarks
This compound is a valuable pharmacological tool for the in vivo investigation of nSMase2-dependent pathways. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies in various mouse models. Careful consideration of the compound's pharmacokinetic profile is essential for achieving desired target engagement and interpreting experimental outcomes. The development of DPTIP prodrugs also presents opportunities for exploring the therapeutic potential of nSMase2 inhibition via more convenient administration routes.
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of neutral sphingomyelinase 2 exerts antitumor effect on metastatic castration resistant prostate cancer cells and promotes tumor regression when combined with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for DPTIP Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
DPTIP hydrochloride (2,6-dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]-phenol, monohydrochloride) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in sphingolipid metabolism.[1][2][3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including cytotoxicity and apoptosis assays.
Product Information
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₃S · HCl | [1][2] |
| Molecular Weight | 414.9 g/mol | [1][2] |
| CAS Number | 2361799-64-4 | [2] |
| Appearance | A solid | [2] |
| Purity | ≥95% | [2] |
| IC₅₀ for nSMase2 | 30 nM | [1][2][3] |
Mechanism of Action
This compound selectively inhibits neutral sphingomyelinase 2 (nSMase2), an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[4][5] This inhibition blocks the production of ceramide, a lipid messenger involved in various cellular processes, including the biogenesis of extracellular vesicles (EVs), apoptosis, and inflammation.[4][5][6] DPTIP has been shown to be selective for nSMase2 over acid sphingomyelinase and alkaline phosphatase.[2][3]
Caption: Mechanism of action of this compound.
Preparation of this compound Stock Solution
3.1. Solubility Information
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| DMSO | Soluble up to 250 mg/mL (660.61 mM) | [3][7] |
| Ethanol | Soluble | [1] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [2] |
3.2. Protocol for 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.15 mg of this compound (Molecular Weight: 414.9 g/mol ).
-
Add the calculated volume of DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.15 mg of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be required to facilitate dissolution.[7][8]
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
3.3. Storage and Stability
-
Powder: Store at -20°C for up to 3 years.[8]
-
Stock Solution in DMSO: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
Experimental Protocols
4.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Caption: Workflow for a typical cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
DPTIP Treatment:
-
Prepare serial dilutions of this compound from your stock solution in cell culture medium. A typical concentration range to test is 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest DPTIP concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Published Cytotoxicity Data:
| Cell Line | CC₅₀ (µM) | Reference |
| Vero | 54.83 | [9] |
| HeLa | 15.11 | [9] |
| CWR-R1ca (prostate cancer) | 10.31 (IC₅₀) | [4] |
| PC-3 (prostate cancer) | 14.57 (IC₅₀) | [4] |
4.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Caption: Workflow for an Annexin V/PI apoptosis assay.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Visualization
This compound has been shown to inhibit the release of extracellular vesicles and subsequent inflammatory responses triggered by IL-1β.[5][11][12]
Caption: DPTIP's role in the IL-1β induced inflammatory pathway.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Blockade of neutral sphingomyelinase 2 exerts antitumor effect on metastatic castration resistant prostate cancer cells and promotes tumor regression when combined with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing DPTIP Hydrochloride for the Inhibition of Exosome Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exosomes are small extracellular vesicles (EVs) that play a crucial role in intercellular communication by transferring a variety of bioactive molecules, including proteins, lipids, and nucleic acids. Their involvement in physiological and pathological processes, such as cancer progression and neurodegenerative diseases, has made them attractive targets for therapeutic intervention. The targeted inhibition of exosome secretion is a promising strategy for mitigating the spread of disease-associated cargo. DPTIP hydrochloride (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) is a potent and selective small molecule inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in the biogenesis of exosomes.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit exosome secretion in a research setting.
Mechanism of Action
This compound functions as a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][4] nSMase2 is a critical enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[5][6] The localized accumulation of ceramide on the endosomal membrane is a key trigger for the inward budding of the multivesicular body (MVB) membrane, leading to the formation of intraluminal vesicles (ILVs). These ILVs are subsequently released as exosomes upon the fusion of the MVB with the plasma membrane.
By inhibiting nSMase2, this compound effectively reduces ceramide production, thereby impeding the formation of ILVs and consequently decreasing the secretion of exosomes.[3] This mechanism of action is distinct from the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway, another major route for exosome biogenesis. The selectivity of DPTIP for nSMase2 over other related enzymes, such as acid sphingomyelinase, makes it a valuable tool for specifically studying the nSMase2-dependent pathway of exosome secretion.[2]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound as an inhibitor of nSMase2 and exosome secretion.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| nSMase2 IC₅₀ | 30 nM | Recombinant human nSMase2 | [2][4] |
| Exosome Release Inhibition (dose-dependent) | 0.03 - 30 µM | Primary Astrocytes | [2][6] |
| Exosome Release Reduction at 30 µM | ~50% | Primary Astrocytes | [2] |
Table 2: Comparison of nSMase2 Inhibitors
| Inhibitor | IC₅₀ | Reference |
| This compound | 30 nM | [2] |
| GW4869 | 1 µM | [2][7] |
| Cambinol | 5 µM | [2] |
Table 3: In Vivo Efficacy of this compound
| Administration Route | Dosage | Effect | Animal Model | Reference |
| Intraperitoneal (IP) | 10 mg/kg | Potently inhibited IL-1β-induced astrocyte-derived EV release | Mouse model of brain injury | [3][4] |
Experimental Protocols
The following are detailed protocols for the application of this compound in a research setting.
Protocol 1: In Vitro Inhibition of Exosome Secretion
This protocol describes the treatment of cultured cells with this compound to inhibit exosome secretion.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Exosome-depleted fetal bovine serum (FBS)
-
Cultured cells of interest
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Medium Change: Gently aspirate the culture medium and wash the cells twice with sterile PBS.
-
Treatment with this compound: Add fresh culture medium containing exosome-depleted FBS. Add the desired final concentration of this compound by diluting the stock solution. A dose-response experiment (e.g., 0.1 µM to 30 µM) is recommended to determine the optimal concentration for your cell type.[2] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvest Conditioned Medium: After incubation, collect the conditioned medium for exosome isolation. Proceed with cell viability assays to ensure the observed effects are not due to cytotoxicity.
Protocol 2: Isolation of Exosomes from Conditioned Medium
This protocol details the isolation of exosomes from the conditioned medium of this compound-treated and control cells using differential ultracentrifugation.
Materials:
-
Conditioned cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge and appropriate rotors/tubes
Procedure:
-
Low-Speed Centrifugation: Transfer the collected conditioned medium to centrifuge tubes. Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
-
Medium-Speed Centrifugation: Carefully transfer the supernatant to new tubes and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and apoptotic bodies.
-
Higher-Speed Centrifugation: Transfer the supernatant to new tubes and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles.
-
Ultracentrifugation: Filter the supernatant through a 0.22 µm filter to remove any remaining debris. Transfer the filtered supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 70-90 minutes at 4°C to pellet exosomes.
-
Washing: Discard the supernatant and resuspend the exosome pellet in a large volume of sterile PBS.
-
Final Ultracentrifugation: Centrifuge at 100,000 x g for 70-90 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the final exosome pellet in a small volume of PBS or an appropriate buffer for downstream analysis. Store at -80°C.
Protocol 3: Quantification and Characterization of Exosomes
This protocol provides methods to quantify and characterize the isolated exosomes to assess the inhibitory effect of this compound.
A. Nanoparticle Tracking Analysis (NTA)
-
Purpose: To determine the size distribution and concentration of isolated exosomes.
-
Procedure:
-
Dilute the resuspended exosome pellet in PBS to a concentration suitable for the NTA instrument.
-
Analyze the sample according to the manufacturer's instructions.
-
Compare the particle concentration and size distribution between this compound-treated and control samples. A significant decrease in particle concentration in the treated samples indicates inhibition of exosome secretion.
-
B. Western Blotting for Exosome Markers
-
Purpose: To confirm the presence of exosomal proteins and assess the relative amount of exosomes.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against exosome markers (e.g., CD63, CD9, CD81, TSG101)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the isolated exosome pellets using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies against exosome markers.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Compare the band intensities of exosome markers between this compound-treated and control samples. A reduction in band intensity in the treated samples indicates decreased exosome secretion.
-
Applications and Future Directions
This compound's ability to potently and selectively inhibit nSMase2-mediated exosome secretion makes it an invaluable research tool for elucidating the roles of exosomes in various biological processes.[1] Its applications extend to studies in neurodegenerative diseases and oncology, where aberrant exosome signaling is implicated in pathogenesis.[1] Furthermore, this compound can be utilized in drug development as a lead compound for the design of novel therapeutics targeting exosome-mediated disease progression. The development of orally bioavailable prodrugs of DPTIP, such as P18, demonstrates a promising path towards clinical translation.[8][9][10]
Conclusion
This compound is a powerful and specific inhibitor of exosome secretion via the nSMase2 pathway. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies. Careful experimental design, including appropriate controls and validation steps, will ensure reliable and reproducible results, contributing to a deeper understanding of exosome biology and the development of new therapeutic strategies.
References
- 1. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 2. Advances in the discovery of exosome inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 7. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: DPTIP Hydrochloride Treatment of Primary Astrocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2] Emerging research highlights its role in regulating the communication between astrocytes and the peripheral immune system, particularly in the context of neuroinflammation.[1] DPTIP hydrochloride effectively inhibits the release of extracellular vesicles (EVs) from primary astrocytes, a process implicated in signaling to peripheral organs and modulating immune responses following brain injury.[1][3] These application notes provide a summary of the effects of this compound on primary astrocytes and detailed protocols for its use in in vitro studies.
Mechanism of Action
In primary astrocytes, this compound exerts its effects primarily through the inhibition of nSMase2. This enzyme is crucial for the hydrolysis of sphingomyelin (B164518) into ceramide.[2] The resulting ceramide is a key lipid mediator in the biogenesis of extracellular vesicles. By inhibiting nSMase2, this compound reduces ceramide production, thereby blocking the formation and release of EVs from astrocytes.[4] This mechanism has been shown to be effective in mitigating neuroinflammatory responses by preventing astrocyte-derived EVs from triggering peripheral cytokine upregulation and subsequent immune cell infiltration into the brain.[1]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound treatment on primary astrocytes and in in vivo models of neuroinflammation.
| Parameter | Species/Model | Treatment | Concentration/Dose | Result | Reference |
| nSMase2 Inhibition (IC₅₀) | Human | DPTIP | 30 nM | Potent inhibition of nSMase2 activity. | [1][2] |
| Extracellular Vesicle (EV) Release | Rat Primary Astrocytes | DPTIP | 0.3, 1, 3, 10 µM | Dose-dependent inhibition of EV release. | [3] |
| Astrocyte Activation (GFAP expression) | Rat Primary Astrocytes | DPTIP (in response to serum starvation) | 10 µM | Prevention of astrocyte activation. | [3] |
| IL-1β-induced EV Release | Mouse (in vivo) | DPTIP | 10 mg/kg (IP) | 51 ± 13% inhibition of astrocyte-derived EV release. | [1] |
| Immune Cell Infiltration | Mouse (in vivo) | DPTIP | 10 mg/kg (IP) | 80 ± 23% reduction in immune cell infiltration into the brain. | [1] |
Signaling Pathway
The signaling pathway modulated by this compound in astrocytes is centered on the inhibition of nSMase2 and its downstream effects on EV biogenesis.
Caption: this compound signaling pathway in primary astrocytes.
Experimental Protocols
Primary Astrocyte Culture
This protocol describes the general steps for establishing a primary astrocyte culture. Specific details may vary based on the source and age of the tissue.
Materials:
-
Cerebral cortices from neonatal rodents
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture flasks and plates
Protocol:
-
Dissect cerebral cortices from neonatal rodents and place them in ice-cold HBSS.
-
Mince the tissue into small pieces and digest with Trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate trypsin with an equal volume of DMEM with 10% FBS.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
Plate the cells onto poly-D-lysine coated culture flasks.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
After 7-10 days, when the culture is confluent, shake the flasks overnight to remove microglia and oligodendrocytes.
-
The remaining adherent cells are primarily astrocytes and can be subcultured for experiments.
This compound Treatment and Induction of Astrocyte Activation
This protocol details the treatment of primary astrocytes with this compound and the induction of a reactive state through serum deprivation.
Materials:
-
Primary astrocyte culture (as prepared above)
-
This compound stock solution (dissolved in DMSO)
-
Serum-free DMEM
-
Complete DMEM (with 10% FBS)
-
DMSO (vehicle control)
Protocol:
-
Plate primary astrocytes in the desired format (e.g., 6-well plates or 96-well plates) and allow them to adhere and reach approximately 80% confluency.
-
For astrocyte activation, replace the complete medium with serum-free DMEM. This mimics trophic factor withdrawal and induces EV release.[3]
-
Prepare working solutions of this compound in serum-free DMEM at the desired concentrations (e.g., 0.03–30 µM).[3] Also, prepare a vehicle control with the same final concentration of DMSO (e.g., 0.02%).[3]
-
Add the this compound working solutions or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 2 hours for EV release studies).[3]
-
Following incubation, the conditioned medium can be collected for EV analysis, and the cells can be processed for further assays such as immunofluorescence or western blotting.
Quantification of Extracellular Vesicle Release
This protocol outlines the collection and quantification of EVs from the conditioned medium of treated astrocytes.
Materials:
-
Conditioned medium from DPTIP-treated and control astrocytes
-
Centrifuge
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., ZetaView)
Protocol:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium at a low speed (e.g., 2700 x g for 15 minutes at 4°C) to pellet any cells and large debris.[3]
-
Carefully collect the supernatant, which contains the EVs.
-
Quantify the number and size distribution of EVs in the supernatant using a Nanoparticle Tracking Analysis instrument according to the manufacturer's instructions.[3]
Immunofluorescence Staining for Glial Fibrillary Acidic Protein (GFAP)
This protocol is for assessing astrocyte activation by staining for the intermediate filament protein GFAP.
Materials:
-
Treated primary astrocytes on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-GFAP
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-GFAP antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the GFAP fluorescence intensity using image analysis software.
Experimental Workflow
The following diagram illustrates the general experimental workflow for studying the effects of this compound on primary astrocytes.
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: DPTIP Hydrochloride for Use in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2] nSMase2 is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide. Ceramide, in turn, is a bioactive lipid involved in a multitude of cellular processes, including the regulation of signaling pathways such as NF-κB and the induction of apoptosis. This document provides detailed application notes and protocols for the use of DPTIP hydrochloride in HeLa cells, a widely used human cervical cancer cell line.
Quantitative Data Summary
The effective concentration of this compound in HeLa cells can vary depending on the specific application. The following table summarizes key quantitative data reported in the literature.
| Parameter | Cell Line | Value | Application | Citation |
| EC50 | HeLa | 2.81 µM | Antiviral activity (West Nile Virus) | [3] |
| EC50 | HeLa | 1.84 µM | Antiviral activity (Zika Virus) | [3] |
| CC50 | HeLa | 15.11 µM | Cytotoxicity | [3] |
| IC50 | Recombinant human nSMase2 | 30 nM | Enzymatic inhibition | [1][2] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Signaling Pathways and Cellular Effects
This compound exerts its effects primarily through the inhibition of nSMase2. This inhibition can subsequently impact downstream signaling pathways and cellular processes.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Inhibition of nSMase2 has been shown to affect the activation of the NF-κB pathway. Specifically, nSMase2 inhibition can reduce the phosphorylation of the p65 subunit of NF-κB, which is a key step in its activation.[4] While direct studies of DPTIP on NF-κB in HeLa cells are limited, the known mechanism of action suggests a potential inhibitory effect on this pathway.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for DPTIP Hydrochloride in Brain Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) hydrochloride, a potent and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), for use in preclinical brain inflammation studies.[1][2] This document includes its mechanism of action, pharmacokinetic data, and detailed protocols for its administration.
Mechanism of Action
DPTIP hydrochloride exerts its anti-inflammatory effects by selectively inhibiting nSMase2.[2] In the context of neuroinflammation, stimuli such as interleukin-1β (IL-1β) can activate nSMase2 in brain cells like astrocytes and microglia.[3][4][5] This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide.[2][6] The resulting increase in ceramide levels promotes the biogenesis and release of extracellular vesicles (EVs) that can carry pro-inflammatory cargo.[3][4][7] These EVs can then enter the peripheral circulation, leading to cytokine upregulation in the liver and subsequent infiltration of peripheral immune cells into the brain, exacerbating neuroinflammation.[1][3][7] this compound, by inhibiting nSMase2, blocks this cascade, thereby reducing EV release, peripheral immune response, and immune cell infiltration into the brain.[1][3][7]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Efficacy and Properties of DPTIP
| Parameter | Value | Reference |
| IC50 (nSMase2) | 30 nM | [1][2] |
| Inhibition Mode | Non-competitive | [2][3] |
| Metabolic Stability | Stable in mouse and human liver microsomes | [2][3] |
Table 2: In Vivo Pharmacokinetics and Efficacy of DPTIP in Mouse Models
| Parameter | Administration Route | Dosage | Value | Reference |
| Brain Penetration (AUCbrain/AUCplasma) | Intraperitoneal (IP) | 10 mg/kg | 0.26 | [1][3] |
| Inhibition of IL-1β-induced Astrocyte EV Release | Intraperitoneal (IP) | 10 mg/kg | 51 ± 13% | [1] |
| Reduction of Immune Cell Infiltration | Intraperitoneal (IP) | 10 mg/kg | 80 ± 23% | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in a Mouse Model of Acute Brain Inflammation
This protocol describes the use of this compound in a mouse model where brain inflammation is induced by intracerebral injection of IL-1β.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., saline, or as specified by solubility tests)
-
IL-1β
-
Experimental animals (e.g., GFAP-EGFP mice)[3]
-
Standard surgical and injection equipment
Procedure:
-
Animal Model: Utilize a suitable mouse model for brain inflammation, such as GFAP-EGFP mice, to facilitate the tracking of astrocyte-derived EVs.[3]
-
DPTIP Preparation: Dissolve this compound in the appropriate vehicle to achieve the desired final concentration for a 10 mg/kg dosage. Ensure complete dissolution.
-
Experimental Groups:
-
Group 1: Saline control
-
Group 2: IL-1β + Vehicle
-
Group 3: IL-1β + DPTIP (10 mg/kg)
-
Group 4: IL-1β + Inactive analog (optional control)[3]
-
-
Administration:
-
Dosing Schedule:
-
Endpoint Analysis:
Experimental Workflow
Considerations for Oral Administration
While intraperitoneal injection has been the primary route for preclinical studies, DPTIP itself has poor oral pharmacokinetics.[6][8] However, research into prodrugs of DPTIP has shown significantly improved oral bioavailability and brain penetration.[6][8][9] For studies requiring oral administration, the use of a DPTIP prodrug, such as P18, is recommended.[6][8] The specific protocol for oral administration would depend on the formulation and pharmacokinetic profile of the chosen prodrug.
Conclusion
This compound is a valuable research tool for investigating the role of nSMase2 and extracellular vesicles in brain inflammation. The provided protocols and data offer a starting point for researchers to design and execute robust preclinical studies. Careful consideration of the administration route and experimental timeline is crucial for obtaining meaningful and reproducible results.
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral Sphingomyelinase Inhibition Alleviates LPS-Induced Microglia Activation and Neuroinflammation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the In Vivo Efficacy of DPTIP Hydrochloride in an Imiquimod-Induced Psoriasis Model
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes, immune cell infiltration, and increased production of pro-inflammatory cytokines. Emerging evidence suggests a role for sphingolipid metabolism and extracellular vesicles (EVs), or exosomes, in the intercellular communication that drives the inflammatory cascade in psoriasis.[1][2][3] DPTIP hydrochloride is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in the biogenesis of exosomes.[4][5] By inhibiting nSMase2, this compound can modulate exosome release and potentially disrupt the signaling pathways that contribute to psoriatic inflammation. These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound using the well-established imiquimod (B1671794) (IMQ)-induced psoriasis model in mice. This model recapitulates key features of human psoriasis, including erythema, scaling, and epidermal thickening, and is widely used for the preclinical evaluation of novel therapeutics.[6][7][8][9]
Principle of the Assay
The imiquimod-induced psoriasis model is based on the topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, to the skin of mice.[6][9] This induces a robust inflammatory response that mimics human psoriasis, driven by the IL-23/IL-17 axis.[7][8] The efficacy of this compound is evaluated by its ability to ameliorate the clinical and histological signs of psoriasis. This is quantified through daily scoring of skin inflammation, measurement of skin and ear thickness, and terminal analysis of inflammatory markers and histopathology.
Materials and Reagents
-
Animals: 8-10 week old female BALB/c or C57BL/6 mice.
-
This compound: Purity >98%.
-
Vehicle for DPTIP: 5% DMSO, 10% Tween-80 in sterile saline.[4]
-
Imiquimod Cream: 5% (e.g., Aldara™).
-
Control Cream: Vehicle cream without the active ingredient (e.g., Vaseline Lanette cream).[5]
-
Anesthesia: Isoflurane or equivalent.
-
Calipers: Digital calipers for measuring skin and ear thickness.
-
Histology: 10% neutral buffered formalin, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E) stains.
-
Cytokine Analysis: ELISA kits for IL-17A, IL-23, and TNF-α.
-
General Laboratory Equipment: Pipettes, tubes, syringes, needles for injection, tissue homogenizer.
Experimental Protocol
Animal Acclimatization and Preparation
-
House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
One day before the start of the experiment, anesthetize the mice and shave a 2x3 cm area on their rostral back.
Experimental Groups
Randomly assign mice to the following experimental groups (n=8-10 mice per group):
-
Group 1: Naive Control: No treatment.
-
Group 2: Vehicle Control: Topical application of control cream + administration of DPTIP vehicle.
-
Group 3: Imiquimod (IMQ) Control: Topical application of imiquimod cream + administration of DPTIP vehicle.
-
Group 4: this compound Treatment: Topical application of imiquimod cream + administration of this compound (e.g., 10 mg/kg).
-
Group 5: Positive Control: Topical application of imiquimod cream + administration of a reference compound (e.g., a topical corticosteroid like clobetasol).[8]
Disease Induction and Treatment
-
Disease Induction: On Day 0, apply 62.5 mg of 5% imiquimod cream (or control cream for the vehicle group) topically to the shaved back skin and the right ear of each mouse. Repeat this application daily for 5-7 consecutive days.[7][8]
-
This compound Administration: Prepare a fresh solution of this compound in the vehicle. Administer this compound (e.g., 10 mg/kg) via intraperitoneal (IP) injection or oral gavage daily, starting on Day 0, approximately 30 minutes before imiquimod application.[10] The vehicle is administered to the control groups on the same schedule.
Monitoring and Clinical Scoring
-
Monitor the body weight of each mouse daily.
-
Measure the thickness of the ear and a fold of the back skin daily using digital calipers.[8][9]
-
Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI).[8] The scoring is based on erythema (redness), scaling, and thickness, each graded on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The individual scores are summed to obtain a total score (0-12).
Terminal Procedures and Endpoint Analysis (Day 6 or 8)
-
At the end of the study, euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Excise the treated back skin and ear.
-
Histopathology: Fix a portion of the skin and ear tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E. Evaluate for epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the skin and ear tissue to measure the levels of pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α using ELISA.
Data Presentation
Summarize all quantitative data in the tables below for clear comparison between the experimental groups.
Table 1: Daily Clinical Assessment of Psoriasis Severity
| Day | Group | Body Weight (g) | Ear Thickness (mm) | Back Skin Thickness (mm) | PASI Score (Erythema + Scaling + Thickness) |
| 0 | Naive | ||||
| Vehicle | |||||
| IMQ Control | |||||
| DPTIP HCl | |||||
| Positive Control | |||||
| 1 | ... | ||||
| ... | ... | ||||
| 7 | ... |
Table 2: Endpoint Analysis of Inflammation and Histopathology
| Group | Epidermal Thickness (µm) | Histological Score | IL-17A (pg/mg tissue) | IL-23 (pg/mg tissue) | TNF-α (pg/mg tissue) |
| Naive | |||||
| Vehicle | |||||
| IMQ Control | |||||
| DPTIP HCl | |||||
| Positive Control |
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in mitigating psoriatic inflammation.
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy in vivo.
References
- 1. The Role of Sphingolipids in the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Sphingolipids in the Pathogenesis of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. imavita.com [imavita.com]
- 10. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring nSMase2 Activity Following DPTIP Hydrochloride Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the activity of neutral sphingomyelinase 2 (nSMase2) following treatment with DPTIP hydrochloride. DPTIP is a potent and selective, non-competitive inhibitor of nSMase2, an enzyme pivotal in cellular signaling and the biogenesis of extracellular vesicles (EVs).[1][2][3][4] These protocols are designed for researchers in cell biology, pharmacology, and drug development investigating sphingolipid metabolism and its role in various physiological and pathological processes.
Introduction to nSMase2 and this compound
Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in sphingolipid metabolism.[5] It catalyzes the hydrolysis of sphingomyelin (B164518) into two bioactive lipids: ceramide and phosphorylcholine.[2][5] This enzymatic activity is crucial for a multitude of cellular processes, including apoptosis, inflammation, membrane structure regulation, and the formation of EVs.[5][6] Dysregulation of nSMase2 has been implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and certain cancers.[5][7]
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, brain-penetrant inhibitor of nSMase2 with a reported IC50 of 30 nM.[1][3][8] It exhibits a non-competitive mode of inhibition and has demonstrated selectivity for nSMase2 over other related enzymes.[1][2][4] DPTIP has been shown to effectively reduce the release of EVs in both in vitro and in vivo models, making it a valuable tool for studying the roles of nSMase2 and EVs in disease.[1][4][9]
Data Presentation
The following table summarizes the key quantitative data related to the inhibitory effect of DPTIP on nSMase2 activity.
| Parameter | Value | Cell/System | Reference |
| IC50 | 30 nM | Recombinant human nSMase2 | [1][3][8] |
| IC50 (in-house) | 1.35 µM | WT nSMase2 (cell lysate) | [2] |
| Mode of Inhibition | Non-competitive | Recombinant human nSMase2 | [1][2][4] |
| Effect on EV release | Dose-dependent inhibition (0.03-30 µM) | Primary astrocytes | [3] |
| In vivo efficacy | 10 mg/kg (IP) reduces astrocyte-derived EVs by 51 ± 13% | Mouse model of brain inflammation | [3] |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving nSMase2 activation and its subsequent downstream effects, including the site of action for DPTIP.
Caption: nSMase2 signaling pathway and DPTIP inhibition.
Experimental Workflow
The following diagram outlines the general workflow for treating cells with this compound and subsequently measuring nSMase2 activity.
Caption: Workflow for nSMase2 activity measurement post-DPTIP treatment.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Materials:
-
Cell line of interest (e.g., primary astrocytes, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of DPTIP or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
Protocol 2: Preparation of Cell Lysates
Materials:
-
Ice-cold Tris-HCl buffer (0.1 M, pH 7.5) containing protease inhibitors.[9]
-
Cell scraper
-
Microcentrifuge tubes
-
Probe sonicator or water bath sonicator
-
Refrigerated microcentrifuge
Procedure:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Tris-HCl lysis buffer to each well (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the cell suspension to pre-chilled microcentrifuge tubes.
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 3 pulses of 15 seconds with 15-30 second intervals) to prevent overheating.[9][10]
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[11]
-
Carefully collect the supernatant (cell lysate) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the lysates at -80°C until use for the nSMase2 activity assay.
Protocol 3: In Vitro nSMase2 Activity Assay (Fluorescence-based)
This protocol is based on an enzyme-coupled reaction that results in a fluorescent product. Commercial kits are also available and should be used according to the manufacturer's instructions.[11][12]
Materials:
-
Cell lysates (prepared as in Protocol 2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)[13]
-
Sphingomyelin substrate (e.g., NBD-sphingomyelin or as provided in a kit)[13]
-
Coupling enzymes (Alkaline phosphatase, Choline (B1196258) oxidase)[10][12]
-
Peroxidase
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Thaw the cell lysates on ice.
-
In a 96-well microplate, add a standardized amount of protein from each cell lysate (e.g., 20-50 µg) to respective wells.
-
Prepare a master mix containing the assay buffer, sphingomyelin substrate, coupling enzymes, and fluorescent probe.
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Calculate the specific nSMase2 activity (e.g., in pmol/min/mg protein) by comparing the fluorescence values to a standard curve generated with a known concentration of the final product (e.g., choline or resorufin).
-
Normalize the activity of DPTIP-treated samples to the vehicle-treated control to determine the percentage of inhibition.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Investigation of nSMase2 Effects on the Oncogenic Phenotype of Breast Cancer Cells - ProQuest [proquest.com]
- 8. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neutral Sphingomyelinase 2 Inhibition Limits Hepatic Steatosis and Inflammation | MDPI [mdpi.com]
- 12. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 13. Neutral sphingomyelinase-2 is a redox sensitive enzyme: role of catalytic cysteine residues in regulation of enzymatic activity through changes in oligomeric state - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Confirming Exosome Inhibition by DPTIP Hydrochloride via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exosomes are nanoscale extracellular vesicles that play a crucial role in intercellular communication by transferring a variety of bioactive molecules, including proteins, lipids, and nucleic acids. Their involvement in various pathological processes, such as cancer progression and neurodegenerative diseases, has made them a significant target for therapeutic intervention. DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2). The inhibition of nSMase2 disrupts the ceramide-mediated pathway of exosome biogenesis, leading to a reduction in exosome secretion.
This document provides a detailed protocol for utilizing Western blotting to confirm the inhibitory effect of DPTIP hydrochloride on exosome release from cultured cells. Western blotting is a widely used technique to detect and quantify specific proteins in a sample. By targeting established exosome protein markers, researchers can effectively assess the dose-dependent reduction of exosome secretion following treatment with this compound.
Principle
The protocol is designed to demonstrate a dose-dependent decrease in the abundance of exosomal marker proteins in samples isolated from cell culture media following treatment with this compound. The core principle involves the following steps:
-
Cell Culture and Treatment: Cells of interest are cultured and treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is included to establish a baseline of exosome secretion.
-
Exosome Isolation: Exosomes are isolated from the conditioned cell culture media using differential ultracentrifugation.
-
Protein Quantification: The protein concentration of the isolated exosome lysates is determined to ensure equal loading for Western blot analysis.
-
Western Blot Analysis: The presence and relative abundance of specific exosome marker proteins (e.g., CD9, CD63, CD81, and TSG101) are detected using specific primary and secondary antibodies. A significant decrease in the signal intensity of these markers in the this compound-treated samples compared to the vehicle control confirms the inhibitory effect of the compound on exosome secretion.
Signaling Pathway of this compound in Exosome Inhibition
This compound targets and inhibits the enzyme neutral sphingomyelinase 2 (nSMase2). This enzyme is critical for the hydrolysis of sphingomyelin (B164518) into ceramide. Ceramide plays a key role in the inward budding of multivesicular bodies (MVBs), which is an essential step in the biogenesis of exosomes. By inhibiting nSMase2, this compound reduces the production of ceramide, thereby impairing the formation of intraluminal vesicles (ILVs) within MVBs and subsequently decreasing the secretion of exosomes.[1][2][3]
Caption: this compound inhibits nSMase2, reducing ceramide and exosome release.
Experimental Workflow
The overall experimental workflow to confirm exosome inhibition by this compound using Western blot is depicted below. This process involves cell culture and treatment, isolation of exosomes, and subsequent protein analysis.
Caption: Workflow for confirming exosome inhibition by Western blot analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: Appropriate cell line for the study (e.g., HeLa, HEK293T, or a specific cancer cell line).
-
Cell Culture Media: (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
Exosome-depleted FBS: FBS depleted of exosomes by ultracentrifugation.
-
This compound: To be dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis and Extraction Buffer: With protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels: (e.g., 4-20% Tris-Glycine gels).
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 1 for recommended dilutions.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
1. Cell Culture and Treatment
1.1. Culture cells in T-75 flasks until they reach 70-80% confluency. 1.2. Replace the standard culture medium with a medium containing exosome-depleted FBS. 1.3. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
2. Exosome Isolation by Differential Ultracentrifugation
2.1. Collect the conditioned media from the treated and control cells. 2.2. Centrifuge the media at 300 x g for 10 minutes to pellet cells. 2.3. Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris. 2.4. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes to pellet larger vesicles. 2.5. Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes to pellet exosomes. 2.6. Discard the supernatant and wash the exosome pellet with a large volume of PBS. 2.7. Centrifuge again at 100,000 x g for 70 minutes. 2.8. Discard the supernatant and resuspend the exosome pellet in an appropriate volume of PBS or lysis buffer.
3. Protein Lysis and Quantification
3.1. Lyse the exosome pellet using RIPA buffer containing protease and phosphatase inhibitors. 3.2. Incubate on ice for 30 minutes with occasional vortexing. 3.3. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any insoluble material. 3.4. Transfer the supernatant (exosome lysate) to a new tube. 3.5. Determine the protein concentration of the exosome lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
4.1. Normalize the protein concentration of all samples with lysis buffer. 4.2. Mix the lysates with 4X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. 4.3. Load equal amounts of protein (e.g., 10-20 µg) per well of a precast polyacrylamide gel. Include a protein ladder. 4.4. Run the gel at a constant voltage until the dye front reaches the bottom. 4.5. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 4.6. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. 4.7. Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation. 4.8. Wash the membrane three times for 10 minutes each with TBST. 4.9. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. 4.10. Wash the membrane three times for 10 minutes each with TBST. 4.11. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. 4.12. Capture the chemiluminescent signal using an imaging system. 4.13. Analyze the band intensities using densitometry software. Normalize the intensity of the exosome marker bands to a loading control if applicable, or present the raw densitometry values for each treatment group.
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison.
Table 1: Recommended Antibody Dilutions for Western Blot
| Target Protein | Common Function | Molecular Weight (kDa) | Recommended Primary Antibody Dilution |
| CD9 | Tetraspanin, cell adhesion and migration | 22-27 | 1:1000 - 1:7000[4][5] |
| CD63 | Tetraspanin, signal transduction | 30-60 | 1:500 - 1:10000[1][6][7] |
| CD81 | Tetraspanin, cell fusion and motility | 22-26 | 1:500 - 1:8000[8][9] |
| TSG101 | ESCRT-I complex, MVB biogenesis | ~44 | 1:1000 - 1:8000[10] |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.
Expected Results
The Western blot analysis is expected to show a dose-dependent decrease in the signal intensity of the exosomal markers (CD9, CD63, CD81, and TSG101) in the lanes corresponding to samples treated with increasing concentrations of this compound, as compared to the vehicle control. This would visually and quantitatively confirm the inhibitory effect of this compound on exosome secretion.
Troubleshooting
-
No or weak signal:
-
Increase the amount of protein loaded.
-
Optimize the primary and secondary antibody concentrations.
-
Ensure efficient protein transfer.
-
Use a fresh batch of ECL substrate.
-
-
High background:
-
Increase the duration and number of washing steps.
-
Increase the concentration of Tween-20 in the wash buffer (up to 0.2%).
-
Use a fresh blocking buffer.
-
-
Non-specific bands:
-
Optimize antibody dilutions.
-
Ensure the purity of the isolated exosomes.
-
Use a more specific primary antibody.
-
By following this detailed protocol, researchers can reliably and effectively validate the inhibitory activity of this compound on exosome secretion, providing crucial data for drug development and further investigation into the therapeutic potential of exosome modulation.
References
- 1. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exosomes: compositions, biogenesis, and mechanisms in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel and potent brain penetrant inhibitor of extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of nSMase2 reduces brain exosome release and α-synuclein pathology in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of nSMase2 reduces brain exosome release and α-synuclein pathology in a Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DPTIP Hydrochloride in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation and the dysregulation of intercellular communication are increasingly recognized as key pathological features across a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[1] Extracellular vesicles (EVs) play a critical role in this process, acting as carriers for pathological cargo such as misfolded proteins (e.g., tau) and inflammatory mediators between cells.[1][2] The biogenesis of a significant population of EVs is regulated by the enzyme neutral sphingomyelinase 2 (nSMase2), which catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide.[2][3]
DPTIP hydrochloride (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a potent, selective, and brain-penetrant inhibitor of nSMase2.[4] By targeting nSMase2, DPTIP effectively reduces the formation and release of EVs, offering a powerful pharmacological tool to investigate the role of EV-mediated pathology in models of neuroinflammation and neurodegeneration.[1][2] These notes provide an overview of DPTIP's mechanism, key in vivo data, and detailed protocols for its application.
Mechanism of Action
This compound acts as a non-competitive inhibitor of nSMase2.[5] In the context of neuroinflammation, stimuli such as the pro-inflammatory cytokine Interleukin-1β (IL-1β) can activate glial cells like astrocytes and microglia.[3][4] This activation upregulates nSMase2 activity, leading to increased ceramide production.[3] Ceramide enrichment in the membranes of multivesicular bodies (MVBs) promotes the formation of intraluminal vesicles, which are subsequently released as EVs.[3][4]
In a well-characterized model, astrocyte-derived EVs travel from the brain into the peripheral circulation, where they can trigger a systemic inflammatory response. Specifically, these EVs stimulate the liver to upregulate and secrete cytokines, which in turn mobilize peripheral immune cells, such as neutrophils, to infiltrate the brain.[4][5][6] This secondary wave of inflammation can exacerbate initial tissue damage and impair recovery.[6] DPTIP disrupts this entire cascade by inhibiting nSMase2, thereby preventing EV release and blocking the downstream inflammatory signaling.[3][5]
Data Presentation
The following tables summarize the key properties and efficacy data for this compound.
Table 1: this compound Properties
| Property | Value | Reference |
|---|---|---|
| Full Name | 2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol hydrochloride | [4] |
| Target | Neutral Sphingomyelinase 2 (nSMase2) | [1][2] |
| IC₅₀ (Human) | 30 nM | [2][4] |
| Mode of Inhibition | Non-competitive | [5] |
| Key Feature | Brain Penetrant |[1][4] |
Table 2: In Vivo Pharmacokinetics of DPTIP in Mice (10 mg/kg, Intraperitoneal)
| Parameter | Value | Reference |
|---|---|---|
| Cₘₐₓ (Plasma) | 11.6 ± 0.5 µM | [4] |
| Cₘₐₓ (Brain) | 2.5 µM | [4] |
| Tₘₐₓ (Plasma & Brain) | 0.5 hours | [4] |
| AUC₀₋∞ (Plasma) | 10 ± 1 µM*h | [4] |
| AUC₀₋∞ (Brain) | 2.6 ± 0.5 µM*h | [4] |
| Brain/Plasma Ratio | 0.26 | [4][5] |
| Half-life (t₁/₂) | < 0.5 hours |[7][8] |
Note: DPTIP exhibits poor oral pharmacokinetics (%F < 5) and rapid clearance, which has led to the development of prodrugs for improved oral bioavailability.[7][8]
Table 3: In Vivo Efficacy of DPTIP in Mouse Brain Inflammation Model
| Model | DPTIP Treatment | Endpoint | Result | Reference |
|---|---|---|---|---|
| IL-1β-induced brain inflammation (GFAP-GFP Mice) | 10 mg/kg IP | Astrocyte-derived EV release in plasma | ↓ 51 ± 13% (p < 0.001) | [4][6] |
| IL-1β-induced brain inflammation (GFAP-GFP Mice) | 10 mg/kg IP | Neutrophil infiltration into brain | ↓ 80 ± 23% (p < 0.01) |[6] |
Experimental Protocols
The following protocols are based on methodologies cited in the literature for studying the effects of DPTIP in a mouse model of neuroinflammation.
Protocol 1: In Vitro nSMase2 Inhibition Assay (Cell-Free)
This protocol uses a fluorescence-based coupled enzyme assay to measure nSMase2 activity.[5]
Materials:
-
Recombinant human nSMase2
-
Sphingomyelin (SM)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Alkaline phosphatase (AP)
-
Choline (B1196258) oxidase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100
-
This compound
-
DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Ex/Em: ~570/585 nm)
Procedure:
-
Prepare DPTIP Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations with a constant final DMSO concentration (e.g., <1%).
-
Prepare Enzyme Mix: In Assay Buffer, prepare a mix containing recombinant nSMase2, HRP, AP, and choline oxidase.
-
Prepare Substrate Mix: In Assay Buffer, prepare a mix containing Amplex® Red reagent and sphingomyelin.
-
Assay Reaction: a. To each well of the microplate, add the DPTIP dilution or vehicle control (Assay Buffer + DMSO). b. Add the Enzyme Mix to all wells. c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the Substrate Mix to all wells.
-
Measurement: Immediately place the plate in a microplate reader heated to 37°C. Measure the fluorescence signal (resorufin production) kinetically over 30-60 minutes or as an endpoint reading.
-
Data Analysis: Calculate the percent inhibition for each DPTIP concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Neuroinflammation Model and DPTIP Administration
This protocol describes the induction of localized brain inflammation in mice.[4]
Materials:
-
Male GFAP-GFP mice (or other appropriate strain, e.g., C57BL/6J)
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO, 5% Tween 80)
-
Recombinant murine IL-1β
-
Sterile saline
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
DPTIP Preparation & Administration: a. Dissolve DPTIP HCl in the vehicle solution to a final concentration for a 10 mg/kg dose in a volume of 10 µL/g body weight. b. Administer DPTIP or vehicle via intraperitoneal (IP) injection.
-
Inflammation Induction: a. 30 minutes after the IP injection, anesthetize the mouse and mount it in a stereotaxic frame. b. Perform a craniotomy over the target brain region (e.g., striatum or hippocampus). c. Using a Hamilton syringe, slowly inject IL-1β (e.g., 10-50 ng in 1 µL sterile saline) into the brain parenchyma. For control animals, inject sterile saline.
-
Post-Operative Care & Dosing: a. Suture the incision and provide post-operative care, including analgesics. b. For sustained nSMase2 inhibition, a second dose of DPTIP (10 mg/kg, IP) can be administered 12 hours after the IL-1β injection, as DPTIP has a short half-life.[4]
-
Tissue Collection: At designated time points (e.g., 2 hours for EV analysis, 24 hours for immune cell infiltration), euthanize the animals and collect blood, liver, and brain tissue for downstream analysis.
Protocol 3: Quantification of Astrocyte-Derived EVs in Plasma
This protocol is for isolating and analyzing GFP-labeled astrocyte-derived EVs (ADEVs) from GFAP-GFP mice.[9][10] For wild-type animals, ADEV enrichment requires immunocapture with astrocyte-specific surface markers (e.g., ACSA-1).[9]
Materials:
-
Plasma collected in EDTA-containing tubes
-
EV isolation kit (e.g., polymer-based precipitation) or ultracentrifugation equipment
-
Antibodies: anti-GFP, anti-CD63 (exosome marker), anti-flotillin-1 (exosome marker)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plasma Preparation: Centrifuge whole blood to separate plasma. To remove cells and large debris, centrifuge plasma at a higher speed (e.g., 10,000 x g for 10 min).
-
Total EV Isolation: Isolate total EVs from the plasma using a commercial precipitation reagent according to the manufacturer's instructions or via differential ultracentrifugation.
-
Protein Quantification: Lyse the EV pellet and determine the total protein concentration.
-
Western Blotting: a. Load equal amounts of EV protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Probe the membrane with a primary antibody against GFP to detect ADEVs. d. Also probe for general exosomal markers like CD63 or flotillin-1 to confirm EV enrichment. e. Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
Quantification: Perform densitometry analysis on the GFP bands to quantify the relative amount of ADEVs in each sample.
Protocol 4: Assessment of Peripheral Immune Response (Liver Cytokines)
This protocol measures changes in cytokine gene expression in the liver via qRT-PCR.[11][12]
Materials:
-
Liver tissue, snap-frozen in liquid nitrogen
-
RNA extraction kit (e.g., TRIzol-based)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Homogenize a small piece of frozen liver tissue and extract total RNA using a suitable kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA for all samples.
-
qPCR: a. Prepare the qPCR reaction mix containing master mix, forward and reverse primers, and diluted cDNA. b. Run the reaction on a qPCR instrument with an appropriate cycling program.
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Normalize the Ct value of the target gene to the housekeeping gene (ΔCt). Calculate the relative expression changes between experimental groups using the 2⁻ΔΔCt method.
Protocol 5: Assessment of Neuroinflammation (Neutrophil Infiltration)
This protocol uses immunohistochemistry (IHC) to visualize and quantify neutrophils in the brain.[13][14]
Materials:
-
Mouse brains fixed in 4% paraformaldehyde (PFA)
-
Vibratome or cryostat for sectioning
-
Primary antibody: anti-Ly6b or anti-Ly6G
-
Biotinylated secondary antibody and ABC reagent kit
-
DAB substrate
-
Microscope
Procedure:
-
Tissue Preparation: a. Perfuse the mouse transcardially with saline followed by 4% PFA. b. Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection. c. Cut coronal sections (e.g., 30-40 µm thick) using a vibratome or cryostat.
-
Immunohistochemistry: a. Perform antigen retrieval if necessary. b. Block non-specific binding with a blocking solution (e.g., normal serum in PBS with Triton X-100). c. Incubate sections with the primary antibody (e.g., rat anti-mouse Ly6b) overnight at 4°C. d. Incubate with a biotinylated secondary antibody (e.g., anti-rat IgG). e. Incubate with the ABC reagent. f. Develop the signal with DAB substrate, which will produce a brown precipitate at the location of the antigen. g. Mount the sections on slides, dehydrate, and coverslip.
-
Quantification: a. Capture images of the brain region of interest (e.g., around the injection site in the hippocampus/cortex). b. Count the number of Ly6b-positive cells per unit area using imaging software (e.g., ImageJ). c. Compare cell counts between treatment groups.
References
- 1. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enrichment of Astrocyte-Derived Extracellular Vesicles from Human Plasma [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of a novel real-time quantitative reverse transcription-polymerase chain reaction method to study the effects of cytokines on cytochrome P450 mRNA expression in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Cytokines on the Progression of Liver Fibrosis in Mice Infected with Echinococcus multilocularis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Early neutrophil infiltration is critical for inflammation-sensitized hypoxic-ischemic brain injury in newborns - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DPTIP hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPTIP hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2) with an IC50 value of 30 nM.[1][2][3] Its primary mechanism of action involves the inhibition of nSMase2, an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[4] By inhibiting nSMase2, DPTIP blocks the formation and release of extracellular vesicles (EVs), which play a role in intercellular communication, particularly in inflammatory processes in the brain.[5][6]
Q2: In what solvents is this compound soluble?
This compound is soluble in several common laboratory solvents. Its solubility can vary between suppliers and based on the purity of the compound and the solvent. It is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and water.[1] It is also slightly soluble in acetonitrile.[7] For in vivo applications, a specific formulation using a combination of solvents is often required to achieve a stable suspension.[2][8]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2][8] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][8]
Troubleshooting Guide: Solubility Issues and Solutions
Issue 1: this compound is not fully dissolving in DMSO at room temperature.
-
Solution 1: Sonication. Use of an ultrasonic bath can aid in the dissolution of this compound in DMSO.[2][8] Sonicate the solution for short intervals to avoid excessive heating.
-
Solution 2: Use fresh, high-quality DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of compounds.[2] Always use newly opened, anhydrous DMSO for the preparation of stock solutions.
-
Solution 3: Gentle Warming. Gentle warming of the solution may improve solubility. However, be cautious as excessive heat can degrade the compound. Monitor the temperature closely and do not exceed temperatures recommended for similar compounds if specific data for DPTIP is unavailable.
Issue 2: Precipitation is observed when adding this compound stock solution to aqueous media.
-
Problem: this compound has lower solubility in aqueous solutions compared to organic solvents like DMSO. When a concentrated DMSO stock is added to a buffer or cell culture medium, the compound can precipitate out of solution.
-
Solution 1: Lower the final concentration. The final concentration of this compound in the aqueous medium may be too high. Try using a more diluted solution.
-
Solution 2: Increase the percentage of DMSO in the final solution. While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is often tolerated. Increasing the DMSO percentage slightly may help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Solution 3: Use a co-solvent or surfactant. For in vivo studies, a common formulation to create a stable suspension is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][8] This approach can also be adapted for in vitro experiments where solubility in aqueous media is a challenge, though careful optimization and control experiments are necessary.
Issue 3: Inconsistent experimental results possibly due to poor compound solubility.
-
Problem: Poor solubility can lead to an inaccurate final concentration of the active compound, resulting in variability between experiments.
-
Solution 1: Visually inspect for precipitates. Before each experiment, carefully inspect the stock solution and the final working solution for any signs of precipitation. If precipitates are visible, the solution should not be used.
-
Solution 2: Prepare fresh dilutions. Prepare fresh dilutions of this compound from a clear stock solution for each experiment to ensure consistency.
-
Solution 3: Consider prodrug alternatives. For in vivo studies where poor pharmacokinetics and bioavailability are a concern, prodrugs of DPTIP have been developed to improve these properties by masking its phenolic hydroxyl group.[9][10]
Data Presentation: this compound Solubility
| Solvent | Solubility | Source |
| DMSO | Soluble to 100 mM | R&D Systems[3] |
| 250 mg/mL (660.61 mM); requires sonication | MedchemExpress[2][8] | |
| Sparingly Soluble: 1-10 mg/mL | Cayman Chemical[7] | |
| Water | Soluble | Axon 3772[1] |
| Ethanol | Soluble | Axon 3772[1] |
| Acetonitrile | Slightly Soluble: 0.1-1 mg/ml | Cayman Chemical[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 414.9 g/mol )[7]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.149 mg of this compound.
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution from 4.149 mg, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Avoid overheating the sample.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)
This protocol yields a suspended solution of approximately 2.08 mg/mL.[2][8]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
The final solution is a suspension and should be mixed well before administration. This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Visualization
Signaling Pathway of nSMase2 Inhibition by DPTIP
Caption: DPTIP inhibits IL-1β-induced extracellular vesicle release by blocking nSMase2 activity.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation [mdpi.com]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs [mdpi.com]
- 10. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent DPTIP hydrochloride results
Welcome to the technical support center for DPTIP hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and accuracy of their experimental results when working with this potent nSMase2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in a question-and-answer format.
Q1: My this compound solution appears to have precipitated. What should I do?
A1: this compound has limited solubility in aqueous solutions and can precipitate, especially at higher concentrations.[1]
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. This compound is soluble up to 100 mM in DMSO and sparingly soluble in acetonitrile (B52724) (0.1-1 mg/mL).[1][2] For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 have been used to create a suspension.[3]
-
Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound.[3] Be cautious with heating to avoid degradation.
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3] Stock solutions, however, can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
pH of Media: The pH of your cell culture media or buffer can affect the solubility of the compound. Ensure the final pH of your experimental media is compatible with this compound.
-
Q2: I am observing lower than expected potency (higher IC50) in my nSMase2 inhibition assay. What could be the cause?
A2: Several factors can contribute to reduced potency of this compound, which has a reported IC50 of 30 nM for nSMase2.[2][3][4][5]
-
Troubleshooting Steps:
-
Compound Purity and Integrity: Verify the purity of your this compound, which should be ≥95-97%.[1][2] Improper storage can lead to degradation. Store the solid compound at -20°C for long-term stability (≥ 4 years).[1]
-
Assay Conditions: The nSMase2 enzyme activity is sensitive to assay conditions. Ensure your assay buffer contains appropriate concentrations of co-factors like MgCl2 and detergents like Triton X-100 as described in established protocols.[6]
-
Protein Concentration: The concentration of nSMase2 in your assay can influence the apparent IC50. Ensure you are using a consistent and appropriate amount of enzyme or cell lysate.
-
Tautomers: It has been noted that DPTIP and its derivatives can exist as two stable and inseparable tautomers, which was confirmed by 1H NMR experiments.[7] This inherent property of the molecule could potentially influence its interaction with the target enzyme.
-
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results can stem from variability in compound handling, experimental setup, or biological systems.
-
Troubleshooting Steps:
-
Standardized Solution Preparation: Always prepare stock and working solutions in the same manner. Refer to the solubility and preparation guidelines mentioned in Q1.
-
Consistent Cell Culture Conditions: If using cell-based assays, ensure cell passage number, confluency, and serum conditions are consistent. For example, extracellular vesicle release from astrocytes can be induced by FBS withdrawal.[6]
-
Control for Inactive Analog: A structurally similar but inactive des-hydroxyl analog of DPTIP has been used as a negative control in experiments.[5][6] Including such a control can help confirm that the observed effects are due to nSMase2 inhibition.
-
In Vivo Considerations: DPTIP has a short half-life in mice (t1/2 = 0.46 h).[8] For in vivo studies requiring sustained nSMase2 inhibition, multiple doses may be necessary.[9] The timing of administration relative to the experimental endpoint is critical.
-
Q4: I am seeing unexpected or off-target effects in my experiments. Is this compound selective?
A4: this compound is reported to be highly selective for nSMase2. It shows no significant inhibition of acid sphingomyelinase or alkaline phosphatase at concentrations up to 100 µM.[1][2]
-
Troubleshooting Steps:
-
Concentration Range: Use the lowest effective concentration of this compound. While it is selective, very high concentrations may increase the likelihood of off-target effects. The effective concentration for inhibiting extracellular vesicle secretion in astrocytes is in the range of 0.03-30 µM.[3]
-
Cytotoxicity Assessment: High concentrations of DPTIP can be cytotoxic. It is important to determine the half-maximal cytotoxic concentration (CC50) in your specific cell line to ensure you are working within a non-toxic range. For example, the CC50 was found to be 54.83 µM for Vero cells and 15.11 µM for HeLa cells.[10]
-
Review Signaling Pathways: Consider the downstream effects of nSMase2 inhibition. nSMase2 catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphorylcholine.[10] Ceramide is a bioactive lipid involved in numerous signaling pathways. The observed effects may be downstream consequences of nSMase2 inhibition rather than direct off-target effects of the compound.
-
Data Summary Tables
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| IC50 (nSMase2) | 30 nM | [2][3][4][5] |
| Molecular Weight | 414.9 g/mol | [1][4] |
| Purity | ≥95-97% | [1][2] |
| Solubility | DMSO: up to 100 mM | [2] |
| Acetonitrile: 0.1-1 mg/mL | [1] | |
| Storage (Solid) | -20°C (≥ 4 years) | [1] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [3] |
| Brain Penetrance (AUCbrain/AUCplasma) | 0.26 | [5][6][11] |
| Half-life (mice) | 0.46 h | [8] |
| Half-life (dogs) | 3.7 h | [8] |
Table 2: In Vitro and In Vivo Experimental Parameters
| Parameter | Cell/Animal Model | Concentration/Dose | Observed Effect | Reference |
| EV Release Inhibition | Primary Mouse Astrocytes | 0.03-30 µM | Dose-dependent inhibition of EV secretion | [3][6] |
| Antiviral Activity (WNV) | Vero Cells | EC50: 0.26 µM | Reduction in viral yield | [1][10] |
| Antiviral Activity (ZIKV) | Vero Cells | EC50: 1.56 µM | Reduction in viral yield | [1][10] |
| In Vivo EV Release Inhibition | GFAP-GFP Mice | 10 mg/kg IP | 51% reduction in astrocyte-derived EVs | [3][5] |
| Anti-inflammatory Effect | GFAP-GFP Mice | 10 mg/kg IP | Reduced neutrophil infiltration to the brain | [1] |
Experimental Protocols
1. In Vitro nSMase2 Enzyme Activity Assay
This protocol is based on a cell-free human recombinant nSMase2 enzyme activity assay using the Amplex Red system.[6]
-
Enzyme Preparation: Use cell lysates from cells overexpressing human nSMase2. Lyse cells in a buffer containing 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 100 mM sucrose, and protease inhibitors via sonication.[6]
-
Reaction Mixture: Prepare a reaction buffer of 100 mM Tris-HCl (pH 7.4) with 10 mM MgCl2 and 0.2% Triton X-100.[6]
-
Assay Procedure:
-
Add this compound at various concentrations to the wells of a 1536-well plate.
-
Add the nSMase2 enzyme preparation.
-
Initiate the reaction by adding the substrate, sphingomyelin.
-
Incubate at 37°C.
-
The product, phosphorylcholine, is converted to fluorescent resorufin (B1680543) through a series of enzyme-coupled reactions (alkaline phosphatase, choline (B1196258) oxidase, horseradish peroxidase) in the presence of Amplex Red.[6]
-
-
Detection: Measure fluorescence (Ex 525 nm/Em 598 nm). The signal is directly proportional to nSMase2 activity.[6]
2. In Vivo Inhibition of Astrocyte-Derived Extracellular Vesicle Release
This protocol describes an in vivo model of brain inflammation in GFAP-EGFP mice.[9]
-
Animal Model: Use GFAP-EGFP mice, where astrocytes express green fluorescent protein.
-
Compound Administration: Administer this compound at 10 mg/kg via intraperitoneal (IP) injection 30 minutes prior to inducing brain inflammation.[3][9]
-
Induction of Inflammation: Induce focal brain inflammation by intracerebral injection of IL-1β.
-
Sample Collection: Collect blood samples at a specified time point (e.g., 2 hours post-IL-1β injection) to quantify GFP-labeled EVs in the plasma.[9]
-
Analysis: Quantify the GFP-positive EVs in the plasma to determine the extent of inhibition of astrocyte-derived EV release.
Visualizations
Caption: Mechanism of action of this compound as an nSMase2 inhibitor.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
Technical Support Center: Optimizing DPTIP Hydrochloride Concentration
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of DPTIP hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), with a reported half-maximal inhibitory concentration (IC50) of 30 nM.[1][2][3] nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to produce ceramide, a key step in the biogenesis of extracellular vesicles (EVs), also known as exosomes.[3][4] By inhibiting nSMase2, this compound blocks the production of ceramide, leading to a dose-dependent reduction in EV release.[1][3] This mechanism makes it a valuable tool for studying the roles of EVs in various physiological and pathological processes, including neuroinflammation and cancer.[5]
Q2: What is a good starting concentration for this compound in a new cell line?
For a new cell line, it is recommended to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, from 0.03 µM to 30 µM.[1][3] An initial screen with 3- to 10-fold serial dilutions across this range can help identify a narrower, more effective range for subsequent, more detailed experiments.[6]
Q3: How long should I incubate my cells with this compound?
The ideal incubation time depends on the cell line's doubling time and the specific biological question being investigated. For initial dose-response assays, a 24 to 48-hour incubation is a common starting point to observe effects on EV release or cell viability.[7] For rapidly dividing cells, 24 hours may be sufficient, while slower-growing cells might require longer incubation periods.
Q4: How can I assess the effect of this compound on my cells?
The choice of assay depends on the experimental goal.
-
To assess the inhibition of EV release: Techniques such as nanoparticle tracking analysis (NTA), western blotting for exosomal markers (e.g., CD63, flotillin-1, TSG101), or specialized ELISA-based kits can be used to quantify EVs in the cell culture supernatant.[8]
-
To measure cytotoxicity: Standard cell viability assays are recommended. Commonly used methods include ATP measurement assays (e.g., CellTiter-Glo), which quantify cellular ATP levels as an indicator of metabolic activity, and colorimetric assays like MTT or XTT.[7]
Q5: What is the known effective and cytotoxic concentration of this compound in different cell lines?
The effective and cytotoxic concentrations of this compound can vary significantly between cell lines. Below is a summary of reported values from antiviral studies:
| Cell Line | Half-Maximal Effective Concentration (EC50) | Half-Maximal Cytotoxic Concentration (CC50) | Selective Index (SI = CC50/EC50) |
| Vero | WNV: 0.26 µM, ZIKV: 1.56 µM[7] | 54.83 µM[7] | WNV: 206.75, ZIKV: 35.13[7] |
| HeLa | WNV: 2.81 µM, ZIKV: 1.84 µM[7] | 15.11 µM[7] | WNV: 5.37, ZIKV: 8.21[7] |
WNV: West Nile Virus; ZIKV: Zika Virus
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) for inhibiting EV release.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
EV quantification method (e.g., NTA, western blot, ELISA)
-
DMSO (or other suitable solvent)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density that will ensure they are approximately 70-80% confluent at the end of the experiment.
-
Incubate overnight to allow for cell adherence.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest DPTIP concentration).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Supernatant Collection and EV Quantification:
-
After incubation, collect the cell culture supernatant for EV analysis.
-
Follow the protocol for your chosen EV quantification method.
-
-
Data Analysis:
-
Normalize the EV release data to the vehicle control.
-
Plot the normalized EV release as a function of the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value.
-
Protocol 2: Assessing Cytotoxicity of this compound
This protocol describes how to determine the half-maximal cytotoxic concentration (CC50) using an ATP-based viability assay.
Materials:
-
Cells and materials from Protocol 1
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Cell Viability Assay:
-
After the incubation period, perform the ATP-based viability assay according to the manufacturer's instructions. This typically involves adding the reagent directly to the wells, incubating for a short period, and then measuring luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percent viability as a function of the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the CC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on EV release | - Concentration is too low.- The cell line is resistant to this compound.- this compound is inactive. | - Test a higher range of concentrations.- Consider using a different cell line or investigating the mechanism of resistance.- Check the storage conditions and expiration date of the compound. Test its activity in a known sensitive cell line. |
| High variability between replicate wells | - Uneven cell plating.- "Edge effect" in multi-well plates. | - Ensure a single-cell suspension before plating and use proper pipetting techniques.- Avoid using the outer wells of the plate for critical experiments, or fill them with PBS to maintain humidity. |
| Compound precipitation in culture medium | - this compound solubility limit is exceeded.- Interaction with media components. | - Visually inspect the medium after adding the compound. If precipitation occurs, reduce the concentration.- Prepare fresh solutions for each experiment. Test the solubility in the basal medium before adding serum. |
| High levels of cell death at expected effective concentrations | - The cell line is highly sensitive to this compound.- Solvent concentration is too high. | - Perform a cytotoxicity assay to determine the non-toxic concentration range.- Ensure the final solvent (e.g., DMSO) concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control. |
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing DPTIP HCl concentration.
Caption: Troubleshooting flowchart for DPTIP HCl experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
potential off-target effects of DPTIP hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of DPTIP hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2) with an IC50 of 30 nM.[1][2][3] Its primary mechanism of action is the inhibition of nSMase2, which is involved in the hydrolysis of sphingomyelin (B164518) to ceramide and plays a key role in extracellular vesicle (EV) biogenesis.[4][5]
Q2: What is the known selectivity profile of this compound?
A2: DPTIP has been shown to be highly selective for nSMase2 over the closely related enzymes acid sphingomyelinase (aSMase) and alkaline phosphatase (ALP). The IC50 values for both aSMase and ALP are greater than 100 µM.[1][4]
Q3: Has DPTIP been screened against a broader panel of targets?
A3: Yes, DPTIP has been evaluated in 759 bioassays at the National Center for Advancing Translational Sciences (NCATS). In these screens, it demonstrated weak activity (in the range of 2–50 µM) in only 19 of the assays, representing 2.5% of the targets tested. This suggests a generally high degree of selectivity for its primary target, nSMase2. For detailed information on these assays, you can refer to the PubChem BioAssay data for PubChem CID 5446044.
Q4: Are there any known effects of DPTIP on cellular pathways beyond nSMase2 inhibition?
A4: Some studies suggest that inhibitors of nSMase2, like DPTIP, may have downstream effects on pathways such as autophagy and lysosomal degradation.[6] This is an important consideration for interpreting cellular phenotypes observed in response to DPTIP treatment.
Data on Potential Off-Target Effects
The following tables summarize the known quantitative data on the on-target and potential off-target activities of this compound.
Table 1: On-Target and Known Selectivity Data
| Target | IC50 | Fold Selectivity vs. nSMase2 | Reference |
| Neutral Sphingomyelinase 2 (nSMase2) | 30 nM | - | [1][2][3] |
| Acid Sphingomyelinase (aSMase) | >100 µM | >3333x | [1][4] |
| Alkaline Phosphatase (ALP) | >100 µM | >3333x | [1][4] |
Table 2: Summary of NCATS Bioassay Screening
| Screening Campaign | Total Assays | Assays with Weak Activity (2-50 µM) | Percentage of Active Assays | Data Source |
| NCATS Bioassays | 759 | 19 | 2.5% | PubChem CID 5446044 |
Note: For a detailed list of the 19 targets with weak activity, researchers are encouraged to consult the PubChem database directly as a comprehensive list is not available in a singular published document.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cellular Phenotype (e.g., changes in autophagy markers) | DPTIP may have downstream effects on lysosomal or autophagic pathways, a known consequence of modulating ceramide metabolism. | 1. Include appropriate controls to monitor autophagy and lysosomal function (e.g., LC3-II, p62 protein levels). 2. Titrate DPTIP concentration to the lowest effective dose for nSMase2 inhibition to minimize potential off-target effects. |
| Inconsistent Inhibition of Extracellular Vesicle (EV) Release | 1. Suboptimal DPTIP concentration. 2. Cell-type specific differences in nSMase2 dependence for EV biogenesis. 3. Issues with DPTIP solubility or stability in media. | 1. Perform a dose-response curve to determine the optimal concentration for your cell type. 2. Confirm the role of nSMase2 in EV production in your specific cell line using genetic approaches (e.g., siRNA). 3. Ensure proper dissolution of this compound as per the manufacturer's instructions. |
| High Background Signal in nSMase2 Activity Assay | Interference from other cellular components or assay reagents. | 1. Run a control without the enzyme source to determine the background signal. 2. If using a fluorescence-based assay, check for autofluorescence of DPTIP or other compounds in your experimental setup. |
Experimental Protocols
1. nSMase2 Activity Assay (Fluorescence-Based)
This protocol is adapted from methodologies used in the characterization of DPTIP.[4][7]
-
Principle: The assay measures the activity of nSMase2 by detecting the production of phosphorylcholine, one of the products of sphingomyelin hydrolysis. This is achieved through a series of coupled enzymatic reactions that ultimately generate a fluorescent product.
-
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, 10 mM MgCl2, pH 7.4, 0.2% Triton X-100
-
Sphingomyelin (SM) substrate
-
Coupling Enzymes: Alkaline phosphatase, Choline oxidase, Horseradish peroxidase
-
Amplex Red® reagent
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Prepare cell or tissue lysates containing the nSMase2 enzyme.
-
In a microplate, add the lysate to the assay buffer.
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add a solution containing Amplex Red®, sphingomyelin, and the coupling enzymes.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation of ~530 nm and an emission of ~590 nm at regular intervals.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
2. Selectivity Assays (General Protocol)
To determine the selectivity of DPTIP against other enzymes like acid sphingomyelinase or alkaline phosphatase, a similar assay setup is used, but with the specific substrate and buffer conditions for the respective enzyme.
-
Acid Sphingomyelinase (aSMase) Assay:
-
Buffer: Typically an acidic buffer (e.g., sodium acetate, pH 5.0).
-
Substrate: Sphingomyelin.
-
Detection: Similar coupled enzyme system as the nSMase2 assay, adjusted for the different pH.
-
-
Alkaline Phosphatase (ALP) Assay:
-
Buffer: Alkaline buffer (e.g., Tris-HCl, pH 8.0-10.0).
-
Substrate: A suitable phosphatase substrate such as p-nitrophenyl phosphate (B84403) (pNPP).
-
Detection: Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Visualizations
Caption: nSMase2 signaling pathway and point of inhibition by DPTIP.
Caption: Experimental workflow for assessing DPTIP selectivity.
Caption: Troubleshooting decision tree for DPTIP experiments.
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the PubChem BioAssay resource - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phosphoinositide signalling pathway mediates rapid lysosomal repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]
DPTIP hydrochloride stability in DMSO and culture media
Welcome to the technical support center for DPTIP hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in DMSO and cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway information to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is also soluble in ethanol (B145695) and water.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).
Q3: How stable is this compound in powder form?
A3: As a solid, this compound is stable for at least four years when stored at -20°C.
Q4: Is this compound stable in cell culture media?
A4: While DPTIP has been described as metabolically stable in mouse and human liver microsomes, specific quantitative data on its stability in various cell culture media is limited.[2] The stability of any compound in culture media can be influenced by several factors, including pH, temperature, media components, and enzymatic activity from cells. It is highly recommended to perform a stability assessment of this compound in your specific cell culture medium and experimental conditions. A detailed protocol for this is provided below.
Q5: What is the mechanism of action of this compound?
A5: DPTIP is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).[1] nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine. This process is crucial for the biogenesis of extracellular vesicles (EVs). By inhibiting nSMase2, DPTIP blocks the production and release of EVs.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous environment of the culture medium. The final concentration of DMSO may be too low to maintain solubility. | - Ensure the final DMSO concentration in the culture medium is sufficient to keep this compound dissolved (typically ≤ 0.5%). - Prepare a more dilute stock solution in DMSO before adding it to the medium. - Briefly warm the medium to 37°C and vortex gently after adding the compound. - If precipitation persists, consider performing a solubility test to determine the maximum soluble concentration in your specific medium. |
| Inconsistent or weaker-than-expected biological activity. | Degradation of this compound in the cell culture medium over the course of the experiment. | - Prepare fresh working solutions of this compound in culture medium for each experiment. - Perform a time-course stability study to determine the half-life of this compound in your specific culture medium (see Experimental Protocols section). - If significant degradation occurs, consider replenishing the compound by performing partial media changes during long-term experiments. |
| High background signal or off-target effects. | The use of excessively high concentrations of this compound. Degradation products may have off-target activities. | - Perform a dose-response experiment to determine the optimal concentration for your assay. - Ensure the purity of your this compound stock. - Assess the stability of the compound in your experimental setup to minimize the formation of degradation products. |
| Difficulty reproducing results from the literature. | Differences in experimental conditions such as cell type, media formulation, serum percentage, or incubation time can affect compound stability and activity. | - Carefully review and match the experimental conditions described in the literature. - Perform your own stability and dose-response experiments to optimize the protocol for your specific system. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Sparingly Soluble: 1-10 mg/mL; Soluble to 100 mM |
| Acetonitrile | Slightly Soluble: 0.1-1 mg/mL |
| Water | Soluble |
| Ethanol | Soluble |
Table 2: Recommended Storage of this compound Solutions
| Solution | Storage Temperature | Stability Period |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 6 months |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (optional, for mobile phase)
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%).
-
Incubation: Incubate the working solution in a sterile, capped tube in a cell culture incubator at 37°C with 5% CO₂.
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Preparation:
-
For each time point, transfer an aliquot (e.g., 100 µL) to a clean microcentrifuge tube.
-
To precipitate proteins that may interfere with the analysis, add an equal volume of cold acetonitrile.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Develop a suitable gradient elution method to separate this compound from potential degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in the culture medium.
-
Visualizations
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPTIP Hydrochloride Oral Bioavailability
Welcome to the technical support center for DPTIP hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming the poor oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily attributed to its physicochemical properties. Key factors include:
-
Poor aqueous solubility: DPTIP is a lipophilic molecule (cLogP = 4.72), which limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1]
-
Rapid metabolism: The phenolic hydroxyl group of DPTIP is susceptible to O-glucuronidation, leading to rapid clearance and a short biological half-life of less than 30 minutes in mice.[1][2]
-
BCS Classification: Based on its low solubility and likely high permeability, DPTIP is presumed to fall under the Biopharmaceutics Classification System (BCS) Class II. For these compounds, absorption is rate-limited by their dissolution.
Q2: What is the most successful strategy reported for improving the oral bioavailability of DPTIP?
A2: The most effective strategy documented to date is the prodrug approach .[1][3][4] By masking the metabolically vulnerable phenolic hydroxyl group, prodrugs of DPTIP have demonstrated significantly improved pharmacokinetic profiles. The prodrug P18 , which features a 2',6'-diethyl-1,4'-bipiperidinyl promoiety, has shown the most promise, exhibiting a more than four-fold increase in both plasma and brain exposure compared to the parent DPTIP in mice.[1][4]
Q3: Are there alternative formulation strategies to the prodrug approach for this compound?
A3: Yes, several alternative formulation strategies can be explored for BCS Class II compounds like DPTIP, although they have not been specifically reported for this molecule. These include:
-
Lipid-Based Formulations: For phenolic and poorly soluble compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[3][5][6]
-
Nanosuspensions: Reducing the particle size of DPTIP to the nanometer range can significantly increase its surface area, leading to improved dissolution velocity and saturation solubility.[7][8][9]
-
Solid Dispersions: Dispersing DPTIP in a hydrophilic polymer matrix can create an amorphous solid dispersion, which can enhance its aqueous solubility and dissolution rate.[10][11][12]
Q4: What in vitro models are recommended for assessing the oral absorption of DPTIP and its formulations?
A4: The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal permeability.[13][14][15][16] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It can be used to assess the passive and active transport of DPTIP and its prodrugs across the intestinal epithelium.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Dissolution | 1. Particle Size Reduction: Micronize or create a nanosuspension of the this compound powder. | Increasing the surface area enhances the dissolution rate, which is often the rate-limiting step for BCS Class II compounds. |
| 2. Formulation as a Solid Dispersion: Prepare a solid dispersion of DPTIP with a hydrophilic polymer (e.g., PVP, PEG). | This can improve the wettability and dissolution of the drug by presenting it in an amorphous, higher-energy state.[11] | |
| 3. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a lipid-based solution. | For lipophilic compounds, these formulations can improve solubilization in the GI tract.[3][5] | |
| Rapid First-Pass Metabolism | 1. Prodrug Synthesis: Synthesize a prodrug by masking the phenolic hydroxyl group of DPTIP (e.g., P18). | This protects the metabolically labile site from first-pass glucuronidation, increasing systemic exposure.[1] |
| 2. Co-administration with Metabolism Inhibitors (for research purposes): In preclinical models, co-administer with inhibitors of relevant metabolic enzymes. | This can help to confirm if first-pass metabolism is a primary contributor to low bioavailability. | |
| Poor Permeability | 1. Caco-2 Permeability Assay: Evaluate the permeability of DPTIP and its formulations across a Caco-2 cell monolayer. | This will determine if poor membrane transport is a contributing factor.[13][14] |
| 2. Inclusion of Permeation Enhancers: In formulation development, consider the inclusion of GRAS (Generally Regarded as Safe) permeation enhancers. | This should be approached with caution and requires thorough safety evaluation. |
Issue 2: Difficulty in Formulating this compound for Oral Dosing
| Potential Cause | Troubleshooting Step | Rationale |
| Low Aqueous Solubility | 1. Solubility Screening in Excipients: Systematically screen the solubility of DPTIP in a panel of pharmaceutical-grade solvents, co-solvents, surfactants, and lipids. | This will identify suitable excipients for developing various formulations. |
| 2. pH Adjustment: Evaluate the pH-solubility profile of this compound. | As a hydrochloride salt of a weakly basic compound, its solubility may be higher at lower pH values. | |
| Poor Wettability | 1. Inclusion of Surfactants: Add a suitable surfactant (e.g., Tween 80, Poloxamers) to the formulation. | Surfactants can improve the wetting of hydrophobic drug particles, facilitating dissolution. |
| 2. Solid Dispersion with Hydrophilic Carriers: Utilize hydrophilic polymers that can improve the wettability of the drug. | This approach can enhance the interaction of the drug with the aqueous GI fluids.[11] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of DPTIP and its Prodrug P18 in Mice following Oral Administration
| Compound | Dose (mg/kg) | AUC0-t Plasma (pmol·h/mL) | AUC0-t Brain (pmol·h/g) | Half-life (t1/2) | Oral Bioavailability (%F) | Reference |
| DPTIP | 10 | ~262 | ~53 | < 0.5 h | < 5% | [1][2] |
| Prodrug P18 | 10 (DPTIP equivalent) | 1047 | 247 | ~2-3 h | Not explicitly stated, but significantly improved | [1][4] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of DPTIP Formulations in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Fast mice for 4-12 hours before oral administration.[17]
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose, solution in a lipid-based vehicle, or prodrug formulation) on the day of the experiment.
-
Dosing: Administer the formulation orally via gavage at a dose of 10 mg/kg (or molar equivalent for prodrugs).
-
Blood Sampling: Collect sparse blood samples (approximately 30-50 µL) from a cohort of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via submandibular or saphenous vein puncture.[18] A terminal cardiac puncture can be performed for the final time point.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of DPTIP (and intact prodrug, if applicable) in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2 using non-compartmental analysis with software like Phoenix WinNonlin.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Permeability Assessment (Apical to Basolateral): a. Remove the culture medium from the apical (AP) and basolateral (BL) chambers. b. Add the DPTIP test solution (e.g., 10 µM in transport buffer) to the AP chamber. c. Add fresh transport buffer to the BL chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Permeability Assessment (Basolateral to Apical for Efflux): a. Add the DPTIP test solution to the BL chamber and fresh buffer to the AP chamber. b. Collect samples from the AP chamber at the same time points.
-
Sample Analysis: Analyze the concentration of DPTIP in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
Interpretation: Classify the permeability of DPTIP based on the Papp value. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[14]
Visualizations
Caption: nSMase2 signaling pathway in extracellular vesicle biogenesis and its inhibition by DPTIP.
Caption: Workflow for overcoming the poor oral bioavailability of this compound.
Caption: Experimental workflow for the development and evaluation of DPTIP prodrugs.
References
- 1. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Lipid-Based Encapsulation on the Bioaccessibility and Bioavailability of Phenolic Compounds [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. aphinfo.com [aphinfo.com]
- 13. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Caco-2 Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
DPTIP Hydrochloride Prodrug Strategy: A Technical Support Resource for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the DPTIP hydrochloride prodrug strategy for in vivo studies. DPTIP is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in the biogenesis of extracellular vesicles (EVs).[1][2][3][4] However, DPTIP itself exhibits poor pharmacokinetic properties, including a short half-life and low oral bioavailability, limiting its in vivo applications.[2][5][6] To address these limitations, various prodrugs have been developed by masking the phenolic hydroxyl group of DPTIP, leading to improved plasma and brain exposure.[2][6][7]
This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key data to facilitate successful experimental design and execution.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and in vivo application of DPTIP and its prodrugs.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound or its prodrugs during formulation. | The compound may have limited solubility in aqueous solutions. | This compound is soluble in water, DMSO, and EtOH.[1] For in vivo studies, a common formulation involves suspending the compound. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Sonication may be required to achieve a uniform suspension.[8] Always prepare fresh formulations before each experiment. |
| Inconsistent or lower-than-expected plasma/brain concentrations of DPTIP after prodrug administration. | 1. Inefficient prodrug conversion: The specific esterase activity required to cleave the promoiety may vary between species.[5] 2. Rapid clearance of the active drug: Despite the prodrug strategy, the released DPTIP still has a relatively short half-life.[2][5] 3. Formulation issues: Poor suspension or precipitation of the compound can lead to inaccurate dosing. | 1. Confirm the metabolic stability of the chosen prodrug in the plasma and liver microsomes of the target species.[5] 2. Optimize the dosing regimen, including frequency and route of administration, based on pharmacokinetic studies. 3. Ensure the formulation is a homogenous suspension immediately before administration. Visually inspect for any precipitation. |
| High variability in experimental results between animals. | 1. Inconsistent dosing: Inaccurate administration of the suspension. 2. Biological variability: Differences in individual animal metabolism and absorption. 3. Timing of sample collection: Inconsistent timing of blood or tissue collection post-administration. | 1. Use precise administration techniques (e.g., calibrated oral gavage needles). Ensure the suspension is well-mixed before drawing each dose. 2. Increase the number of animals per group to account for biological variability. 3. Strictly adhere to the predetermined time points for sample collection. |
| No significant inhibition of nSMase2 activity or EV release in vivo. | 1. Insufficient drug exposure: The dose may be too low to achieve therapeutic concentrations at the target site.[2] 2. Timing of administration: The drug may not have reached peak concentration at the time of stimulus or measurement. 3. Inactive compound: Improper storage or handling may have led to degradation of the prodrug or DPTIP. | 1. Perform a dose-response study to determine the optimal dose for the desired biological effect. 2. Conduct pharmacokinetic studies to determine the Cmax and Tmax of DPTIP released from the prodrug and align the experimental timeline accordingly. 3. Store the compound at the recommended temperature (-20°C) and protect it from light and moisture.[4] |
Frequently Asked Questions (FAQs)
What is the primary advantage of using a DPTIP prodrug over this compound itself for in vivo studies?
This compound has poor pharmacokinetic properties, including a short half-life of less than 30 minutes and low oral bioavailability (<5% in mice).[2][5][6] Prodrugs are designed to mask the polar hydroxyl group of DPTIP, which can improve oral absorption, increase plasma and brain exposure, and extend the apparent half-life of the released DPTIP.[2][6][7] For instance, the prodrug P18 demonstrated a more than four-fold increase in both plasma and brain exposure compared to DPTIP in mice.[2][7]
How do I choose the right DPTIP prodrug for my study?
The choice of prodrug can depend on the animal model and the desired pharmacokinetic profile. Different promoieties can lead to variations in conversion rates and drug exposure between species.[5] For example, while some prodrugs showed improved plasma exposure in mice, the double valine ester prodrug 9 showed significant improvement in dogs.[5][9] It is advisable to review the literature for pharmacokinetic data in your specific model or a closely related one.
What is the mechanism of action of DPTIP?
DPTIP is a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[10] nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide.[2] This process is a critical step in the biogenesis of a population of extracellular vesicles (EVs).[2][6] By inhibiting nSMase2, DPTIP reduces the production of ceramide and subsequently blocks the release of these EVs.[4]
What are the recommended storage conditions for this compound and its prodrugs?
DPTIP and its prodrugs should be stored as a solid at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for DPTIP and its prodrugs.
Table 1: In Vitro Potency and Selectivity of DPTIP
| Parameter | Value | Reference |
| nSMase2 IC50 | 30 nM | [1][2][4] |
| Selectivity | No inhibition of alkaline phosphatase or acid sphingomyelinase (IC50 > 100 µM) | [4][11] |
Table 2: Pharmacokinetic Parameters of DPTIP and Prodrug P18 in Mice (Oral Administration)
| Compound | Dose | Plasma AUC₀₋t (pmol·h/mL) | Brain AUC₀₋t (pmol·h/g) | Apparent Half-life (h) | Reference |
| DPTIP | Equimolar to P18 | 270 | 52.8 | ~0.5 | [2] |
| Prodrug P18 | DPTIP equivalent | 1047 | 247 | ~2.0 | [2][7] |
Table 3: Pharmacokinetic Parameters of DPTIP and Prodrug 9 in Dogs (Oral Administration)
| Compound | Dose | Plasma AUC₀₋t (pmol·h/mL) | Oral Bioavailability (%) | Reference |
| DPTIP | 2 mg/kg | 701 | 8.97 | [5][9] |
| Prodrug 9 | 2 mg/kg DPTIP equivalent | 1352 | 17.3 | [5][9] |
Experimental Protocols
1. In Vitro Metabolic Stability Assay
This protocol is adapted from studies evaluating the stability of DPTIP prodrugs.[5]
-
Objective: To assess the stability of a DPTIP prodrug in plasma.
-
Materials:
-
DPTIP prodrug
-
Plasma from the relevant species (e.g., mouse, dog, human)
-
Orbital shaker at 37°C
-
Internal standard (e.g., Losartan, 0.5 µM)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Spike 1 mL of plasma with the DPTIP prodrug to a final concentration of 10 µM.
-
Incubate the samples in triplicate in an orbital shaker at 37°C.
-
Collect samples at predetermined time points (e.g., 0 and 60 minutes).
-
Quench the reaction by adding 3 volumes of acetonitrile containing the internal standard.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining prodrug and the released DPTIP.
-
2. In Vivo Pharmacokinetic Study in Mice
This protocol is based on pharmacokinetic evaluations of DPTIP and its prodrugs.[2][12]
-
Objective: To determine the plasma and brain concentrations of DPTIP over time following administration of a prodrug.
-
Materials:
-
DPTIP prodrug
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Mice (specify strain, age, and sex)
-
Oral gavage or intraperitoneal injection equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue homogenization equipment
-
LC-MS/MS system
-
-
Procedure:
-
Prepare the dosing formulation of the DPTIP prodrug at the desired concentration.
-
Administer a single dose of the prodrug to the mice via the chosen route (e.g., oral gavage or IP injection). A typical oral dose for mice is 10 mg/kg DPTIP equivalent.[5][9]
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6 hours) post-dose, collect blood samples via a suitable method (e.g., cardiac puncture, tail vein).[12]
-
Immediately following blood collection, euthanize the animals and harvest the brains.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract DPTIP from the plasma and brain homogenates using an appropriate solvent precipitation method.
-
Analyze the samples by LC-MS/MS to determine the concentration of DPTIP.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
-
Visualizations
DPTIP Mechanism of Action and Signaling Pathway
Caption: DPTIP inhibits nSMase2, blocking ceramide production and EV release.
General Experimental Workflow for In Vivo Prodrug Evaluation
Caption: Workflow for evaluating DPTIP prodrugs from formulation to data analysis.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of DPTIP hydrochloride in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxic effects of DPTIP hydrochloride in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the hydrochloride salt of DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2) with an IC50 of 30 nM.[1][2] Its primary mechanism of action is the inhibition of nSMase2, an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[3] This inhibition can modulate cellular signaling pathways involved in inflammation and extracellular vesicle (EV) biogenesis.[3][4]
Q2: What are the known cytotoxic concentrations of this compound?
Published data from short-term (24-hour) assays has shown varying cytotoxicity depending on the cell line. For instance, the half-maximal cytotoxic concentration (CC50) was reported to be 54.83 µM for Vero cells and 15.11 µM for HeLa cells.[5] It is crucial to determine the specific cytotoxic profile for your cell line of interest, especially for long-term exposures.
Q3: What is the likely mechanism of this compound-induced cytotoxicity?
While the precise mechanism of cytotoxicity is not extensively detailed in the available literature, it is likely related to one or a combination of the following:
-
On-target effects: Prolonged or high-concentration inhibition of nSMase2 could disrupt essential cellular processes that rely on basal nSMase2 activity, leading to cellular stress and death.
-
Off-target effects: Like many small molecule inhibitors, this compound may have off-target activities at higher concentrations, affecting other kinases or cellular enzymes essential for cell survival.
-
Compound stability: Degradation of the compound in culture media over time could lead to the formation of toxic byproducts.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in water, DMSO, and ethanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, a suspended solution can be prepared.[6][7]
Troubleshooting Guide: Minimizing Cytotoxicity in Long-Term Experiments
This guide provides troubleshooting strategies for common issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High cell death observed even at low concentrations. | Cell line is particularly sensitive to nSMase2 inhibition. | 1. Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line. 2. Consider using a less sensitive cell line if experimentally feasible. |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final concentration of the solvent in the culture medium is below toxic levels (typically <0.1% for DMSO). 2. Include a vehicle control (media with the same concentration of solvent) in all experiments. | |
| Initial cell viability is good, but cytotoxicity increases over time. | Compound degradation in media leading to toxic byproducts. | 1. Perform media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a stable concentration of the active compound. 2. Assess the stability of this compound in your specific culture medium over time. |
| Accumulation of toxic metabolites produced by the cells in response to the compound. | 1. Increase the frequency of media changes. 2. Reduce the initial seeding density of the cells to prevent rapid nutrient depletion and waste accumulation. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | 1. Standardize all cell culture parameters, including cell passage number, confluency at the time of treatment, and media composition. 2. Ensure consistent timing of compound addition and all subsequent experimental steps. |
| Preparation of this compound dilutions. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Use calibrated pipettes to ensure accurate concentrations. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| DMSO | Sparingly Soluble (1-10 mg/mL) | [2] |
| Ethanol | Soluble | [1] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/ml) | [2] |
Table 2: In Vitro Efficacy and Cytotoxicity of DPTIP
| Parameter | Cell Line | Value | Reference |
| IC50 (nSMase2 inhibition) | - | 30 nM | [1][2] |
| CC50 (24h exposure) | Vero | 54.83 µM | [5] |
| CC50 (24h exposure) | HeLa | 15.11 µM | [5] |
| EC50 (West Nile Virus) | Vero | 0.26 µM | [5] |
| EC50 (West Nile Virus) | HeLa | 2.81 µM | [2] |
| EC50 (Zika Virus) | Vero | 1.56 µM | [2][5] |
| EC50 (Zika Virus) | HeLa | 1.84 µM | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound (MTT Assay)
This protocol outlines a method to determine the concentration range of this compound that can be used in long-term experiments without causing significant cytotoxicity.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not lead to over-confluency during the planned experiment duration. Allow cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., from nanomolar to high micromolar) to identify the cytotoxic range.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer), ensuring to change the media with fresh compound at regular intervals (e.g., every 48 hours) to mimic a long-term exposure study.
-
MTT Assay: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow you to determine the highest concentration of this compound that does not significantly reduce cell viability over the long term.
Visualizations
Caption: this compound inhibits nSMase2, blocking ceramide production.
Caption: Workflow for long-term experiments with this compound.
Caption: Troubleshooting logic for addressing this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: DPTIP Hydrochloride and Autophagy
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected effects of DPTIP hydrochloride on autophagy. Given that this compound is a novel investigational compound, this guide is based on common unexpected findings observed with new chemical entities that modulate autophagic pathways.
Frequently Asked Questions (FAQs)
Q1: We observed an accumulation of LC3-II puncta after this compound treatment, but p62/SQSTM1 levels are not decreasing. What does this mean?
This is a common observation when a compound inhibits autophagic flux. The accumulation of LC3-II-positive autophagosomes can occur due to either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes, preventing degradation. Since the autophagy substrate p62 is not being degraded, it strongly suggests that this compound may be acting as a late-stage autophagy inhibitor, preventing the clearance of autophagosomes.
Q2: Can this compound's effects on autophagy be cell-type specific?
Absolutely. The cellular response to a novel compound can be highly dependent on the specific genetic and proteomic context of the cell line being used. Basal autophagy levels, lysosomal function, and the expression of autophagy-related (Atg) proteins can vary significantly between cell types, leading to different outcomes upon treatment with this compound. We recommend testing the compound in multiple cell lines relevant to your research area.
Q3: Our viability assays show increased cell death upon co-treatment of this compound with a known autophagy inducer (e.g., rapamycin). Why would this happen?
If this compound is an autophagic flux inhibitor, its combination with an autophagy inducer can lead to synergistic cytotoxicity. The induction of autophagy by rapamycin (B549165) generates a high load of autophagosomes, while this compound prevents their clearance. This can lead to cellular stress, accumulation of dysfunctional organelles, and ultimately, cell death.
Q4: How can we confirm that this compound is indeed inhibiting autophagic flux?
To confirm the inhibition of autophagic flux, you can perform an autophagy flux assay using lysosomal inhibitors such as bafilomycin A1 or chloroquine. If this compound is an inhibitor, you will see little to no further increase in LC3-II levels when it is co-administered with bafilomycin A1, as the pathway is already blocked.
Troubleshooting Guides
Issue 1: Ambiguous Western Blot Results for LC3-II
-
Problem: The LC3-II band is faint, or the conversion from LC3-I to LC3-II is not clear.
-
Possible Causes & Solutions:
-
Poor Antibody Quality: Use a validated anti-LC3 antibody from a reputable supplier.
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein (typically 20-30 µg).
-
Suboptimal Gel Electrophoresis: Use a higher percentage acrylamide (B121943) gel (e.g., 15%) or a gradient gel to better resolve LC3-I and LC3-II.
-
Lysosomal Degradation: Always include a positive control where cells are treated with a lysosomal inhibitor like bafilomycin A1 to prevent LC3-II degradation and confirm antibody performance.
-
Issue 2: Contradictory Results Between Microscopy and Biochemical Assays
-
Problem: You observe a significant increase in LC3 puncta via immunofluorescence, but Western blotting shows only a modest increase in LC3-II.
-
Possible Causes & Solutions:
-
Subjectivity in Puncta Counting: Ensure that the quantification of puncta is performed by automated image analysis software on a sufficient number of cells to avoid bias.
-
Transient Effects: The peak of LC3-II accumulation might occur at a different time point than the peak of puncta formation. Perform a time-course experiment to align the two assays.
-
Antibody Specificity in Different Applications: The antibody used for immunofluorescence may have different binding characteristics than the one used for Western blotting. Use antibodies validated for both applications where possible.
-
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to characterize the effect of this compound on autophagy.
Table 1: Effect of this compound on Autophagy Markers
| Treatment (6h) | LC3-II / ACTB Ratio (Fold Change) | p62 / ACTB Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| DPTIP HCl (10 µM) | 3.5 | 1.8 |
| Rapamycin (100 nM) | 4.2 | 0.4 |
| Chloroquine (50 µM) | 5.1 | 2.5 |
Table 2: Autophagic Flux Assay
| Treatment (6h) | LC3-II / ACTB Ratio |
| Vehicle Control | 1.0 |
| Bafilomycin A1 (100 nM) | 4.8 |
| DPTIP HCl (10 µM) | 3.7 |
| DPTIP HCl + Bafilomycin A1 | 5.2 |
Key Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3 (1:1000), p62 (1:1000), and a loading control like β-actin (1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Tandem mCherry-EGFP-LC3 Fluorescence Microscopy
-
Transfection: Transfect cells with the mCherry-EGFP-LC3 plasmid using a suitable transfection reagent.
-
Treatment: Allow 24 hours for plasmid expression, then treat cells with this compound or control compounds.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Imaging: Acquire images using a confocal microscope with channels for EGFP (green) and mCherry (red).
-
Analysis:
-
Autophagosomes: Appear as yellow puncta (merge of green and red).
-
Autolysosomes: Appear as red-only puncta (the acidic environment of the lysosome quenches the EGFP signal).
-
An accumulation of yellow puncta with this compound treatment would indicate inhibition of autophagosome-lysosome fusion.
-
Visualizations
cell-type specific responses to DPTIP hydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DPTIP hydrochloride in cell-based experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2] Its primary mechanism of action is the non-competitive inhibition of nSMase2, an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[3] This enzymatic activity is a critical step in the biogenesis of exosomes, a type of extracellular vesicle. By inhibiting nSMase2, this compound effectively reduces the secretion of exosomes from cells.
Q2: In which cell types has this compound been shown to be effective?
A2: DPTIP has demonstrated activity in a variety of cell types, including:
-
Glial Cells: Primarily studied in astrocytes, where it dose-dependently inhibits the release of extracellular vesicles (EVs).[4]
-
Cancer Cell Lines: It has been shown to have effects on various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), CWR-R1ca, and PC-3 (prostate cancer).[5]
-
Non-cancerous Primate Cells: Studies on Vero cells (monkey kidney epithelial cells) have been conducted to assess its cytotoxic profile.[6]
-
Endothelial Cells: In Human Umbilical Vein Endothelial Cells (HUVECs), DPTIP has been shown to decrease the expression of genes involved in transendothelial migration.[7]
-
Immune Cells: In vivo studies have shown that DPTIP can attenuate the infiltration of neutrophils into the brain.[1]
Q3: What is the reported IC50 value for this compound against nSMase2?
A3: this compound is a highly potent inhibitor of human nSMase2 with a reported IC50 of approximately 30 nM in cell-free enzymatic assays.[1][8][9]
Q4: Is this compound selective for nSMase2?
A4: Yes, DPTIP has been shown to be selective for nSMase2. For instance, it does not significantly inhibit the activity of acid sphingomyelinase (aSMase) or alkaline phosphatase, which are related enzymes.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of exosome release in my cell line.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of DPTIP can vary between cell types. While the enzymatic IC50 is ~30 nM, higher concentrations may be required in whole-cell assays to achieve desired effects.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 0.1 µM to 10 µM have been used in various studies.
-
-
Possible Cause 2: Cell Line Resistance or Low nSMase2 Expression. Some cell lines may have lower expression levels of nSMase2 or utilize alternative pathways for exosome biogenesis.
-
Solution: Confirm the expression of nSMase2 (gene name: SMPD3) in your cell line using techniques like qPCR or western blotting. If expression is low, consider using a different cell model or a positive control cell line known to be responsive (e.g., primary astrocytes).
-
-
Possible Cause 3: Inactivation of the Compound. Ensure proper storage and handling of the this compound stock solution to maintain its activity.
-
Solution: Prepare fresh dilutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: High Cell Density. Very high cell densities can sometimes mask the inhibitory effect.
-
Solution: Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
-
Problem 2: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of exosome release.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to DPTIP's cytotoxic effects. For example, HeLa cells (CC50 ≈ 15.11 µM) are more sensitive than Vero cells (CC50 ≈ 54.83 µM).[6]
-
Solution: Determine the cytotoxic profile of DPTIP in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will help you identify a therapeutic window where you can observe nSMase2 inhibition with minimal impact on cell viability.
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, off-target effects may contribute to cytotoxicity.
-
Solution: Use the lowest effective concentration that inhibits exosome release, as determined by your dose-response experiments.
-
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve DPTIP (commonly DMSO) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.
-
Problem 3: I am seeing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Factors such as cell passage number, confluency, and media composition can influence cellular responses.
-
Solution: Use cells within a consistent and narrow passage number range. Standardize seeding densities and treatment times. Ensure media and supplements are consistent between experiments.
-
-
Possible Cause 2: Instability of DPTIP Dilutions. Diluted solutions of DPTIP may not be stable for long periods.
-
Solution: Prepare fresh dilutions of DPTIP from a frozen stock for each experiment.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in various cell types.
Table 1: Inhibitory and Cytotoxic Concentrations of this compound
| Cell Line | Cell Type | Parameter | Value | Reference |
| Human nSMase2 | Enzyme (cell-free) | IC50 | ~30 nM | [1][8][9] |
| CWR-R1ca | Human Prostate Cancer | IC50 (Cell Viability) | 10.31 µM | [5] |
| PC-3 | Human Prostate Cancer | IC50 (Cell Viability) | 14.57 µM | [5] |
| HeLa | Human Cervical Cancer | CC50 | 15.11 µM | [6] |
| Vero | Monkey Kidney Epithelial | CC50 | 54.83 µM | [6] |
Table 2: Efficacy of this compound in Inhibiting Extracellular Vesicle (EV) Release
| Cell Type | Treatment Conditions | Inhibition of EV Release | Reference |
| Primary Astrocytes | Dose-dependent (0.03-30 µM) | Up to 50% reduction at 30 µM | |
| Primary Astrocytes | 10 mg/kg IP in mice (IL-1β induced) | 51 ± 13% reduction | [1] |
Experimental Protocols
1. nSMase2 Activity Assay in Cell Lysates (Fluorescence-Based)
This protocol is adapted from a commonly used method for measuring nSMase2 activity in cell lysates.
-
Materials:
-
Amplex™ Red Sphingomyelinase Assay Kit
-
Cell lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Ex/Em ≈ 540/590 nm)
-
-
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Prepare the Amplex Red reaction mixture according to the manufacturer's instructions.
-
In a 96-well plate, add your cell lysate to each well.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the Amplex Red reaction mixture containing sphingomyelin.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points (e.g., every 15 minutes for 1-2 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cell lysate).
-
Calculate the rate of reaction (change in fluorescence over time).
-
Plot the reaction rate against the log of the DPTIP concentration to determine the IC50 value.
-
-
2. Assessment of Extracellular Vesicle (EV) Release
-
Materials:
-
Cell culture medium depleted of EVs (ultracentrifuged overnight at 100,000 x g)
-
This compound
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)
-
EV-specific antibodies for western blotting (e.g., anti-CD63, anti-CD81, anti-TSG101)
-
-
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Replace the growth medium with EV-depleted medium.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
-
Conditioned Media Collection:
-
Collect the cell culture supernatant.
-
Perform a series of centrifugations to remove cells and debris (e.g., 300 x g for 10 min, 2,000 x g for 10 min, 10,000 x g for 30 min).
-
-
EV Isolation (Ultracentrifugation Method):
-
Ultracentrifuge the cleared supernatant at 100,000 x g for 70 minutes.
-
Discard the supernatant and wash the EV pellet with PBS.
-
Perform a second ultracentrifugation at 100,000 x g for 70 minutes.
-
Resuspend the final EV pellet in PBS or a suitable lysis buffer.
-
-
Quantification and Characterization:
-
NTA: Dilute the resuspended EVs in PBS and analyze using NTA to determine the particle concentration and size distribution.
-
Western Blotting: Lyse the EVs and perform western blotting to detect the presence of exosomal marker proteins.
-
-
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: Workflow for assessing DPTIP's effect on EV release.
Caption: Troubleshooting logic for lack of EV inhibition.
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Blockade of neutral sphingomyelinase 2 exerts antitumor effect on metastatic castration resistant prostate cancer cells and promotes tumor regression when combined with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing DPTIP Hydrochloride Delivery to the Central Nervous System
Welcome to the technical support center for DPTIP hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the delivery of this compound to the central nervous system (CNS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Overview of this compound
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 30 nM.[1][2][3] nSMase2 is a key enzyme in the biosynthesis of extracellular vesicles (EVs), which are implicated in the progression of various neurodegenerative diseases.[4][5] While this compound has shown promise in preclinical models, its development is hampered by poor oral pharmacokinetics, including low bioavailability and a short half-life.[5][6] This guide focuses on strategies to improve its delivery to the CNS.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low?
A1: The low oral bioavailability of this compound is attributed to its poor physicochemical properties, which limit its absorption from the gastrointestinal tract.[5][6] Challenges include low aqueous solubility and potential first-pass metabolism.[7][8][9][10]
Q2: What is the primary strategy to improve the CNS delivery of DPTIP?
A2: The most documented strategy is the use of a prodrug approach.[4][5] By masking the phenolic hydroxyl group of DPTIP, its pharmacokinetic properties can be significantly improved. The prodrug P18, for example, has demonstrated enhanced oral absorption and brain penetration compared to the parent compound.[4][11]
Q3: Are there alternative strategies to the prodrug approach for DPTIP delivery?
A3: While less specific data exists for DPTIP, general strategies for improving CNS drug delivery could be adapted. These include formulation into nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) to protect the drug from degradation and facilitate transport across the blood-brain barrier (BBB), or intranasal delivery to bypass the BBB.[10][12][13][14][15]
Q4: How does this compound exert its therapeutic effect in the CNS?
A4: this compound inhibits nSMase2. In neuroinflammatory conditions, signaling molecules like interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) activate nSMase2.[16][17] This leads to the hydrolysis of sphingomyelin (B164518) into ceramide, a crucial step in the biogenesis of extracellular vesicles (EVs).[1][18] These EVs can carry pathogenic cargo, contributing to disease progression. By inhibiting nSMase2, DPTIP reduces the production of these EVs.[18][19]
Troubleshooting Guides
Issue 1: Low Brain Concentrations of DPTIP After Oral Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor oral absorption | Synthesize and test a panel of prodrugs of DPTIP with varying promoieties to enhance lipophilicity and/or solubility.[4] | Increased plasma and brain concentrations of DPTIP released from the prodrug. |
| Rapid metabolism | Co-administer with a metabolic inhibitor (use with caution and appropriate controls) or utilize a delivery system that protects DPTIP from metabolic enzymes, such as nanoparticles. | Extended half-life and increased exposure of DPTIP. |
| Inefficient BBB penetration | Consider alternative delivery routes like intranasal administration.[10][14] Formulate DPTIP into nanoparticles functionalized with ligands that target BBB transporters.[13] | Higher brain-to-plasma concentration ratio. |
Issue 2: High Variability in In Vivo Efficacy Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent drug exposure | Optimize the formulation and administration route to ensure consistent dosing. For oral gavage, ensure proper technique. For prodrugs, verify consistent conversion to DPTIP in vivo. | Reduced variability in plasma and brain drug levels across experimental animals. |
| Animal model variability | Ensure the animal model of neuroinflammation is well-characterized and produces a consistent phenotype. | More consistent and reproducible therapeutic outcomes. |
| Timing of administration | Optimize the timing of DPTIP administration relative to the induction of the disease model to match the drug's pharmacokinetic profile with the pathological cascade. | Enhanced and more consistent therapeutic effect. |
Data Presentation
Table 1: Pharmacokinetic Parameters of DPTIP and Prodrug P18 in Mice[4][11][20]
| Compound | Dose (mg/kg, p.o.) | Cmax (plasma, µM) | AUC (plasma, µMh) | Cmax (brain, µM) | AUC (brain, µMh) | AUCbrain/AUCplasma | t1/2 (h) |
| DPTIP | 10 (i.p.) | 11.6 | 10 | 2.5 | 2.6 | 0.26 | < 0.5 |
| DPTIP (from P18) | 10 (p.o., equiv.) | ~1.2 | ~1.05 | ~0.3 | ~0.25 | 0.24 | ~2.0 |
| P18 (intact) | 10 (p.o.) | ~1.0 | ~0.97 | ~0.2 | ~0.18 | - | - |
Note: Data for DPTIP after oral administration of the parent drug is limited due to poor bioavailability. The table presents data from intraperitoneal (i.p.) administration for comparison and data for DPTIP released from the oral administration of its prodrug P18.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of DPTIP Prodrugs in Mice
This protocol is adapted from studies on DPTIP prodrugs.[20][21]
1. Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old).
2. Formulation and Dosing:
-
Prepare the DPTIP prodrug in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer a single oral dose of the prodrug (e.g., 10 mg/kg DPTIP equivalent).
3. Sample Collection:
-
Collect blood samples via cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose) into EDTA-coated tubes.
-
Immediately centrifuge the blood to separate plasma and store at -80°C.
-
Perfuse the mice with saline and harvest the brains. Rinse with cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.
4. Sample Preparation for LC-MS/MS Analysis:
-
Plasma: Precipitate proteins by adding 3 volumes of acetonitrile (B52724) containing an internal standard to 1 volume of plasma. Vortex and centrifuge. Collect the supernatant.
-
Brain: Homogenize the brain tissue in 4 volumes of a suitable buffer. Precipitate proteins from the homogenate as described for plasma.
5. LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the simultaneous quantification of the intact prodrug and the released DPTIP.[3][5][12][22][23]
-
Chromatography: Employ a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for DPTIP, the prodrug, and the internal standard.
6. Data Analysis:
-
Construct calibration curves for both the prodrug and DPTIP in the respective matrices (plasma and brain homogenate).
-
Calculate the concentrations of the analytes in the unknown samples.
-
Determine pharmacokinetic parameters (Cmax, AUC, t1/2, and brain/plasma ratio) using appropriate software.
Visualizations
Caption: DPTIP inhibits nSMase2-mediated EV biogenesis.
Caption: Workflow for pharmacokinetic evaluation of DPTIP prodrugs.
Caption: Troubleshooting low DPTIP brain concentrations.
References
- 1. Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. graphviz.org [graphviz.org]
- 14. Nanotechnology for CNS Delivery of Bio-Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Early activation of nSMase2/ceramide pathway in astrocytes is involved in ischemia-associated neuronal damage via inflammation in rat hippocampi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. stacks.cdc.gov [stacks.cdc.gov]
Validation & Comparative
DPTIP Hydrochloride vs. GW4869: A Comparative Guide to nSMase2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used neutral sphingomyelinase 2 (nSMase2) inhibitors: DPTIP hydrochloride and GW4869. Understanding the distinct characteristics of these inhibitors is crucial for designing experiments and developing therapeutics targeting nSMase2, a key enzyme in cellular signaling and exosome biogenesis.
At a Glance: Key Differences
| Feature | This compound | GW4869 |
| Potency (IC50) | 30 nM[1][2] | 1 µM[2] |
| Mechanism of Action | Allosteric, Non-competitive[1] | Non-competitive[3] |
| Selectivity | Selective for nSMase2 over acid sphingomyelinase (aSMase) and alkaline phosphatase (ALP)[4] | Selective for nSMase over aSMase |
| Brain Penetration | Yes[4] | Not explicitly reported, but used in CNS studies |
| Pharmacokinetics | Poor, rapid clearance (t1/2 < 0.5 h); requires prodrug strategies for in vivo oral administration[2][4] | Poor solubility and drug-like properties have limited its clinical development[2][5] |
| Off-Target Effects | Des-hydroxyl analog is inactive; specific off-target profile not extensively detailed in direct comparison to GW4869.[2] | May influence inflammatory responses and cell viability independent of nSMase2 inhibition.[6] |
Performance Data: A Quantitative Comparison
The following table summarizes the key performance metrics of this compound and GW4869 based on available experimental data.
| Parameter | This compound | GW4869 | Reference(s) |
| nSMase2 Inhibition (IC50) | 30 nM | 1 µM | [1][2] |
| Potency Comparison | 30- to 160-fold more potent than GW4869 and cambinol | - | [2] |
| Selectivity (vs. aSMase) | High selectivity | High selectivity | [4] |
| Selectivity (vs. ALP) | High selectivity | Not reported | [4] |
| Inhibition of Exosome Release | Dose-dependent inhibition (0.03–30 µM) in astrocytes[2] | Widely used to inhibit exosome secretion in various cell types[3][7][8] | |
| In vivo Efficacy | Effectively inhibits IL-1β-induced EV release in a mouse model of brain injury[4] | Reduces atherosclerotic lesion size and inflammation in Apoe-/- mice[5] | |
| Pharmacokinetics (Half-life) | < 0.5 hours in mice[2][4] | Not extensively reported due to poor physicochemical properties[2] | |
| Oral Bioavailability | < 5% in mice (as parent compound)[2] | Not reported |
Mechanism of Action and Signaling Pathway
Both DPTIP and GW4869 inhibit nSMase2, which catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine. This enzymatic activity is a critical step in the biogenesis of exosomes, particularly through the ESCRT-independent pathway. Ceramide enrichment in the late endosomal membrane promotes the inward budding of intraluminal vesicles (ILVs), which are then released as exosomes upon the fusion of the multivesicular body (MVB) with the plasma membrane.
DPTIP acts as an allosteric, non-competitive inhibitor of nSMase2.[1] Computational studies suggest that DPTIP binds to an allosteric cavity, potentially blocking the "DK switch" in the enzyme and identifying His463 as a crucial residue for its inhibitory activity.[1] GW4869 is also a non-competitive inhibitor of nSMase2.[3]
Experimental Protocols
In Vitro nSMase2 Activity Assay (Fluorescence-based)
This protocol is adapted from studies utilizing the Amplex™ Red Sphingomyelinase Assay Kit.
Materials:
-
Recombinant human nSMase2
-
Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase, choline (B1196258) oxidase, alkaline phosphatase, and sphingomyelin)
-
Test compounds (this compound, GW4869) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing Amplex™ Red reagent, horseradish peroxidase, choline oxidase, and alkaline phosphatase in the assay buffer according to the kit manufacturer's instructions.
-
Add the test compounds (DPTIP or GW4869) at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive inhibitor control if available.
-
Add the recombinant human nSMase2 enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the sphingomyelin substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm). Record measurements kinetically over a period of time (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Exosome Quantification (Nanoparticle Tracking Analysis - NTA)
This protocol outlines a general workflow for quantifying exosomes released from cultured cells following inhibitor treatment.
Materials:
-
Cell culture medium and supplements
-
This compound and GW4869
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and culture until they reach a specific confluency. Replace the culture medium with serum-free or exosome-depleted serum medium. Treat the cells with various concentrations of DPTIP, GW4869, or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).
-
Conditioned Media Collection: Collect the conditioned media from the treated and control cells.
-
Differential Ultracentrifugation for Exosome Isolation:
-
Centrifuge the conditioned media at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes to remove cell debris and larger vesicles.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes to pellet exosomes.
-
Discard the supernatant and resuspend the exosome pellet in PBS.
-
-
Nanoparticle Tracking Analysis (NTA):
-
Dilute the resuspended exosome samples in PBS to an appropriate concentration for NTA analysis.
-
Inject the diluted sample into the NTA instrument.
-
The instrument's software will capture a video of the particles undergoing Brownian motion and analyze their size distribution and concentration.
-
Compare the exosome concentration between the different treatment groups to determine the inhibitory effect of DPTIP and GW4869.
-
Experimental Workflow Diagram
Comparative Performance Analysis
Potency and Efficacy: this compound is demonstrably more potent than GW4869 in inhibiting nSMase2 activity, with an IC50 value in the nanomolar range compared to the micromolar IC50 of GW4869.[1][2] This higher potency suggests that DPTIP can achieve significant enzyme inhibition at much lower concentrations, which can be advantageous in minimizing potential off-target effects. Both inhibitors have been shown to effectively block the release of exosomes in a variety of cell types.[2][3][7][8]
Selectivity and Off-Target Effects: DPTIP has been shown to be selective for nSMase2 over the closely related acid sphingomyelinase (aSMase) and alkaline phosphatase (ALP).[4] The hydroxyl group on the DPTIP molecule is critical for its inhibitory activity, as the des-hydroxyl analog is inactive.[2] While GW4869 is also selective for neutral sphingomyelinase over aSMase, some studies suggest it may have off-target effects on cell viability and inflammatory signaling pathways that are independent of its nSMase2 inhibitory activity.[6] However, direct, side-by-side comparative studies on the broader off-target profiles of both inhibitors are limited. A 2022 study indicated that DPTIP, unlike GW4869, may induce autophagosome formation.[9]
Pharmacokinetics and In Vivo Applications: A significant drawback of DPTIP is its poor pharmacokinetic profile, characterized by rapid clearance and low oral bioavailability.[2][4] This has necessitated the development of prodrug strategies to improve its in vivo delivery and efficacy when administered orally.[2][4] GW4869 also suffers from poor solubility and drug-like properties, which has hindered its clinical development.[2][5] Despite these limitations, both compounds have been used as valuable tool compounds in numerous in vivo preclinical studies to investigate the role of nSMase2 in various diseases, including neuroinflammation and atherosclerosis.[4][5]
Conclusion and Recommendations
This compound and GW4869 are both valuable tools for studying the function of nSMase2.
-
This compound is the inhibitor of choice for applications requiring high potency and where direct, potent inhibition of nSMase2 is the primary goal. Its brain-penetrant nature makes it particularly suitable for neuroscience research. However, researchers planning in vivo studies with oral administration should consider using a prodrug formulation of DPTIP to overcome its pharmacokinetic limitations.
-
GW4869 remains a widely used and important tool compound for inhibiting exosome release in a broad range of preclinical models. While less potent than DPTIP, its effects are well-documented in the literature. Researchers should be mindful of its potential off-target effects and consider including appropriate controls to validate that the observed phenotypes are indeed due to nSMase2 inhibition.
The choice between this compound and GW4869 will ultimately depend on the specific experimental context, including the desired potency, the model system being used, and the route of administration. For studies demanding high precision and potency, DPTIP offers a clear advantage, while GW4869 provides a well-established, albeit less potent, alternative for investigating the broader biological roles of nSMase2-mediated pathways.
References
- 1. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibition of Exosome Release Sensitizes U937 Cells to PEGylated Liposomal Doxorubicin [frontiersin.org]
- 8. Blockade of exosome generation by GW4869 inhibits the education of M2 macrophages in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
A Comparative Guide to Exosome Inhibitors: DPTIP Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DPTIP hydrochloride, a potent neutral sphingomyelinase 2 (nSMase2) inhibitor, with other commonly used exosome inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and potential off-target effects. This information is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
Introduction to Exosome Inhibition
Exosomes are small extracellular vesicles that play a crucial role in intercellular communication by transferring bioactive molecules such as proteins, lipids, and nucleic acids. Their involvement in various pathological processes, including cancer progression and neurodegenerative diseases, has made them a significant target for therapeutic intervention. Exosome inhibitors are valuable tools for studying the function of exosomes and for developing novel therapeutic strategies. This guide focuses on a comparative analysis of this compound against other known exosome inhibitors, including GW4869 and Manumycin A.
Mechanism of Action and Signaling Pathways
The biogenesis and release of exosomes are complex processes involving multiple cellular pathways. The inhibitors discussed here target different key steps in these pathways.
This compound and GW4869: Targeting the nSMase2 Pathway
Both this compound and GW4869 inhibit exosome release by targeting neutral sphingomyelinase 2 (nSMase2). This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide, a lipid that induces the inward budding of the multivesicular body (MVB) membrane to form intraluminal vesicles (ILVs), the precursors of exosomes. Inhibition of nSMase2 reduces ceramide production, thereby impairing ILV formation and subsequent exosome release.[1][2]
Caption: Inhibition of the nSMase2 pathway by this compound and GW4869.
Manumycin A: Targeting the Ras/Raf/ERK1/2 Signaling Pathway
Manumycin A inhibits exosome biogenesis and secretion through a different mechanism, primarily by targeting the Ras/Raf/ERK1/2 signaling pathway.[3] This pathway is known to regulate the expression of proteins involved in the endosomal sorting complex required for transport (ESCRT) machinery, which plays a critical role in exosome formation.[3] Manumycin A is also a known inhibitor of farnesyltransferase, which is crucial for the function of Ras proteins.[4]
Caption: Manumycin A inhibits exosome biogenesis by targeting the Ras/Raf/ERK1/2 pathway.
Comparative Performance Data
The efficacy of these inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) values and their observed effects on exosome secretion in various cell lines.
| Inhibitor | Target | IC50 | Cell Lines Tested | Observed Effect on Exosome Secretion | Citation(s) |
| This compound | nSMase2 | 30 nM | Primary mouse astrocytes | Dose-dependent inhibition of EV release (50% reduction at 30 µM) | [1][5] |
| GW4869 | nSMase | 1 µM | RAW264.7 macrophages, HeLa, HCT116 | ~22% reduction at 10 µM in RAW264.7 cells; significant reduction in HeLa and HCT116 cells | [1][6][7] |
| Manumycin A | Farnesyltransferase, nSMase2, Thioredoxin Reductase-1 | ~30 nM (FTase), >10 µM (nSMase2), 272 nM (TrxR-1) | C4-2B, 22Rv1, PC-3 (prostate cancer) | ~55% suppression at 250 nM | [1][3] |
Selectivity and Off-Target Effects
An important consideration in choosing an exosome inhibitor is its selectivity and potential off-target effects, which can influence experimental outcomes.
| Inhibitor | Selectivity | Known Off-Target Effects / Cytotoxicity | Citation(s) |
| This compound | Selective for nSMase2 over acid sphingomyelinase and alkaline phosphatase. | Non-competitive inhibitor. Brain penetrant. | [1][5][8] |
| GW4869 | Selective for neutral sphingomyelinase over acid sphingomyelinase. | Non-competitive inhibitor. Can affect large EV subpopulations and alter exosome composition. Cytotoxic to high phosphatidylserine-expressing myeloma cells. | [6][9] |
| Manumycin A | Inhibits farnesyltransferase, nSMase2, and thioredoxin reductase-1. | Can induce apoptosis and endoplasmic reticulum stress-mediated cell death. | [4][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving exosome inhibitors. Below are representative protocols for key assays.
Experimental Workflow for Comparing Exosome Inhibitors
Caption: A general experimental workflow for comparing the effects of exosome inhibitors.
Protocol 1: nSMase2 Activity Assay
This protocol is adapted from a fluorescence-based assay used to measure nSMase2 activity.[11][12]
-
Reagent Preparation : Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.2% Triton X-100. The fluorescent substrate, N-((4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-dodecanoyl)sphingosyl phosphocholine) (BODIPY-FL-C12 Sphingomyelin), is used to monitor enzyme activity.
-
Enzyme and Inhibitor Incubation : Pre-incubate the purified nSMase2 enzyme with varying concentrations of the inhibitor (e.g., this compound, GW4869) in the assay buffer for 30 minutes at room temperature.
-
Initiate Reaction : Start the enzymatic reaction by adding the BODIPY-FL-C12 Sphingomyelin substrate.
-
Fluorescence Measurement : Incubate the reaction mixture at 37°C for 1 hour. Stop the reaction and measure the fluorescence of the product using a fluorescence plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Exosome Quantification by Nanoparticle Tracking Analysis (NTA)
NTA is a widely used method for determining the size and concentration of nanoparticles in a sample.[13][14][15]
-
Sample Preparation : Isolate exosomes from cell culture supernatant using methods like differential ultracentrifugation. Resuspend the final exosome pellet in a suitable buffer (e.g., PBS).
-
Dilution : Dilute the exosome sample to an appropriate concentration for NTA analysis. The optimal concentration will depend on the instrument being used.
-
NTA Measurement : Load the diluted sample into the NTA instrument. The instrument uses a laser to illuminate the particles, and a camera records their Brownian motion.
-
Data Acquisition : Capture several video recordings of the particle movement.
-
Data Analysis : The NTA software analyzes the videos to determine the size distribution and concentration of the particles based on their diffusion coefficients.
Protocol 3: Western Blotting for Exosome Markers
This protocol is a standard method to confirm the presence of exosomes by detecting exosome-specific protein markers.[16][17][18]
-
Protein Extraction : Lyse the isolated exosomes using a suitable lysis buffer (e.g., RIPA buffer) to extract the proteins.
-
Protein Quantification : Determine the protein concentration of the exosome lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the exosomal proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for exosome markers (e.g., anti-CD63, anti-TSG101).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound emerges as a highly potent and selective nSMase2 inhibitor with a significantly lower IC50 value compared to the widely used inhibitor GW4869. Its brain-penetrant nature further expands its potential for in vivo studies related to neurological disorders. Manumycin A offers an alternative mechanism of exosome inhibition by targeting the Ras/Raf/ERK1/2 signaling pathway and may be suitable for studies where nSMase2 inhibition is not the desired approach.
The choice of an exosome inhibitor should be guided by the specific research question, the cell type being studied, and the desired mechanism of action. The data and protocols presented in this guide provide a foundation for making an informed decision and for designing rigorous experiments to investigate the role of exosomes in health and disease. Researchers should always validate the effects of any inhibitor in their specific experimental system.
References
- 1. Advances in the discovery of exosome inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting extracellular vesicles formation and release: a review of EV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 8. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Chemoresistance via Extracellular Vesicle Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation [mdpi.com]
- 12. Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Protocol for Improved Precision and Increased Confidence in Nanoparticle Tracking Analysis Concentration Measurements between 50 and 120 nm in Biological Fluids [frontiersin.org]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. stemcell.com [stemcell.com]
- 17. arep.med.harvard.edu [arep.med.harvard.edu]
- 18. Extracellular Vesicle Isolation and Analysis by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
DPTIP Hydrochloride: A Comparative Guide to its Specificity Against Sphingomyelinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DPTIP hydrochloride's specificity against various sphingomyelinase enzymes. The information presented is intended to assist researchers in evaluating this compound as a selective inhibitor for their studies.
Introduction to this compound
This compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in the sphingolipid signaling pathway that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide.[1][2][3][4][5] With an IC50 value of 30 nM for nSMase2, this compound offers a powerful tool for investigating the roles of this specific enzyme in various physiological and pathological processes.[1][2][3][6] This guide focuses on the experimental data validating its specificity against other major sphingomyelinase isoforms.
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of this compound against different sphingomyelinase enzymes. For comparison, data for other commonly used neutral sphingomyelinase inhibitors, GW4869 and PDDC, are also included where available.
| Inhibitor | Neutral Sphingomyelinase 2 (nSMase2) | Acid Sphingomyelinase (aSMase) | Alkaline Phosphatase (ALP) |
| This compound | IC50 = 30 nM[1][2][3] | IC50 > 100 µM[1] | IC50 > 100 µM[1] |
| GW4869 | IC50 ≈ 1 µM | No significant inhibition | Not reported |
| PDDC | IC50 ≈ 270 nM | No significant inhibition | Not reported |
Data Interpretation: The data clearly demonstrates the high selectivity of this compound for nSMase2. Its inhibitory potency is over 3,300-fold greater for nSMase2 compared to aSMase and ALP, highlighting its utility as a specific pharmacological probe for nSMase2.
Sphingomyelinase Signaling Pathway and Inhibition Point
The diagram below illustrates the central role of sphingomyelinases in the sphingolipid signaling cascade and the specific point of inhibition by this compound.
Caption: this compound selectively inhibits neutral sphingomyelinase.
Experimental Workflow for Specificity Testing
The following diagram outlines a typical experimental workflow to validate the specificity of an inhibitor like this compound against different sphingomyelinases.
Caption: Workflow for determining sphingomyelinase inhibitor specificity.
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against neutral, acid, and alkaline sphingomyelinases.
Materials:
-
Recombinant human neutral sphingomyelinase 2 (nSMase2), acid sphingomyelinase (aSMase), and alkaline sphingomyelinase (alkSMase) or cell lysates overexpressing these enzymes.
-
This compound
-
A fluorogenic sphingomyelinase substrate (e.g., Amplex™ Red Sphingomyelinase Assay Kit)
-
Assay buffers with pH optimized for each enzyme:
-
Neutral Sphingomyelinase: pH 7.4
-
Acid Sphingomyelinase: pH 4.5-5.0
-
Alkaline Sphingomyelinase: pH 9.0
-
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of each sphingomyelinase enzyme in its respective optimal pH assay buffer. The final concentration should be determined empirically to yield a robust signal in the linear range of the assay.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the corresponding assay buffer to obtain a range of concentrations to be tested (e.g., from 1 pM to 100 µM).
-
Assay Setup: To each well of the 96-well plate, add the respective enzyme solution.
-
Inhibitor Addition: Add the serially diluted this compound solutions to the wells containing the enzymes. Include control wells with buffer and DMSO (vehicle control) and wells with no enzyme (background control).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for each enzyme (typically 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic sphingomyelin substrate to all wells.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DPTIP - Immunomart [immunomart.com]
- 5. DPTIP | nSMase 2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
Confirming DPTIP Hydrochloride Activity Using a Structurally Similar Inactive Analog: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific activity of a compound is a cornerstone of rigorous scientific investigation. This guide provides a comparative framework for confirming the biological activity of DPTIP hydrochloride, a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), by utilizing its structurally related but inactive des-hydroxyl analog as a negative control.
This compound has been identified as a selective inhibitor of nSMase2, an enzyme implicated in various cellular processes, including the biogenesis of extracellular vesicles (EVs).[1][2] To validate that the observed biological effects of this compound are a direct result of nSMase2 inhibition, it is essential to compare its activity with a molecule that is structurally almost identical but lacks the key functional group responsible for its inhibitory action.
The Active Compound and its Inactive Counterpart
DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, brain-penetrant inhibitor of nSMase2 with a reported IC50 of 30 nM.[3][4][5] Its activity is attributed to its specific chemical structure, which allows it to bind to and inhibit the enzyme.
The des-hydroxyl inactive analog of DPTIP is a crucial tool for control experiments. This analog is identical in structure to DPTIP but lacks the phenolic hydroxyl group. The absence of this single functional group renders the molecule inactive as an nSMase2 inhibitor, with a reported IC50 greater than 100 µM.[1] By using this analog, researchers can distinguish the specific effects of nSMase2 inhibition from any potential off-target or non-specific effects of the chemical scaffold.
Quantitative Comparison of In Vitro Activity
The primary measure of a compound's effectiveness as an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). The stark difference in IC50 values between this compound and its des-hydroxyl analog provides clear evidence of the hydroxyl group's importance for activity.
| Compound | Target | IC50 |
| This compound | Neutral Sphingomyelinase 2 (nSMase2) | 30 nM[3][4][5] |
| des-hydroxyl DPTIP analog | Neutral Sphingomyelinase 2 (nSMase2) | > 100 µM[1] |
Experimental Protocols
To empirically validate the differential activity, two key experiments are recommended: a direct enzymatic assay and a cell-based assay measuring a downstream biological process regulated by nSMase2, such as extracellular vesicle release.
nSMase2 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of nSMase2. A common method involves a fluorescence-based assay using a substrate that, when cleaved by nSMase2, ultimately produces a fluorescent signal.
Protocol:
-
Enzyme Preparation: Obtain or prepare a purified or recombinant human nSMase2 enzyme solution.
-
Compound Preparation: Prepare stock solutions of this compound and the des-hydroxyl DPTIP analog in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound to test a range of concentrations.
-
Assay Reaction: In a microplate, combine the nSMase2 enzyme, the assay buffer, and either this compound, the des-hydroxyl analog, or a vehicle control (DMSO).
-
Substrate Addition: Initiate the enzymatic reaction by adding the sphingomyelin (B164518) substrate and the coupling enzymes of the Amplex Red system.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for resorufin).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Astrocyte Extracellular Vesicle (EV) Release Assay
nSMase2 plays a critical role in the biogenesis and release of EVs. This cell-based assay measures the impact of this compound and its inactive analog on EV secretion from astrocytes, a cell type known to express nSMase2.
Protocol:
-
Cell Culture: Culture primary astrocytes in appropriate media. For the experiment, seed the cells in multi-well plates.
-
Cell Treatment: Once the cells are adherent, replace the media with serum-free media to induce a baseline level of EV release. Treat the cells with various concentrations of this compound, the des-hydroxyl DPTIP analog, or a vehicle control for a set period (e.g., 24 hours).
-
Conditioned Media Collection: After the treatment period, collect the conditioned media from each well.
-
EV Isolation: Perform a series of centrifugation steps to remove cells and larger debris, followed by ultracentrifugation or other EV isolation methods (e.g., size exclusion chromatography, precipitation) to pellet the EVs.
-
EV Quantification: Resuspend the EV pellet in a known volume of PBS. Quantify the number and size distribution of the EVs using Nanoparticle Tracking Analysis (NTA).
-
Data Analysis: Compare the number of EVs released from cells treated with this compound and the des-hydroxyl analog to the vehicle-treated control cells. A significant reduction in EV count in the DPTIP-treated group, but not in the inactive analog group, confirms the on-target activity of DPTIP.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the underlying biological pathway and the experimental design can aid in understanding the rationale for using an inactive analog.
References
- 1. caymanchem.com [caymanchem.com]
- 2. JOSHA - Journal of Science, Humanities and Arts [josha-journal.org]
- 3. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPTIP (hydrochloride) | C21H19ClN2O3S | CID 145887598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of Methods for Isolation and Characterization of Total and Astrocyte‐Enriched Extracellular Vesicles From Human Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DPTIP Hydrochloride and Manumycin A in Cellular Signaling and Enzyme Inhibition
For researchers and professionals in drug development, the precise selection of chemical probes and therapeutic candidates is paramount. This guide provides a detailed, data-driven comparison of two widely studied inhibitors: DPTIP hydrochloride, a potent and selective neutral sphingomyelinase 2 (nSMase2) inhibitor, and Manumycin A, a compound initially identified as a farnesyltransferase (FTase) inhibitor but now understood to have a more complex polypharmacological profile.
Executive Summary
This compound emerges as a highly specific and potent tool for investigating the roles of nSMase2 and extracellular vesicle (EV) biogenesis, with an IC50 in the low nanomolar range. Manumycin A, while also impacting key cellular processes, acts on multiple targets, most notably thioredoxin reductase 1 (TrxR-1) and, to a lesser extent, farnesyltransferase. Its effects are broader, encompassing the induction of oxidative stress and interference with multiple signaling cascades. The choice between these two compounds will critically depend on the specific pathway or process under investigation.
Mechanism of Action and Primary Targets
This compound is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3][4][5] It acts as a non-competitive inhibitor with respect to the enzyme's substrate, sphingomyelin (B164518).[6][7] The primary consequence of nSMase2 inhibition by DPTIP is the suppression of ceramide production at the endosomal membrane, a critical step in the biogenesis of exosomes and other extracellular vesicles.[2][3][4][5][8]
Manumycin A was originally characterized as a selective and potent inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins.[9][10][11][12] It functions as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP). However, more recent and comprehensive studies have revealed that Manumycin A is a more potent inhibitor of thioredoxin reductase 1 (TrxR-1), acting as an irreversible inhibitor.[9][10][13][14] This inhibition leads to the accumulation of reactive oxygen species (ROS) and subsequent activation of stress-related pathways.[10][14][15] Manumycin A has also been reported to inhibit neutral sphingomyelinase and IKKβ, contributing to its diverse biological activities.[11][16][17]
Comparative Performance Data
The following tables summarize the quantitative data available for this compound and Manumycin A, highlighting the differences in their potency and selectivity.
Table 1: Inhibitory Potency (IC50/Ki)
| Compound | Primary Target | IC50 | Secondary/Other Targets | IC50 / Ki | Reference(s) |
| This compound | Neutral Sphingomyelinase 2 (nSMase2) | 30 nM | Acid Sphingomyelinase | >100 µM | [1][2][3][4][5] |
| Alkaline Phosphatase | >100 µM | [2][3][4] | |||
| Manumycin A | Thioredoxin Reductase 1 (TrxR-1) | 272 nM (with preincubation) | Farnesyltransferase (FTase) | 45.96 - 58.03 µM (IC50, human/C. elegans) | [9][10][14] |
| Farnesyltransferase (FTase) | 1.2 µM (Ki, rat brain) | [14] | |||
| Geranylgeranyltransferase I (GGTase I) | 180 µM |
Table 2: Cellular and In Vivo Effects
| Compound | Cellular Effect | Effective Concentration | In Vivo Model | Key In Vivo Finding | Reference(s) |
| This compound | Inhibition of EV secretion | 0.03-30 µM | Mouse model of brain inflammation | Reduced astrocyte-derived EV release and neuro-inflammation | [2][3][5][8] |
| Antiviral activity (WNV, ZIKV) | 0.26 - 2.81 µM (EC50) | - | - | [2][3] | |
| Manumycin A | Inhibition of exosome biogenesis | 250 nM | - | - | [13][18] |
| Inhibition of cell proliferation | 50 ng/mL | - | - | [12] | |
| Induction of apoptosis | - | Colorectal cancer xenograft | Inhibited tumor growth | [15] | |
| Anti-inflammatory activity | 0.25-5 µM | - | Downregulated pro-inflammatory cytokine release | [13] |
Signaling Pathway Visualizations
The distinct mechanisms of DPTIP and Manumycin A result in the modulation of different downstream signaling pathways.
Experimental Protocols
nSMase2 Inhibition Assay (Amplex Red Method)
This protocol is adapted from the methodology used for the high-throughput screening that identified DPTIP.[7]
Principle: The activity of nSMase2 is measured through a series of coupled enzymatic reactions. nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine. Phosphorylcholine is then hydrolyzed by alkaline phosphatase to yield choline (B1196258). Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex Red reagent to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to nSMase2 activity.
Materials:
-
Recombinant human nSMase2
-
Sphingomyelin (substrate)
-
This compound (or other inhibitors) dissolved in DMSO
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Alkaline phosphatase
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Black, flat-bottom microplates (e.g., 384-well)
-
Fluorescence microplate reader (Ex/Em = ~540/590 nm)
Procedure:
-
Prepare a master mix containing Amplex Red, HRP, choline oxidase, and alkaline phosphatase in the assay buffer.
-
Dispense the substrate (sphingomyelin) into the wells of the microplate.
-
Add the test compounds (DPTIP, Manumycin A, or controls) at various concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
To initiate the reaction, add the recombinant nSMase2 enzyme to all wells except for the negative controls.
-
Immediately after adding the enzyme, add the master mix to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Farnesyltransferase (FTase) Inhibition Assay (Fluorimetric)
This is a common method for screening FTase inhibitors, similar to commercially available kits.[19][20]
Principle: This assay uses a synthetic peptide substrate (e.g., Dansyl-GCVLS) that becomes farnesylated by FTase in the presence of farnesyl pyrophosphate (FPP). The farnesylation of the cysteine residue in the peptide leads to a change in the fluorescent properties of the dansyl group, which can be measured. A decrease in the fluorescence signal indicates inhibition of FTase activity.
Materials:
-
Recombinant FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-labeled peptide substrate
-
Manumycin A (or other inhibitors) dissolved in DMSO
-
Assay Buffer (e.g., containing Tris-HCl, MgCl₂, ZnCl₂, DTT)
-
Black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = ~340/550 nm)
Procedure:
-
In the wells of a microplate, add the assay buffer.
-
Add the test compounds (Manumycin A, controls) at desired concentrations.
-
Add the dansyl-peptide substrate and FPP to the wells.
-
To initiate the reaction, add the FTase enzyme to all wells.
-
Mix gently and incubate the plate at room temperature or 37°C for a defined period (e.g., 60-90 minutes).
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition relative to the control (DMSO vehicle) and determine the IC50 value.
Conclusion and Recommendations
This compound and Manumycin A are valuable chemical tools with distinct and now well-defined mechanisms of action.
-
For targeted studies of nSMase2, ceramide signaling, and extracellular vesicle/exosome biogenesis, this compound is the superior choice. Its high potency (IC50 = 30 nM) and selectivity provide a precise means to dissect these pathways with minimal off-target effects.[1][2][4] Its brain-penetrant nature further extends its utility to in vivo studies of the central nervous system.[6][7][21]
-
Manumycin A should be used with the understanding that it is a polypharmacological agent. While it does inhibit FTase, its potency against this target is in the micromolar range, far weaker than its effect on TrxR-1 (IC50 = 272 nM).[9][10][14] Therefore, its cellular effects, such as the induction of ROS and apoptosis, are more likely attributable to the inhibition of the thioredoxin system rather than solely the inhibition of Ras farnesylation.[14][15] It can be considered a tool to study oxidative stress responses or as a broad-spectrum inhibitor affecting multiple cancer-relevant pathways.
For researchers aiming to specifically inhibit Ras processing, more potent and selective FTase inhibitors, such as Lonafarnib or Tipifarnib, should be considered as alternatives to Manumycin A.[9][10] When interpreting data from studies using Manumycin A, its potent activity against TrxR-1 must be taken into account.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DPTIP (hydrochloride) | CAS 2361799-64-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 7. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 11. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Manumycin A, inhibitor of ras farnesyltransferase, inhibits proliferation and migration of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adipogen.com [adipogen.com]
- 17. researchgate.net [researchgate.net]
- 18. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioassaysys.com [bioassaysys.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DPTIP Hydrochloride Results with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of neutral sphingomyelinase 2 (nSMase2) by DPTIP hydrochloride and its genetic knockdown using small interfering RNA (siRNA). By presenting supporting experimental data from multiple studies, this document serves as a valuable resource for validating on-target effects and interpreting experimental outcomes.
Introduction
This compound is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme pivotal in the biogenesis of exosomes and small extracellular vesicles (sEVs).[1][2][3][4] The inhibition of nSMase2 by DPTIP has been shown to modulate intercellular communication, particularly in the context of neuroinflammation and cancer. To ensure that the observed effects of DPTIP are indeed due to its interaction with nSMase2, it is crucial to cross-validate these findings with a genetic approach, such as siRNA-mediated knockdown of the SMPD3 gene, which encodes for nSMase2.
siRNA knockdown is a widely accepted method for target validation. By specifically degrading the mRNA of the target gene, it leads to a reduction in the corresponding protein levels, thus mimicking the effect of a highly specific inhibitor.[5] This guide compares the outcomes of DPTIP treatment and nSMase2 siRNA knockdown, providing a framework for robust experimental design and data interpretation.
Signaling Pathway of nSMase2 in Exosome Biogenesis
Neutral sphingomyelinase 2 plays a critical role in the ESCRT-independent pathway of exosome biogenesis. Upon activation by various stimuli, nSMase2 catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide. The accumulation of ceramide in the late endosomal membrane promotes the inward budding of the membrane to form intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). These MVBs then fuse with the plasma membrane, releasing the ILVs as exosomes into the extracellular space. Both this compound and nSMase2 siRNA target this pathway, but at different levels: DPTIP directly inhibits the enzymatic activity of nSMase2, while siRNA prevents its synthesis.
Caption: nSMase2 signaling and inhibition points.
Comparative Data
The following tables summarize quantitative data from studies utilizing either this compound or nSMase2 siRNA to inhibit nSMase2 function. It is important to note that these data are compiled from different studies and experimental systems.
Table 1: Inhibition of nSMase2 Activity and Expression
| Intervention | Target | Cell/System | Concentration/Dose | % Inhibition/Reduction of nSMase2 | Reference |
| This compound | nSMase2 Activity | Human recombinant nSMase2 | 30 nM (IC50) | 50% | [1] |
| nSMase2 siRNA | nSMase2 Protein Expression | Neuron-like cells | Not specified | Significant reduction observed in Western Blot | [5] |
Table 2: Effect on Extracellular Vesicle (EV) / Exosome Release
| Intervention | Cell/System | Concentration/Dose | % Reduction in EV/Exosome Release | Reference |
| This compound | Primary mouse astrocytes | 30 µM | ~50% | [6] |
| This compound | IL-1β-induced mouse model | 10 mg/kg IP | 51 ± 13% | [3] |
| nSMase2 siRNA | Neuron-like cells | Not specified | Significantly decreased transfer of oligomeric α-synuclein (an EV-mediated process) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for this compound treatment and nSMase2 siRNA knockdown based on published studies.
This compound Treatment Protocol
This protocol is a general guideline for treating cultured cells with this compound.
Caption: Workflow for this compound treatment.
-
Cell Culture: Plate cells at an appropriate density in multi-well plates or flasks and culture overnight to allow for attachment.
-
DPTIP Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 to 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection:
-
Conditioned Medium: Collect the cell culture supernatant to isolate and quantify EVs/exosomes.
-
Cell Lysate: Wash the cells with PBS and lyse them using an appropriate lysis buffer for subsequent protein analysis (e.g., Western blot).
-
nSMase2 siRNA Knockdown Protocol
This protocol outlines the general steps for transiently knocking down nSMase2 expression using siRNA.
Caption: Workflow for nSMase2 siRNA knockdown.
-
Cell Plating: Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the nSMase2 siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours.
-
Medium Change: After the initial incubation, replace the transfection medium with fresh, complete growth medium.
-
Further Incubation: Culture the cells for an additional 24-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.
-
Sample Collection and Analysis:
-
Cell Lysate: Harvest cells to assess nSMase2 knockdown efficiency by Western blot or qPCR.
-
Conditioned Medium: Collect the supernatant to analyze the effect of nSMase2 knockdown on EV/exosome secretion.
-
Conclusion
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the discovery of exosome inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Neutral Sphingomyelinase 2 (nSMase2) Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of current pharmacological inhibitors of neutral sphingomyelinase 2 (nSMase2), a key enzyme in sphingolipid metabolism and a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This guide provides a comparative overview of prominent nSMase2 inhibitors, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways and experimental workflows.
Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a critical enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine.[1][2] This enzymatic activity is implicated in a variety of cellular processes, including apoptosis, inflammation, and the biogenesis of extracellular vesicles (EVs), particularly exosomes.[1][3][4] Dysregulation of nSMase2 has been linked to the pathology of several diseases, making it an attractive target for therapeutic intervention.[2][5] This guide offers a comparative analysis of several widely studied and novel nSMase2 inhibitors, presenting their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Comparative Analysis of nSMase2 Inhibitors
A variety of small molecule inhibitors targeting nSMase2 have been identified through high-throughput screening and medicinal chemistry efforts.[6] These compounds exhibit a range of potencies and specificities, with ongoing research focused on improving their pharmacological properties for clinical translation. The following table summarizes the quantitative data for some of the most prominent nSMase2 inhibitors.
| Inhibitor | Chemical Name | Type of Inhibition | IC50 Value | Key Characteristics & Selectivity |
| GW4869 | N,N'-Bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3,3'-(p-phenylene)bis(methylene)bis(benzamide) | Non-competitive | ~1 µM | Widely used as a tool compound; also inhibits nSMase3; poor aqueous solubility.[3][6] |
| Cambinol | (E)-2-((naphthalen-1-yl)methyl)-N'-(3-nitrobenzylidene)benzohydrazide | Uncompetitive / Non-competitive | 5-7.7 µM | Also inhibits SIRT1 and SIRT2; brain penetrant.[3][6][7] |
| DPTIP | 2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol | Non-competitive | 30 nM | Potent and brain-penetrant; poor oral bioavailability.[8][9][10] |
| PDDC | phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate | Non-competitive | 300 nM | Orally bioavailable and brain-penetrant with good ADME properties.[6][11] |
| Scyphostatin | Competitive | 1.0 µM | Microbial product; shows selectivity over acidic sphingomyelinase (aSMase).[6] | |
| Manumycin A | - | 145 µM | One of the first discovered nSMase2 inhibitors.[3] | |
| Spiroepoxide | Irreversible, Non-specific | 29 µM | Also inhibits Ras farnesyltransferase.[3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of nSMase2 function and the evaluation of its inhibitors, the following diagrams illustrate the nSMase2 signaling pathway and a typical experimental workflow for inhibitor screening and validation.
Caption: nSMase2 signaling pathway activated by TNF-α.
Caption: Experimental workflow for nSMase2 inhibitor evaluation.
Detailed Experimental Protocols
In Vitro nSMase2 Enzymatic Activity Assay (Amplex® Red Method)
This protocol is based on the commercially available Amplex® Red Sphingomyelinase Assay Kit, which provides a sensitive fluorescence-based method for measuring sphingomyelinase activity.[12]
Principle: This is an enzyme-coupled assay. nSMase2 hydrolyzes sphingomyelin to phosphorylcholine (B1220837) and ceramide. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline (B1196258). Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the fluorescent product, resorufin, which can be measured.
Materials:
-
Recombinant human nSMase2
-
Amplex® Red Sphingomyelinase Assay Kit (contains Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, sphingomyelin, and reaction buffer)
-
Test inhibitors dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of all kit components according to the manufacturer's instructions.
-
Inhibitor Pre-incubation: In the wells of the 96-well plate, add 10 µL of the test inhibitor at various concentrations. Include a positive control (e.g., GW4869) and a vehicle control (DMSO).
-
Enzyme Addition: Add 20 µL of diluted recombinant human nSMase2 to each well containing the inhibitor or vehicle.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing sphingomyelin, Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer. Add 70 µL of this mixture to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Cell-Based Assay: Inhibition of Exosome Release
This protocol describes a general method to assess the effect of nSMase2 inhibitors on exosome secretion from a cultured cell line (e.g., HeLa, SH-SY5Y, or HCT116 cells).[13][14][15]
Principle: nSMase2 activity is required for the biogenesis of a subset of exosomes. Inhibiting nSMase2 is expected to reduce the number of exosomes released into the cell culture medium. The quantity of released exosomes can be measured by various techniques, such as Nanoparticle Tracking Analysis (NTA).
Materials:
-
Cultured cells (e.g., HeLa)
-
Complete culture medium and serum-free medium
-
Test inhibitors dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability assay (e.g., CellTiter-Glo®)
-
Equipment for exosome isolation (ultracentrifuge or size-exclusion chromatography columns)
-
Nanoparticle Tracking Analyzer (e.g., ZetaView® or NanoSight)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for sub-confluent growth during the experiment.
-
Inhibitor Treatment: Once the cells have adhered, replace the medium with fresh medium containing the test inhibitor at various concentrations. Include a vehicle control (DMSO). Incubate for a predetermined period (e.g., 24-48 hours).
-
Conditioned Medium Collection: After incubation, collect the conditioned medium from each well.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects on exosome release are not due to cytotoxicity of the inhibitors.
-
Exosome Isolation: Isolate exosomes from the collected conditioned medium. A common method is differential ultracentrifugation, involving sequential centrifugation steps to remove cells, debris, and larger vesicles, followed by a final high-speed spin (e.g., 100,000 x g) to pellet the exosomes.
-
Exosome Quantification: Resuspend the exosome pellet in a known volume of PBS. Analyze the sample using NTA to determine the particle concentration and size distribution.
-
Data Analysis: Normalize the exosome concentration to the number of viable cells in the corresponding well. Calculate the percent reduction in exosome release for each inhibitor concentration compared to the vehicle control.
In Vivo Efficacy Study: Alzheimer's Disease Mouse Model
This protocol provides a representative example of how to evaluate an nSMase2 inhibitor in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or PS19 mouse model.[16][17]
Principle: nSMase2 is implicated in the propagation of pathological tau and the formation of amyloid plaques in Alzheimer's disease, partly through its role in exosome-mediated transport.[18][16] Inhibition of nSMase2 in a relevant mouse model is hypothesized to reduce pathology and improve cognitive function.
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., PS19) and wild-type littermates
-
Test inhibitor (e.g., PDDC) formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection)
-
Vehicle control
-
Equipment for behavioral testing (e.g., T-maze, Morris water maze)
-
Reagents and equipment for tissue processing, immunohistochemistry, and biochemical analysis (e.g., ELISA for Aβ levels, Western blotting for phosphorylated tau)
Procedure:
-
Animal Grouping and Dosing: Randomly assign mice to treatment groups (e.g., wild-type + vehicle, transgenic + vehicle, transgenic + inhibitor). Administer the inhibitor or vehicle daily for a specified duration (e.g., several months).[16]
-
Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. For example, the T-maze can be used to evaluate spatial working memory.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue. One hemisphere can be fixed for immunohistochemical analysis, and the other can be snap-frozen for biochemical assays.
-
Pathological Analysis:
-
Immunohistochemistry: Stain brain sections for markers of Alzheimer's pathology, such as amyloid plaques (using anti-Aβ antibodies) and neurofibrillary tangles (using anti-phospho-tau antibodies). Quantify the plaque load and tangle density.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ peptides by ELISA. Analyze levels of total and phosphorylated tau by Western blotting.
-
-
nSMase2 Target Engagement: Measure nSMase2 activity in brain homogenates using the in vitro enzymatic assay described above to confirm that the inhibitor reached its target and was effective.
-
Data Analysis: Statistically compare the behavioral and pathological outcomes between the different treatment groups to determine the efficacy of the nSMase2 inhibitor.
Conclusion
The field of nSMase2 inhibition is rapidly evolving, with several promising compounds demonstrating therapeutic potential in preclinical models. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals. The continued development of potent, selective, and pharmacokinetically favorable nSMase2 inhibitors holds great promise for the treatment of a wide range of diseases driven by dysregulated sphingolipid metabolism and extracellular vesicle signaling. Further research is warranted to fully elucidate the therapeutic potential of targeting this key enzyme.
References
- 1. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Pharmacological inhibition of nSMase2 reduces brain exosome release and α-synuclein pathology in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulated translocation of neutral sphingomyelinase-2 to the plasma membrane drives insulin resistance in steatotic hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation [mdpi.com]
- 13. Inhibition of nSMase2 Reduces the Transfer of Oligomeric α-Synuclein Irrespective of Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting tau-induced elevated nSMase2 activity and ceramides is therapeutic in murine Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of DPTIP Hydrochloride in Cells: A Comparative Guide
For researchers and drug development professionals investigating the role of neutral sphingomyelinase 2 (nSMase2) in various pathological processes, confirming that a small molecule inhibitor like DPTIP hydrochloride directly interacts with its intended target within a cellular context is a critical step. This guide provides a comparative overview of key experimental methods to validate the target engagement of this compound, supported by experimental data and detailed protocols.
This compound is a potent, selective, and brain-penetrant non-competitive inhibitor of nSMase2, with a reported IC50 of 30 nM.[1][2][3][4] Its mechanism of action involves the allosteric inhibition of nSMase2, which catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide.[5][6] This enzymatic activity is a key step in the biogenesis of extracellular vesicles (EVs), also known as exosomes.[3][7][8][9] Therefore, confirming the engagement of this compound with nSMase2 in cells is paramount for interpreting experimental outcomes correctly.
Comparative Analysis of Target Engagement Methods
Several robust methods can be employed to confirm the intracellular interaction between this compound and nSMase2. The choice of method will depend on the specific experimental question, available resources, and the desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[10][11] | Label-free; applicable to endogenous proteins in a native cellular environment.[10][11] | Not all proteins show a significant thermal shift; can be technically demanding.[12] |
| Western Blotting (Downstream Effects) | Measures the modulation of downstream signaling molecules or functional outputs of the target's activity. | Relatively straightforward and widely accessible; provides functional validation of target inhibition. | Indirect method; effects could be due to off-target interactions. |
| In Vitro nSMase2 Activity Assay | Directly measures the enzymatic activity of nSMase2 in the presence of the inhibitor using cell lysates. | Provides direct evidence of enzyme inhibition. | Does not confirm target engagement within intact cells; potential for artifacts from cell lysis. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to covalently label the active site of an enzyme class, which is competed by the inhibitor.[13] | Can provide information on selectivity across a class of enzymes.[13] | Requires a suitable chemical probe for the target enzyme, which may not be readily available. |
| Comparison with Inactive Analog | A structurally similar but biologically inactive molecule is used as a negative control.[4] | Helps to distinguish specific on-target effects from non-specific or off-target effects.[4] | Synthesis and validation of a suitable inactive analog may be required. |
Quantitative Data Summary
| Compound | Target | IC50 | Mechanism of Action | Reference |
| This compound | nSMase2 | 30 nM | Non-competitive | [1][2][3][4] |
| GW4869 | nSMase2 | ~1 µM | Non-competitive | [5] |
| Altenusin | nSMase2 | ~µM | Non-competitive | [5] |
| Cambinol | nSMase2 | ~µM | Non-competitive | [5] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure and may require optimization for specific cell types and antibodies.
Materials:
-
Cells of interest (e.g., primary astrocytes)
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against nSMase2
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE gels and transfer system
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat one set of cells with this compound at a desired concentration (e.g., 10x IC50) and another set with the vehicle control for a specified time.
-
Harvesting: Harvest the cells by scraping and wash them with PBS.
-
Heating: Resuspend the cell pellets in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatants and determine the protein concentration. Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using an anti-nSMase2 antibody to detect the amount of soluble nSMase2 at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves for both the DPTIP-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the DPTIP-treated sample indicates target engagement.
Western Blotting for Downstream Functional Marker (EV-associated protein)
This protocol assesses the functional consequence of nSMase2 inhibition by measuring the reduction in the secretion of a protein commonly found in extracellular vesicles, such as CD63 or Alix.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Exosome-depleted fetal bovine serum (FBS)
-
Ultracentrifuge
-
Antibodies against an EV marker (e.g., CD63, Alix) and a loading control (e.g., GAPDH for cell lysate)
Procedure:
-
Cell Culture and Treatment: Culture cells in media supplemented with exosome-depleted FBS. Treat cells with this compound or vehicle for 24-48 hours.
-
Conditioned Media Collection: Collect the conditioned media and centrifuge at low speeds to remove cells and debris.
-
Extracellular Vesicle Isolation: Isolate EVs from the conditioned media by ultracentrifugation (e.g., 100,000 x g for 2 hours).
-
Cell Lysate Preparation: Lyse the cells from the culture plates to obtain total cell lysates.
-
Western Blotting: Resuspend the EV pellet in lysis buffer. Perform SDS-PAGE and Western blotting on both the EV lysates and the total cell lysates. Probe the membrane with an antibody against an EV marker for the EV lysates and a loading control for the cell lysates.
-
Data Analysis: A decrease in the amount of the EV marker in the isolated EV fraction from DPTIP-treated cells compared to the vehicle control indicates inhibition of EV release and, indirectly, target engagement.
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of DPTIP Hydrochloride on Ceramide Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DPTIP hydrochloride with other inhibitors of ceramide production. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to assist researchers in selecting the most appropriate tools for their studies on ceramide signaling.
Introduction to Ceramide and its Synthesis Pathways
Ceramide is a bioactive lipid that plays a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making the enzymes involved in its synthesis attractive therapeutic targets.[1][3] There are three major pathways for ceramide generation in mammalian cells: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin (B164518) hydrolysis pathway.[1]
-
De Novo Synthesis: This pathway builds ceramide from simpler molecules, starting with the condensation of serine and palmitoyl-CoA. A key rate-limiting enzyme in this pathway is serine palmitoyltransferase (SPT).[4]
-
Salvage Pathway: This pathway recycles sphingosine, a breakdown product of complex sphingolipids, to form ceramide through the action of ceramide synthases (CerS).[1]
-
Sphingomyelin Hydrolysis: This pathway generates ceramide through the breakdown of sphingomyelin, a major component of cell membranes. This reaction is catalyzed by sphingomyelinases (SMases), which are classified based on their optimal pH into acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase).[1] this compound is a potent inhibitor of neutral sphingomyelinase 2 (nSMase2).[5]
Comparative Analysis of Ceramide Production Inhibitors
This compound stands out as a highly potent and selective inhibitor of nSMase2, the enzyme responsible for ceramide production from sphingomyelin at neutral pH.[5] Its nanomolar potency distinguishes it from many other commonly used inhibitors. This section provides a quantitative comparison of this compound with other known inhibitors targeting different stages of ceramide synthesis.
| Inhibitor | Target Enzyme | Pathway | IC50 Value | Key Characteristics |
| This compound | Neutral Sphingomyelinase 2 (nSMase2) | Sphingomyelin Hydrolysis | 30 nM [5] | Highly potent and selective for nSMase2. [6] |
| GW4869 | Neutral Sphingomyelinase 2 (nSMase2) | Sphingomyelin Hydrolysis | ~1 µM[7] | Widely used but less potent than DPTIP; has poor solubility.[7][8] |
| PDDC | Neutral Sphingomyelinase 2 (nSMase2) | Sphingomyelin Hydrolysis | ~300 nM[9] | A noncompetitive inhibitor with good ADME properties.[9] |
| Cambinol | Neutral Sphingomyelinase 2 (nSMase2) | Sphingomyelin Hydrolysis | ~7 µM[7] | A noncompetitive inhibitor with better solubility than GW4869.[9] |
| Myriocin | Serine Palmitoyltransferase (SPT) | De Novo Synthesis | - | A potent and specific inhibitor of the de novo pathway.[4] |
| Fumonisin B1 | Ceramide Synthases (CerS) | Salvage Pathway | ~0.1 µM[1] | A mycotoxin that inhibits various CerS isoforms.[1] |
| Ceranib-2 | Ceramidase | Ceramide Degradation | IC50 in µM range[10][11] | Inhibits the breakdown of ceramide, leading to its accumulation.[10] |
Experimental Protocols
This section details the methodologies for key experiments used to validate the inhibitory effect of compounds on ceramide production.
Neutral Sphingomyelinase 2 (nSMase2) Activity Assay
This assay measures the enzymatic activity of nSMase2 and is crucial for determining the inhibitory potential of compounds like this compound.
Principle: The assay quantifies the hydrolysis of a labeled sphingomyelin substrate by nSMase2. The product, labeled phosphocholine (B91661) or ceramide, is then measured. A common method involves a fluorometric assay.
Materials:
-
Recombinant human nSMase2
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Fluorescent sphingomyelin substrate (e.g., NBD-sphingomyelin)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the recombinant nSMase2 enzyme to each well, except for the negative control wells.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorescent sphingomyelin substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cellular Ceramide Measurement by Mass Spectrometry
This method allows for the precise quantification of different ceramide species within cells after treatment with an inhibitor.
Principle: Lipids are extracted from cells, separated by liquid chromatography, and then ionized and detected by a mass spectrometer. The abundance of specific ceramide species is determined based on their mass-to-charge ratio.
Materials:
-
Cell culture reagents
-
Inhibitor compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards (e.g., C17:0 ceramide)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the inhibitor compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS.
-
Scrape the cells and pellet them by centrifugation.
-
Add the internal standard to the cell pellet.
-
Perform lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the different lipid species using a suitable chromatography column and gradient.
-
Detect and quantify the different ceramide species based on their specific mass transitions.
-
Normalize the ceramide levels to the internal standard and total protein or cell number.
Visualizations
Signaling Pathway of Ceramide Production
Caption: Major pathways of ceramide synthesis and points of inhibition.
Experimental Workflow for Validating this compound
Caption: Workflow for validating the inhibitory effect of DPTIP.
References
- 1. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]
- 9. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparative analysis of DPTIP hydrochloride and its prodrugs' efficacy
For Researchers, Scientists, and Drug Development Professionals
DPTIP (2,6-dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)-phenol) hydrochloride is a highly potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the biogenesis of extracellular vesicles (EVs) and the progression of various diseases, including neurodegenerative disorders and cancer.[1][2] Despite its promising in vitro activity (IC50 = 30 nM), the clinical development of DPTIP has been hampered by its poor pharmacokinetic profile, characterized by low oral bioavailability and rapid clearance.[1][3] To overcome these limitations, several prodrugs have been developed by masking the phenolic hydroxyl group of DPTIP. This guide provides a comparative analysis of the efficacy of DPTIP hydrochloride and its key prodrugs, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy parameters of this compound and its most studied prodrugs, P18 (with a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety) and a double valine ester prodrug (referred to as Prodrug 9 in some studies).[4][5]
Table 1: Comparative Pharmacokinetics in Mice
| Compound | Dose (mg/kg, oral) | AUC₀₋t (plasma, pmol·h/mL) | AUC₀₋t (brain, pmol·h/g) | T½ (plasma, h) | Brain/Plasma Ratio | Reference |
| DPTIP HCl | 10 | 270 | 52.8 | ~0.5 | 0.20 | [3] |
| Prodrug P18 | 10 (DPTIP equivalent) | 1047 | 247 | ~2.0 | 0.24 | [3] |
| Prodrug 9 | 10 (DPTIP equivalent) | 316 | N/A | >1.0 | N/A | [5] |
N/A: Data not available in the cited sources.
Table 2: Comparative Pharmacokinetics in Dogs
| Compound | Dose (mg/kg, oral) | AUC₀₋t (plasma, pmol·h/mL) | Oral Bioavailability (%) | T½ (plasma, h) | Reference |
| DPTIP HCl | 2 | 701 | 8.97 | 3.7 | [5] |
| Prodrug P18 | 2 (DPTIP equivalent) | 693 | 8.87 | N/A | [5] |
| Prodrug 9 | 2 (DPTIP equivalent) | 1352 | 17.3 | N/A | [5] |
N/A: Data not available in the cited sources.
Table 3: In Vivo Efficacy in a Mouse Model of Acute Brain Injury (IL-1β-induced EV release)
| Treatment | Dose (mg/kg, oral) | Inhibition of GFP+ EV Release | Reduction in nSMase2 Activity | Reference |
| DPTIP HCl | 10 | Not significant | Not significant | [1] |
| Prodrug P18 | 3 (DPTIP equivalent) | Significant | Significant | [1] |
| Prodrug P18 | 10 (DPTIP equivalent) | Significant (dose-dependent) | Significant (dose-dependent) | [1] |
Experimental Protocols
In Vitro nSMase2 Inhibition Assay
The potency of this compound was determined using a cell-free human recombinant nSMase2 enzyme activity assay. The assay relies on a series of enzyme-coupled reactions where the product of nSMase2 activity, phosphorylcholine, is converted to a fluorescent product, resorufin (B1680543).
Protocol:
-
Recombinant human nSMase2 is incubated with the test compound (DPTIP) at varying concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate, sphingomyelin.
-
The reaction mixture contains coupling enzymes (alkaline phosphatase, choline (B1196258) oxidase, and horseradish peroxidase) and Amplex Red reagent.
-
The fluorescence of resorufin is measured over time, and the rate of reaction is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters were evaluated in mice and dogs to assess the oral bioavailability and brain penetration of DPTIP and its prodrugs.
Mouse Protocol:
-
Male CES1-/- mice are used to minimize the impact of carboxylesterase activity on prodrug metabolism.
-
Animals are administered a single oral dose of this compound or an equimolar dose of the prodrug.
-
Blood and brain samples are collected at multiple time points post-administration.
-
The concentrations of DPTIP and the intact prodrug in plasma and brain homogenates are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (AUC, T½, Cmax) are calculated using non-compartmental analysis.
Dog Protocol:
-
Male beagle dogs are used for the study.
-
A single oral dose of this compound or an equimolar dose of the prodrug is administered.
-
Blood samples are collected at various time points.
-
Plasma concentrations of DPTIP are determined by LC-MS/MS.
-
Pharmacokinetic parameters are calculated.
In Vivo Efficacy Study: Mouse Model of Acute Brain Injury
The in vivo efficacy of DPTIP and its prodrug P18 was assessed in a mouse model of acute brain injury induced by intrastriatal injection of interleukin-1β (IL-1β).
Protocol:
-
GFAP-EGFP mice, which express green fluorescent protein in astrocytes, are used to track astrocyte-derived EVs.
-
Mice are orally pre-dosed with vehicle, this compound, or prodrug P18.
-
Thirty minutes after dosing, an intrastriatal injection of IL-1β is performed to induce neuroinflammation and EV release.
-
Blood samples are collected at specified time points to quantify the levels of GFP-labeled EVs using nanoparticle tracking analysis.
-
Brain tissue is collected to measure nSMase2 activity.
Visualizations
nSMase2 Signaling Pathway in Extracellular Vesicle Biogenesis
References
- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Allosteric Inhibition of Neutral Sphingomyelinase 2 by DPTIP Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of DPTIP hydrochloride and other neutral sphingomyelinase 2 (nSMase2) inhibitors. It delves into the experimental data confirming DPTIP's allosteric mechanism of action and offers detailed protocols for key validation experiments.
This compound has emerged as a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological processes, including neurodegenerative diseases, inflammation, and cancer.[1] A key feature of DPTIP is its non-competitive, allosteric mechanism of inhibition, which offers potential advantages in terms of specificity and reduced side effects compared to traditional active-site inhibitors. This guide presents a comprehensive overview of the experimental evidence supporting this mechanism, compares DPTIP with other nSMase2 inhibitors, and provides detailed methodologies for researchers to validate these findings.
Comparative Analysis of nSMase2 Inhibitors
The following table summarizes the quantitative data for this compound and its key alternatives, offering a clear comparison of their potency and mechanism of action.
| Compound | Target | IC50 Value | Mechanism of Action | Key Characteristics |
| This compound | nSMase2 | 30 nM[1][2] | Allosteric, Non-competitive[3] | Potent, selective, brain-penetrant.[1][2] |
| des-hydroxyl DPTIP | nSMase2 | > 100 µM[1] | Inactive | Structurally similar analog used as a negative control.[1] |
| GW4869 | nSMase2 | 1 µM[4] | Non-competitive | Widely used tool compound; may have off-target effects.[5][6] |
| Cambinol | nSMase2, SIRT1/2 | 5-7 µM[4][7] | Uncompetitive (nSMase2)[8] | Dual inhibitor, with off-target effects on sirtuins.[7] |
| PDDC | nSMase2 | 300 nM[9] | Non-competitive | Potent, selective, orally bioavailable, and brain-penetrant.[10][11] |
Confirming the Allosteric Mechanism of DPTIP
The allosteric inhibition of nSMase2 by DPTIP has been substantiated through a combination of computational modeling and experimental validation. Studies have identified a putative allosteric binding site distinct from the enzyme's active site.[8][10] The binding of DPTIP to this site is believed to induce a conformational change that blocks the "DK switch," a critical component for catalytic activity, thereby inhibiting the enzyme.[7][8]
A crucial piece of evidence comes from site-directed mutagenesis studies. The mutation of a specific amino acid residue, Histidine 463, to Alanine (H463A) within the proposed allosteric pocket, significantly reduces the inhibitory activity of DPTIP.[7][8] This finding strongly supports the hypothesis that DPTIP exerts its effect by binding to this specific allosteric site.[7][8]
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Fluorescence-Based nSMase2 Activity Assay
This assay is used to determine the enzymatic activity of nSMase2 and to quantify the inhibitory potential of compounds like DPTIP.
Materials:
-
Recombinant human nSMase2
-
Sphingomyelin (SM) substrate
-
Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex Red reagent, horseradish peroxidase (HRP), choline (B1196258) oxidase, and alkaline phosphatase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer and the inhibitor at various concentrations.
-
Add the recombinant nSMase2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and the sphingomyelin substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Site-Directed Mutagenesis of nSMase2 (H463A)
This protocol describes the generation of the H463A mutant of nSMase2 to validate the binding site of DPTIP.
Materials:
-
Plasmid DNA containing the wild-type nSMase2 gene
-
Mutagenic primers containing the desired mutation (His to Ala at position 463)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic for selection
Procedure:
-
Primer Design: Design forward and reverse primers that are complementary to the nSMase2 sequence, with a mismatch at the codon for Histidine 463 to change it to an Alanine codon.
-
PCR Amplification: Perform PCR using the wild-type nSMase2 plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which will digest the parental (wild-type) plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and sequence the nSMase2 gene to confirm the presence of the H463A mutation and the absence of other mutations.
-
Functional Assay: Express the wild-type and H463A mutant nSMase2 proteins and perform the nSMase2 activity assay (as described above) with DPTIP to compare its inhibitory effect on both enzyme variants.
Conclusion
References
- 1. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 3. Discovery of DPTIP a Small Molecule Inhibitor of Neutral Sphingomyelinase 2 (nSMase2) for the Treatment of Neurodegenerative and Oncologic Diseases | Technology Transfer [techtransfer.nih.gov]
- 4. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral Sphingomyelinase 2 Activity and Protein Stability Are Modulated by Phosphorylation of Five Conserved Serines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of DPTIP Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of DPTIP hydrochloride, a potent inhibitor of neutral sphingomyelinase 2, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for maintaining a safe research environment.
I. Understanding the Hazards
This compound is classified as toxic if swallowed and is transported under the UN number UN2811 as a toxic solid.[1] It is also considered slightly hazardous to water.[1] Therefore, it must not be disposed of with household garbage or allowed to enter sewage systems.[1]
II. Personal Protective Equipment (PPE) Before Handling
Before beginning any disposal procedure, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves. The specific glove material should be selected based on the manufacturer's recommendations and breakthrough time.[1]
-
Body Protection: A standard laboratory coat.
III. Step-by-Step Disposal Procedures
Disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[1] The following steps provide a general framework for proper disposal.
A. Solid Waste Disposal (Unused Reagent, Contaminated PPE)
-
Segregation: Collect all solid this compound waste, including expired or unused product and contaminated items (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Storage: Store the sealed waste container in a designated, secure secondary containment area, away from incompatible materials, until it can be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
B. Solution Waste Disposal (Solutions of this compound)
-
Do Not Pour Down the Drain: Aqueous or solvent-based solutions of this compound must not be disposed of via the sanitary sewer system.[1]
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Container Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration. Include relevant hazard pictograms.
-
Storage: Keep the liquid waste container tightly sealed and store it in a designated secondary containment area, segregated from other incompatible waste streams. Arrange for pickup by your institution's EHS department or a certified waste management company.
IV. Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent in which this compound is soluble (e.g., DMSO, acetonitrile).[2][3] Collect this initial rinse as hazardous liquid waste.
-
Secondary Wash: After the initial decontamination rinse, wash the glassware or surface with soap and water.
-
Final Rinse: Perform a final rinse with water.
V. Accidental Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large or unmanageable spills, contact your institution's EHS department immediately.
-
Containment and Cleanup: For small spills, carefully collect the solid material using absorbent pads or a chemical spill kit. Avoid generating dust. Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination section above.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[1]
VI. Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Physical Form | Solid | [1] |
| Primary Hazard | Toxic if swallowed (Acute Toxicity - Oral 3) | [1] |
| GHS Pictogram | Skull and Crossbones (GHS06) | [1] |
| UN Number | UN2811 (Toxic solids, organic, n.o.s.) | [1] |
| Environmental Hazard | Slightly hazardous for water (Water hazard class 1) | [1] |
| Prohibited Disposal | Do not dispose with household garbage; Do not allow to enter sewage systems. | [1] |
| Required Disposal | In accordance with local/regional/national/international regulations. | [1] |
VII. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistics for Handling DPTIP Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for DPTIP hydrochloride, a potent neutral sphingomyelinase 2 (nSMase2) inhibitor. Adherence to these guidelines is critical to minimize exposure risks and ensure laboratory safety.
Chemical and Physical Properties [1][2][3]
| Property | Value |
| Chemical Formula | C₂₁H₁₈N₂O₃S • HCl |
| Molecular Weight | 414.9 g/mol [1][2] |
| Appearance | Beige solid[1] |
| Odor | Characteristic[1] |
| Solubility | Soluble in water, DMSO, and EtOH[2]. Sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL)[3]. |
| Flammability | Product is not flammable[1] |
Hazard Information [1]
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Acute Toxicity - Oral 3 | Danger | H301: Toxic if swallowed[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step procedures cover the entire lifecycle of the compound within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow emergency spill procedures.
-
Personal Protective Equipment (PPE): When unpacking this compound, wear nitrile gloves. If the container is not enclosed in plastic, consider wearing an elastomeric half-mask with a multi-gas cartridge and a P100 filter until the packaging is confirmed to be intact.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be tightly sealed. Store the compound locked up.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
Handling and Use
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a containment primary engineering control (C-PEC) to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) at all times.[4] Change gloves immediately if they become contaminated.
-
Gown: A disposable, back-closing, solid-front gown made of a low-permeability fabric should be worn.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required.
-
Respiratory Protection: For operations with a high risk of aerosolization that cannot be controlled by engineering controls, a NIOSH-approved respirator (e.g., an N95 or higher) is recommended.
-
-
Procedures:
-
Assemble all necessary equipment and reagents before starting work.
-
Carefully weigh the required amount of this compound in the fume hood. To prevent dust generation, "thorough dedusting" is recommended.[1]
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, and weighing papers, must be considered hazardous waste.
-
Containerization: Collect all contaminated waste in a clearly labeled, sealed, and puncture-resistant container.
-
Disposal: Dispose of this compound waste in accordance with local, regional, national, and international regulations.[1] Do not dispose of it with household garbage or allow it to enter the sewage system.[1]
Emergency Procedures
Immediate and appropriate action during an emergency is critical to mitigate risks.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including a respirator if the spill involves a significant amount of powder.
-
Contain: For a powder spill, gently cover it with a damp paper towel to avoid aerosolization. For a liquid spill, use absorbent pads to contain the spill.
-
Clean: Carefully collect the absorbed material and any contaminated items into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Caption: Workflow for handling a this compound spill.
Personnel Exposure
-
If Swallowed: Immediately call a poison center or doctor.[1] Rinse mouth.[1]
-
Skin Contact: Immediately remove any contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Fire Response
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire. This compound is not flammable.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
